molecular formula C14H12O4 B090904 Ethyl 4-(5-formyl-2-furyl)benzoate CAS No. 19247-87-1

Ethyl 4-(5-formyl-2-furyl)benzoate

Cat. No.: B090904
CAS No.: 19247-87-1
M. Wt: 244.24 g/mol
InChI Key: UWLKFGFYBKJASW-UHFFFAOYSA-N
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Description

Ethyl 4-(5-formyl-2-furyl)benzoate (CAS 19247-87-1) is a specialty chemical compound that serves as a valuable synthetic intermediate and building block in advanced research and development. Its strategic significance is particularly noted within the North American market, where it is gaining traction for its applications in innovative drug development and specialty chemical formulations . The compound's molecular structure, which incorporates both benzoate and formylfuran functional groups, makes it a versatile precursor for the synthesis of more complex molecules in medicinal and organic chemistry. Within the broader research landscape, furan-derived aldehydes are of sustained interest for their role in the development of flavors and fragrances . As a high-purity research chemical, this compound is instrumental for scientists exploring new synthetic pathways and developing novel compounds in pharmaceutical and fine chemical laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKFGFYBKJASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345935
Record name Ethyl 4-(5-formyl-2-furyl)benzoate
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Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19247-87-1
Record name Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester
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Record name Ethyl 4-(5-formyl-2-furyl)benzoate
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Record name 19247-87-1
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(5-formyl-2-furyl)benzoate (CAS: 19247-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-formyl-2-furyl)benzoate is a heterocyclic organic compound featuring a furan ring substituted with a formyl group and a benzoate moiety. This molecule belongs to the class of 5-aryl-2-furaldehydes, a scaffold of significant interest in medicinal chemistry.[1] The presence of reactive functional groups—the aldehyde and the ester—makes it a versatile building block for the synthesis of more complex molecules and libraries of compounds for drug discovery screening.[2] The furan nucleus is a common motif in a variety of bioactive natural products and synthetic drugs, recognized for its ability to participate in various biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.

PropertyValueReference(s)
CAS Number 19247-87-1[3][4]
Molecular Formula C₁₄H₁₂O₄[3][4]
Molecular Weight 244.24 g/mol [3][4]
IUPAC Name ethyl 4-(5-formylfuran-2-yl)benzoate[3]
Melting Point 113-115 °C[4]
Boiling Point (Predicted) 404.7 ± 40.0 °C[4]
Density (Predicted) 1.199 ± 0.06 g/cm³[4]
Appearance Not specified (likely a solid at room temperature)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5]
SMILES CCOC(=O)c1ccc(cc1)c2oc(C=O)cc2[3]
InChIKey UWLKFGFYBKJASW-UHFFFAOYSA-N[3]

Synthesis

The most common and efficient method for the synthesis of 5-aryl-2-furaldehydes, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.

General Synthetic Scheme

The synthesis of this compound can be achieved by the coupling of 5-bromo-2-furaldehyde with ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (the boronic acid pinacol ester of ethyl 4-boronobenzoate).

G cluster_reactants Reactants cluster_reagents Reagents A 5-Bromo-2-furaldehyde F This compound A->F Suzuki-Miyaura Coupling B Ethyl 4-(boronobenzoate) B->F Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from general procedures for the synthesis of similar 5-aryl-2-furaldehydes.

Materials:

  • 5-Bromo-2-furaldehyde

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-2-furaldehyde (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent mixture should be sufficient to dissolve the reactants.

  • Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.[6]

G A Combine Reactants, Base, and Solvent B Add Palladium Catalyst A->B C Purge with Inert Gas B->C D Heat to Reflux (12-24h) C->D E Reaction Monitoring (TLC) D->E F Cool to Room Temperature D->F G Aqueous Work-up F->G H Extraction with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Purification (Column Chromatography) J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Spectroscopic DataKey Features and InterpretationReference(s)
¹H NMR Expected signals include those for the ethyl group (a quartet and a triplet), aromatic protons on the benzoate and furan rings, and a singlet for the aldehyde proton (likely downfield, ~9-10 ppm).[3]
¹³C NMR Expected signals include those for the carbonyl carbons of the ester and aldehyde (downfield), carbons of the aromatic and furan rings, and the ethyl group carbons.[3][7]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and the formyl group.[3][3]
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹) and the ester (around 1710-1730 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C stretching vibrations.[1][1]

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the 5-aryl-2-furaldehyde scaffold is a well-established pharmacophore with a broad range of therapeutic potential.

Potential as a Scaffold in Medicinal Chemistry

The structure of this compound presents multiple points for chemical modification, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

  • Aldehyde Group: The formyl group can be readily transformed into a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic rings (via condensation reactions).

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for conjugation to other molecules.

  • Aromatic Rings: The furan and benzene rings can be further functionalized through electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

G cluster_mods Potential Modifications A This compound B Aldehyde Chemistry (Reductive Amination, Oxidation, etc.) A->B C Ester Hydrolysis -> Amide Formation A->C D Aromatic Ring Functionalization A->D E Diverse Compound Library B->E C->E D->E

Caption: Potential derivatization pathways for drug discovery.

Predicted Biological Relevance

Based on the known activities of structurally related 5-aryl-2-furaldehydes, this compound and its derivatives could be investigated for a variety of biological activities, including:

  • Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis.[1]

  • Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents. Derivatives of 5-substituted furan-2-carbaldehydes have shown activity against a range of bacterial and fungal pathogens.[1][9]

  • Enzyme Inhibition: The electrophilic nature of the aldehyde group and the overall electronic properties of the molecule could allow it to interact with the active sites of various enzymes. For instance, some benzoate derivatives have been shown to inhibit enzymes like biotin carboxylase.[10]

It is important to note that these are predicted activities based on the chemical class, and dedicated biological screening would be required to confirm any therapeutic potential of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse molecular libraries. While specific biological data for this compound is limited, the well-documented activities of the 5-aryl-2-furaldehyde scaffold suggest that its derivatives are promising candidates for screening in various therapeutic areas, particularly in the development of new anticancer and antimicrobial agents. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential in drug development pipelines.

References

physical and chemical properties of Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(5-formyl-2-furyl)benzoate, tailored for researchers, scientists, and drug development professionals. This document includes key data, experimental protocols, and visualizations to support further research and application of this compound.

Core Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of a benzoate group attached to a furan ring, which is further substituted with a formyl group. This combination of functional groups suggests potential for a variety of chemical reactions and biological activities.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

PropertyValueReference
CAS Number 19247-87-1[1][2]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.24 g/mol [1][2]
Melting Point 113-115 °C[3][4]
Boiling Point 404.7 ± 40.0 °C (Predicted)[3][4]
Density 1.199 ± 0.06 g/cm³ (Predicted)[3][4]
Appearance Not explicitly stated, likely a solid at room temperature
Solubility No specific data found. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water, typical for aromatic esters.
InChI InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3[5]
SMILES CCOC(=O)c1ccc(cc1)c2oc(C=O)cc2[5]

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki coupling reaction, a common method for forming aryl-aryl bonds.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound from Ethyl 4-bromobenzoate and 2-formylfuran-5-boronic acid.

Materials:

  • Ethyl 4-bromobenzoate

  • 2-Formylfuran-5-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Ethyl 4-bromobenzoate (1.0 eq), 2-formylfuran-5-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq), in toluene.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to yield a product of high purity.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of ethanol and water or ethyl acetate and hexanes.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and furan rings, the aldehyde proton, and the ethyl ester group.[5]

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 244.24 g/mol .[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching frequencies of the ester and aldehyde groups.

Logical Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethyl 4-bromobenzoate + 2-Formylfuran-5-boronic acid SuzukiCoupling Suzuki Coupling (Pd catalyst, base) Reactants->SuzukiCoupling CrudeProduct Crude Product SuzukiCoupling->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Solid Recrystallization->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, furan derivatives are known to exhibit a range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties. The following section explores a plausible signaling pathway that furan-containing compounds may modulate, based on general findings for this class of molecules.

Disclaimer: The following signaling pathway is a representative example based on the known biological activities of other furan derivatives and is not based on direct experimental evidence for this compound. It is intended to serve as a conceptual framework for future research.

Many furan-containing compounds have been investigated for their anticancer properties. One common mechanism of action for anticancer agents is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The PI3K/Akt signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.

G Hypothetical Signaling Pathway for Furan Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Furan This compound (Hypothetical) Furan->Akt Inhibition (Hypothesized)

References

Ethyl 4-(5-formyl-2-furyl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a probable synthetic pathway for Ethyl 4-(5-formyl-2-furyl)benzoate, a chemical compound of interest in research and development.

Molecular Profile

This compound is a bifunctional organic molecule featuring an ethyl benzoate moiety linked to a formyl-substituted furan ring. This structure offers multiple reaction sites, making it a valuable building block in the synthesis of more complex molecules.

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
CAS Number 19247-87-1
Melting Point 113-115 °C
Boiling Point (Predicted) 404.7±40.0 °C
Density (Predicted) 1.199±0.06 g/cm³

Experimental Protocol: A Probable Synthetic Route

The synthesis of this compound can likely be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] The probable reactants for this synthesis are Ethyl 4-bromobenzoate and 5-formyl-2-furylboronic acid.

  • Ethyl 4-bromobenzoate

  • 5-Formyl-2-furylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃))

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-bromobenzoate and 5-formyl-2-furylboronic acid in the chosen solvent system.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature with stirring for several hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

The following diagram illustrates the logical workflow of the proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

G Reactant1 Ethyl 4-bromobenzoate Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 5-Formyl-2-furylboronic acid Reactant2->Coupling Conditions Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) Heat Conditions->Coupling Product This compound Coupling->Product

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

The diagram below outlines the key steps in the experimental procedure, from reaction setup to the isolation of the final product.

G Setup Reaction Setup (Reactants, Solvent) Inert Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Addition Addition of Catalyst & Base Inert->Addition Reaction Heating & Stirring (Reaction Monitoring) Addition->Reaction Workup Work-up (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to Ethyl 4-(5-formylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(5-formylfuran-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a probable synthetic route based on the Suzuki-Miyaura coupling reaction, and proposed protocols for the evaluation of its potential biological activities. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Ethyl 4-(5-formylfuran-2-yl)benzoate is a chemical compound with the IUPAC name ethyl 4-(5-formylfuran-2-yl)benzoate[1]. Its chemical structure consists of an ethyl benzoate moiety linked to a 5-formylfuran group at the 4-position of the benzene ring.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name ethyl 4-(5-formylfuran-2-yl)benzoate[1]
Synonyms Ethyl 4-(5-formyl-2-furyl)benzoate, 4-(5-Formyl-furan-2-yl)-benzoic acid ethyl ester, 5-(p-carbethoxyphenyl)furfural[1][2]
CAS Number 19247-87-1[1][2]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.25 g/mol [1]
Melting Point 113-115 °C[2]
Boiling Point (Predicted) 404.7 ± 40.0 °C[2]
Density (Predicted) 1.199 ± 0.06 g/cm³[2]

Table 2: Spectroscopic Data

Spectrum TypeData AvailabilitySource
¹H NMR AvailablePubChem[1]
¹³C NMR AvailablePubChem[1], SpectraBase[3]
GC-MS AvailablePubChem[1]
HPLC, LC-MS, UPLC Potentially AvailableAmbeed[4]

Synthesis and Experimental Protocol

The synthesis of Ethyl 4-(5-formylfuran-2-yl)benzoate can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5][6][7][8][9] Two plausible synthetic pathways are presented below.

Synthetic Pathway 1: Coupling of 2-Formylfuran-5-boronic acid with Ethyl 4-bromobenzoate

This pathway involves the reaction of a commercially available furan boronic acid derivative with an ethyl benzoate halide.

Synthetic_Pathway_1 A 2-Formylfuran-5-boronic acid reagents Pd Catalyst Base Solvent A->reagents B Ethyl 4-bromobenzoate B->reagents C Ethyl 4-(5-formylfuran-2-yl)benzoate reagents->C Suzuki Coupling

Synthetic Pathway 1 for Ethyl 4-(5-formylfuran-2-yl)benzoate.
Detailed Experimental Protocol (Proposed)

This proposed protocol is based on general procedures for Suzuki-Miyaura coupling reactions found in the literature.[5]

Materials:

  • 2-Formylfuran-5-boronic acid

  • Ethyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylfuran-5-boronic acid (1.2 equivalents), ethyl 4-bromobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst, which can be pre-formed or generated in situ from palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Ethyl 4-(5-formylfuran-2-yl)benzoate as a solid.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Proposed Experimental Protocols

While no specific biological activities for Ethyl 4-(5-formylfuran-2-yl)benzoate have been reported in the reviewed literature, derivatives of both furan and benzoate are known to exhibit a range of biological effects, including anticancer and antimicrobial properties.[10][11][12][13][14][15][16][17] Therefore, it is plausible that the title compound may possess similar activities.

Anticancer Activity Evaluation (Proposed Protocol)

A common method for assessing the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[16]

Cell Lines:

A panel of human cancer cell lines could be used, for example:

  • MCF-7 (breast cancer)

  • HeLa (cervical cancer)

  • A549 (lung cancer)

  • HepG2 (liver cancer)

Procedure:

  • Culture the selected cancer cell lines in appropriate media until they reach approximately 80% confluency.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of Ethyl 4-(5-formylfuran-2-yl)benzoate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anticancer_Assay_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Ethyl 4-(5-formylfuran-2-yl)benzoate seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Add MTT and Incubate incubation->mtt_assay solubilization Solubilize Formazan Crystals mtt_assay->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate IC50 Value absorbance->analysis end End analysis->end

Workflow for the evaluation of anticancer activity.
Antimicrobial Activity Evaluation (Proposed Protocol)

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Procedure:

  • Prepare a stock solution of Ethyl 4-(5-formylfuran-2-yl)benzoate in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (a known antibiotic or antifungal agent), a negative control (medium with the solvent), and a growth control (medium with the microorganism only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Ethyl 4-(5-formylfuran-2-yl)benzoate is a readily synthesizable compound with potential for biological activity based on its structural motifs. This guide provides a framework for its synthesis via Suzuki-Miyaura coupling and outlines standard protocols for the preliminary assessment of its anticancer and antimicrobial properties. The presented information is intended to facilitate further research and development of this and related compounds in the field of medicinal chemistry.

References

synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate from 5-bromo-2-furancarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate from 5-bromo-2-furancarboxaldehyde. The core of this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide provides a comprehensive experimental protocol, quantitative data derived from analogous reactions, and a visual representation of the synthetic workflow.

Reaction Principle and Overview

The synthesis of this compound is achieved through the coupling of 5-bromo-2-furancarboxaldehyde with 4-(ethoxycarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-furancarboxaldehyde to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (the 4-(ethoxycarbonyl)phenyl group) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound. These values are based on established protocols for analogous reactions and may require optimization for this specific transformation.

ParameterValueNotes
Reactants
5-bromo-2-furancarboxaldehyde1.0 equivalentLimiting reagent.
4-(ethoxycarbonyl)phenylboronic acid1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the limiting reagent.
Catalyst
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]2 - 5 mol%Other palladium catalysts such as Pd(dppf)Cl₂ can also be used.
Base
Potassium carbonate (K₂CO₃)2.0 - 3.0 equivalentsOther bases like sodium carbonate or potassium phosphate can be employed.
Solvent System
Toluene/Ethanol/Water or Dioxane/Water4:1 to 10:1 (v/v)A degassed solvent system is crucial to prevent catalyst oxidation.
Reaction Conditions
Temperature80 - 110 °CReaction is typically heated to reflux.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS for completion.
Yield
Expected Yield70 - 95%Highly dependent on reaction conditions and purification.

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-bromo-2-furancarboxaldehyde

  • 4-(ethoxycarbonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube, add 5-bromo-2-furancarboxaldehyde (1.0 eq.), 4-(ethoxycarbonyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • The flask is sealed with a rubber septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added via syringe. The volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

    • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) is then added to the flask under a positive pressure of the inert gas.

  • Reaction Execution:

    • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-furancarboxaldehyde) is consumed (typically 8-16 hours).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate and water.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Reactant1 5-bromo-2-furancarboxaldehyde (Ar-X) Reactant1->OxidativeAddition PdII_Intermediate Ar-Pd(II)-X Intermediate OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Reactant2 4-(ethoxycarbonyl)phenylboronic acid (Ar'-B(OH)₂) + Base Reactant2->Transmetalation Diaryl_PdII Ar-Pd(II)-Ar' Intermediate Transmetalation->Diaryl_PdII ReductiveElimination Reductive Elimination Diaryl_PdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product This compound (Ar-Ar') ReductiveElimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Reactants & Base in Flask Inert_Atmosphere Purge with Inert Gas (Ar/N₂) Start->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent & Pd Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Reaction Heat to Reflux (80-100 °C) Monitor by TLC/LC-MS Add_Solvent_Catalyst->Reaction Workup Cool, Dilute with EtOAc & Water Reaction->Workup Extraction Separate Layers & Extract Aqueous Phase Workup->Extraction Drying Combine Organic Layers, Wash with Brine, Dry Extraction->Drying Concentration Remove Solvent under Reduced Pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A step-by-step workflow for the synthesis and purification.

Ethyl 4-(5-formyl-2-furyl)benzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(5-formyl-2-furyl)benzoate is a bifunctional organic compound that has emerged as a valuable building block in the synthesis of a diverse array of complex molecules. Its unique structure, featuring a reactive aldehyde group and an ethyl benzoate moiety connected by a furan ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 113-115 °C. Its molecular formula is C14H12O4, corresponding to a molecular weight of 244.24 g/mol .[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H12O4[2][3]
Molecular Weight244.24 g/mol [2][3]
Melting Point113-115 °C[1]
Boiling Point (Predicted)404.7 ± 40.0 °C[1]
Density (Predicted)1.199 ± 0.06 g/cm³[1]
CAS Number19247-87-1[1][2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR Available in spectral databases[2]
¹³C NMR Available in spectral databases[2][4]
Mass Spectrometry (GC-MS) m/z top peak: 199, m/z 2nd highest: 244, m/z 3rd highest: 115[2]
IR Spectroscopy Expected peaks for C=O (aldehyde and ester), C-O, and aromatic C-H bonds

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: a Suzuki-Miyaura coupling to form the core aryl-furan structure, followed by an esterification reaction.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification Ethyl_4_bromobenzoate Ethyl 4-bromobenzoate Intermediate_Acid 4-(5-formyl-2-furyl)benzoic acid Ethyl_4_bromobenzoate->Intermediate_Acid 2_Formylfuran_5_boronic_acid 2-Formylfuran-5-boronic acid 2_Formylfuran_5_boronic_acid->Intermediate_Acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Intermediate_Acid Base Base (e.g., Na₂CO₃) Base->Intermediate_Acid Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Intermediate_Acid Target_Molecule This compound Intermediate_Acid->Target_Molecule Ethanol Ethanol Ethanol->Target_Molecule Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(5-formyl-2-furyl)benzoic acid (Precursor)

This protocol is based on a general Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a round-bottom flask, combine ethyl 4-bromobenzoate (1.0 eq), 2-formylfuran-5-boronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Add a base, such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.

  • Hydrolysis: The resulting crude ester is then hydrolyzed to the carboxylic acid. Add a solution of lithium hydroxide (LiOH) in a mixture of methanol and water to the crude ester.[5]

  • Reflux: Reflux the mixture for approximately 1 hour, monitoring the disappearance of the ester by TLC.[5]

  • Acidification and Extraction: After cooling, acidify the mixture with 2N HCl to a pH of 4-5. Extract the product with ethyl acetate.[5]

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(5-formyl-2-furyl)benzoic acid.[5]

Experimental Protocol: Fischer Esterification to this compound

This protocol is based on a general Fischer esterification method.

  • Reaction Setup: Dissolve 4-(5-formyl-2-furyl)benzoic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-4 drops).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Utility as a Building Block in Organic Synthesis

The aldehyde functionality of this compound is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactions_of_Aldehyde cluster_reactions Key Reactions of the Aldehyde Group Start This compound Wittig Wittig Reaction Start->Wittig R-CH=PPh₃ Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Compound Oxime Oxime Formation Start->Oxime NH₂OH·HCl Hydrazone Hydrazone Formation Start->Hydrazone R-NHNH₂ Alkene Alkene Wittig->Alkene Product Unsaturated_Product Unsaturated_Product Knoevenagel->Unsaturated_Product α,β-Unsaturated Product Oxime_Product Oxime_Product Oxime->Oxime_Product Product Hydrazone_Product Hydrazone_Product Hydrazone->Hydrazone_Product Product

Caption: Key reactions involving the aldehyde group.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.

Table 3: Representative Wittig Reaction Data

ReagentProductConditionsYieldReference
Benzyltriphenylphosphonium chlorideEthyl 4-(5-(2-phenylethenyl)-2-furyl)benzoateDichloromethane, 50% NaOH (aq)Not reported for this specific substrate[6]
(Carbethoxymethylene)triphenylphosphoraneDiethyl 2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylateSolvent-freeNot reported for this specific substrate[7]

Experimental Protocol: General Wittig Reaction

  • Ylide Generation: In a flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in a suitable solvent like dichloromethane. Add a strong base, such as a 50% aqueous solution of sodium hydroxide, dropwise with vigorous stirring.[6]

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 eq) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography or recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is used to form α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound.

Table 4: Representative Knoevenagel Condensation Data

ReagentProductConditionsYieldReference
MalononitrileEthyl 4-(5-(2,2-dicyanovinyl)-2-furyl)benzoateWater, weak base (e.g., sodium bicarbonate), room temperature50-100% (typical for similar aldehydes)[8]
Ethyl cyanoacetateEthyl 2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylateSolvent-free, MgO/ZrO₂, 60 °C65-95% (typical for similar aldehydes)[9]

Experimental Protocol: General Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a flask, suspend this compound (1.0 eq) and malononitrile (1.05 eq) in water.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as sodium bicarbonate.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 30 minutes to 2 hours. The product often precipitates out of the aqueous solution.[8]

  • Isolation: Collect the solid product by suction filtration and wash with cold water.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.

Formation of Oximes and Hydrazones

The aldehyde group readily undergoes condensation reactions with hydroxylamine and hydrazines to form oximes and hydrazones, respectively. These derivatives are important intermediates in the synthesis of various nitrogen-containing heterocycles.

Table 5: Representative Oxime and Hydrazone Formation Data

ReagentProductConditionsYieldReference
Hydroxylamine hydrochlorideEthyl 4-(5-((hydroxyimino)methyl)-2-furyl)benzoatePyridine, refluxNot reported for this specific substrate[10]
Hydrazine hydrateEthyl 4-(5-(hydrazonomethyl)-2-furyl)benzoateEthanol, refluxNot reported for this specific substrate[11][12]

Experimental Protocol: General Hydrazone Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a slight excess of the hydrazine derivative (e.g., hydrazine hydrate, 1.05 eq).[11]

  • Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.[11]

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for sequential or orthogonal transformations, providing access to a wide range of complex molecular architectures. The synthetic routes and reaction protocols outlined in this guide, based on established and reliable chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising intermediate in the creation of novel materials and biologically active compounds. Further investigation into specific reaction conditions and the exploration of its utility in the synthesis of advanced materials and pharmaceutical agents are warranted.

References

The Furan Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a valuable component in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential applications of furan derivatives in medicinal chemistry, with a focus on their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Diverse Pharmacological Landscape of Furan Derivatives

Furan-containing compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.[2][3] These activities include:

  • Antimicrobial Activity: Furan derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] A notable example is Nitrofurantoin, a widely used antibiotic for urinary tract infections.[2] The mechanism of action for many nitrofurans involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

  • Anticancer Activity: The furan nucleus is a key structural feature in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways, and the induction of apoptosis.[4] Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer, features a furan moiety.[5]

  • Anti-inflammatory Activity: Certain furan derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

  • Neuroprotective Activity: Emerging research suggests the potential of furan-containing compounds in the treatment of neurodegenerative diseases.[6][7] Their antioxidant and anti-inflammatory properties may help mitigate oxidative stress and neuroinflammation, key factors in the progression of these disorders.[6][7]

Quantitative Data on Bioactive Furan Derivatives

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. The following tables summarize quantitative data for representative furan derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Selected Furan Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-fused Chalcone 1HeLa (Cervical)0.08
Furan-fused Chalcone 24HeLa (Cervical)8.79
Furan-fused Chalcone 24SW620 (Colorectal)Moderate Potency
Furo[2,3-d]pyrimidine 4cVEGFR-20.0571[8]
Furo[2,3-d]pyrimidine 7bVEGFR-20.0425[8]
Furo[2,3-d]pyrimidine 7bA549 (Lung)6.66[8]
Furo[2,3-d]pyrimidine 7bHT-29 (Colon)8.51[8]
Furo[2,3-d]pyrimidine 10bPI3Kα0.175[9]
Furo[2,3-d]pyrimidine 10bPI3Kβ0.071[9]
Furo[2,3-d]pyrimidine 10bAKT0.411[9]
Benzo[b]furan 26MCF-7 (Breast)0.057[10]
Benzo[b]furan 36MCF-7 (Breast)0.051[10]

Table 2: Antimicrobial Activity of Selected Furan Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
NitrofurantoinStaphylococcus aureus1.5625[2]
NitrofurantoinMRSA1[2]
FurazolidoneEscherichia coli16[2]
5-nitrofuran-isatin hybridMRSA-[2]
Furanone Derivative F131S. aureus (clinical isolates)8 - 16[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key furan-containing drugs and for common biological assays used to evaluate the activity of furan derivatives.

Synthesis of Bioactive Furan Derivatives

Protocol 1: Synthesis of Nitrofurantoin

This protocol describes a common synthetic route to Nitrofurantoin.[2][3][11]

Step 1: Synthesis of 1-Aminohydantoin

  • React glycine with urea in the presence of hydrochloric acid and water at 140°C.

  • This reaction involves the removal of one molecule of water and ammonia, leading to the cyclization and formation of 1-aminohydantoin.[3]

Step 2: Synthesis of 5-Nitro-2-furaldehyde

  • Nitrate 2-furaldehyde using a mixture of nitric acid and sulfuric acid in acetic anhydride at low temperatures.

Step 3: Condensation to form Nitrofurantoin

  • React 1-aminohydantoin with 5-nitro-2-furaldehyde.

  • The reaction proceeds via a condensation reaction, eliminating a molecule of water to form the final product, Nitrofurantoin.[3]

Protocol 2: Synthesis of Lapatinib

The synthesis of Lapatinib is a multi-step process. A representative synthetic route is outlined below.[1][12][13][14]

Step 1: Synthesis of the Quinazoline Core

  • Start with a commercially available 6-iodoquinazolin-4-one.

  • Perform a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom.

Step 2: Suzuki Coupling

  • Couple the chlorinated quinazoline intermediate with 5-formyl-2-furylboronic acid using a palladium catalyst. This step introduces the furan moiety.[13]

Step 3: Reductive Amination

  • React the resulting aldehyde with 2-(methylsulfone)ethylamine.

  • Reduce the intermediate imine using a suitable reducing agent to form the secondary amine.[12]

Step 4: Salt Formation

  • React the Lapatinib base with p-toluenesulfonic acid monohydrate to form the ditosylate salt, which is the pharmaceutically used form.[13]

Biological Evaluation Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a furan derivative against a bacterial strain.[7]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of two-fold dilutions of the furan derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[15]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can then be calculated.

Signaling Pathways and Mechanisms of Action

Several furan derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Certain furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and Akt.[9][16][17] These compounds can bind to the ATP-binding pocket of these kinases, thereby blocking their activity and downstream signaling, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[9][17]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Proliferation, Survival Proliferation, Survival Downstream Effectors->Proliferation, Survival Furan Derivative Furan Derivative Furan Derivative->PI3K Furan Derivative->Akt

Furan derivatives inhibiting the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development and progression of several cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation. Some natural products and synthetic compounds have been shown to inhibit this pathway by promoting the degradation of β-catenin.[18][19] While direct targeting of this pathway by furan derivatives is an active area of research, their ability to modulate upstream regulators or directly interact with components like β-catenin is being explored.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin_cyto_off β-catenin Destruction Complex->β-catenin_cyto_off phosphorylates Proteasome Proteasome β-catenin_cyto_off->Proteasome degraded by TCF/LEF_off TCF/LEF Target Gene Expression OFF Target Gene Expression OFF TCF/LEF_off->Target Gene Expression OFF Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Inactivated Destruction Complex Inactivated Destruction Complex Frizzled/LRP->Inactivated Destruction Complex β-catenin_cyto_on β-catenin (accumulates) β-catenin_nuc β-catenin β-catenin_cyto_on->β-catenin_nuc translocates to nucleus TCF/LEF_on TCF/LEF β-catenin_nuc->TCF/LEF_on Target Gene Expression ON Target Gene Expression ON TCF/LEF_on->Target Gene Expression ON Furan Derivative Furan Derivative Furan Derivative->β-catenin_cyto_on promotes degradation

References

A Technical Guide to Furan-Based Polyesters: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-based polyesters are a class of bio-based polymers gaining significant attention as sustainable alternatives to their petroleum-based counterparts. Derived from renewable resources such as sugars, these polymers, most notably polyethylene furanoate (PEF) and poly(butylene 2,5-furandicarboxylate) (PBF), exhibit promising thermal, mechanical, and barrier properties. Their potential applications span from packaging materials to advanced biomedical uses, including targeted drug delivery. This technical guide provides a comprehensive literature review of furan-based polyesters, detailing their synthesis, properties, and relevant experimental protocols, with a focus on their application in the pharmaceutical sciences.

Core Synthesis Methodologies

The primary methods for synthesizing furan-based polyesters are melt polycondensation and, increasingly, ring-opening polymerization. Melt polycondensation is a well-established technique that typically involves two stages: esterification or transesterification followed by polycondensation under high vacuum and temperature.

Two-Stage Melt Polycondensation

This common industrial method can utilize either 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) as the furan-based monomer. The diol, such as ethylene glycol for PEF or 1,4-butanediol for PBF, is used in excess.

melt_polycondensation cluster_esterification Stage 1: Esterification / Transesterification cluster_polycondensation Stage 2: Polycondensation Monomers FDCA or DMFD + Diol (e.g., Ethylene Glycol) Esterification Esterification/ Transesterification (160-200°C) Monomers->Esterification Catalyst1 Catalyst (e.g., TBT, TIS) Catalyst1->Esterification Byproduct1 Water or Methanol (removed by distillation) Esterification->Byproduct1 Oligomers Low MW Oligomers Esterification->Oligomers Polycondensation Polycondensation (230-260°C, High Vacuum) Oligomers->Polycondensation Catalyst2 Catalyst (e.g., Sb2O3) Catalyst2->Polycondensation Byproduct2 Excess Diol (removed) Polycondensation->Byproduct2 High_Polymer High MW Furan-Based Polyester Polycondensation->High_Polymer

Figure 1: Two-stage melt polycondensation process for furan-based polyesters.

Solid-State Polymerization (SSP)

To achieve higher molecular weights, which are often necessary for demanding applications like bottle manufacturing, a solid-state polymerization (SSP) step can be employed after melt polycondensation.[1][2][3][4][5][6] This process involves heating the semi-crystalline polymer powder to a temperature between its glass transition (Tg) and melting (Tm) temperatures under vacuum or an inert gas flow.[1][2][3][4][5][6]

ssp_workflow Melt_Polymer Amorphous Prepolymer (from Melt Polycondensation) Crystallization Crystallization (e.g., 170°C, 6h) Melt_Polymer->Crystallization SSP Solid-State Polymerization (e.g., 190-205°C, Vacuum) Crystallization->SSP High_MW_Polymer High MW Polyester SSP->High_MW_Polymer

Figure 2: General workflow for solid-state polymerization of furan-based polyesters.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is an alternative route that can yield high molecular weight polyesters from cyclic oligomers under milder conditions than melt polycondensation.[4][7] This method can offer better control over the polymer's molecular weight and structure.

Quantitative Data on Furan-Based Polyesters

The thermal and mechanical properties of furan-based polyesters are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for PEF and PBF from the literature. It is important to note that these values can vary depending on the polymer's molecular weight, crystallinity, and the specific experimental conditions.

Table 1: Thermal Properties of Furan-Based Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
PEF75 - 87210 - 235~350
PBF35 - 45170 - 180~380

Data sourced from multiple references, including[8].

Table 2: Mechanical Properties of Furan-Based Polyesters

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PEF2.0 - 4.050 - 705 - 30
PBF0.9 - 2.040 - 60>100

Data sourced from multiple references, including[8].

Experimental Protocols

Detailed Protocol for Two-Stage Melt Polycondensation of PEF

This protocol is a synthesis of procedures described in the literature.[2][6][9][10]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • Catalyst (e.g., tetrabutyl titanate (TBT), titanium(IV) isopropoxide (TIS), or antimony(III) oxide (Sb₂O₃))

  • Nitrogen or Argon gas

  • Methanol (for washing)

Procedure:

  • Stage 1: Esterification/Transesterification

    • Charge the reaction vessel with FDCA and EG in a molar ratio of 1:2.1 or DMFD and EG in a 1:2 molar ratio.

    • Add the esterification/transesterification catalyst (e.g., 400 ppm of TBT or TIS).

    • Purge the reactor with inert gas (N₂ or Ar) three times.

    • Heat the mixture under a slow stream of inert gas with stirring (e.g., 200 rpm).

    • Gradually increase the temperature, for instance, holding at 160°C for 2 hours, then 170°C for 1 hour, and finally 180-200°C for 1 hour.

    • Continuously remove the water or methanol byproduct by distillation. The reaction is considered complete when approximately 90% of the theoretical amount of byproduct has been collected.

  • Stage 2: Polycondensation

    • Add the polycondensation catalyst (e.g., 300 ppm of Sb₂O₃) if different from the first stage catalyst.

    • Gradually reduce the pressure to less than 10 Pa over about 30 minutes to avoid excessive foaming.

    • Simultaneously, gradually increase the temperature to 230-260°C.

    • Increase the stirring speed initially (e.g., to 720 rpm) and then reduce it as the viscosity of the melt increases.

    • Maintain these conditions for 2-4 hours.

    • Once the desired viscosity is achieved, cool the reactor and extrude the polymer.

    • The resulting polymer can be milled and washed with methanol.

Detailed Protocol for Solid-State Polymerization (SSP) of PEF

This protocol is based on procedures found in the literature.[1][2][3][6]

Materials:

  • Amorphous PEF prepolymer (from melt polycondensation)

  • Nitrogen gas

Procedure:

  • Crystallization:

    • Grind the amorphous PEF prepolymer into a powder.

    • Crystallize the powder by heating it at a temperature above its Tg but below its Tm (e.g., at 170°C for 6 hours) in an inert atmosphere.

  • Solid-State Polymerization:

    • Place the crystallized PEF powder in a reaction vessel suitable for vacuum application.

    • Heat the vessel to the desired SSP temperature (e.g., 190°C, 200°C, or 205°C).

    • Apply a high vacuum (e.g., <5 Pa).

    • Maintain these conditions for the desired reaction time (e.g., 1 to 5 hours).

    • After the reaction, cool the polymer to room temperature under an inert atmosphere.

General Protocol for Polymer Characterization

Gel Permeation Chromatography (GPC/SEC): [11][12][13][14][15]

  • Sample Preparation: Dissolve the polymer (1-2 mg/mL) in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) for polyesters, often mixed with chloroform).[11][12][13] Allow to dissolve overnight and filter through a 0.2 µm PTFE filter.[11][14][15]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., PL-HFIP gel columns).

  • Mobile Phase: A suitable solvent, such as HFIP with a salt (e.g., potassium triflate) to suppress ionic interactions.

  • Calibration: Use narrow polydispersity standards (e.g., polystyrene or PMMA) to generate a calibration curve.

Differential Scanning Calorimetry (DSC): [8][16][17][18][19][20][21]

  • Sample Preparation: Use a small amount of polymer (5-10 mg) sealed in an aluminum pan.

  • Procedure: Typically, a heat-cool-heat cycle is performed under a nitrogen atmosphere. For example, heat from room temperature to a temperature above the melting point (e.g., 250°C) at a rate of 10°C/min, hold for a few minutes to erase thermal history, cool to a temperature below the glass transition (e.g., 0°C) at 10°C/min, and then reheat at 10°C/min. The second heating scan is typically used for analysis.

Thermogravimetric Analysis (TGA): [16][19][22]

  • Sample Preparation: Use a small amount of polymer (5-10 mg).

  • Procedure: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

Tensile Testing: [23][24][25][26][27]

  • Sample Preparation: Prepare dumbbell-shaped specimens or rectangular films with specified dimensions according to standards like ASTM D882 or ISO 527-3.[23][25]

  • Procedure: Use a universal testing machine to stretch the specimen at a constant crosshead speed until it breaks. Record the force and displacement to generate a stress-strain curve.

Furan-Based Polyesters in Drug Delivery

The unique properties of furan-based polymers make them attractive candidates for biomedical applications, particularly in drug delivery.[28][29][30][31][32] They can be formulated into nanoparticles to encapsulate therapeutic agents, such as the anticancer drug doxorubicin.[29][30][31][32][33]

Targeted Drug Delivery and Cellular Uptake

For targeted drug delivery, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies. A powerful method for this is the Diels-Alder "click" reaction between a furan-functionalized polymer and a maleimide-modified antibody.[34][35][36][37][38] This conjugation allows the nanoparticles to specifically bind to receptors overexpressed on cancer cells, enhancing their cellular uptake.

The cellular internalization of these nanoparticles typically occurs through endocytosis.[39][40][41][42][43] The main pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[39][41] Once inside the cell, the nanoparticles are often trafficked to endosomes and then lysosomes, where the acidic environment can trigger the release of the encapsulated drug. The drug can then exert its therapeutic effect, for example, by intercalating with DNA in the nucleus.

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Nanoparticle Furan-Based Nanoparticle (Drug-loaded, Antibody-conjugated) Binding Receptor Binding Nanoparticle->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis (Clathrin-mediated) Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Drug (e.g., Doxorubicin) Drug_Release->Drug Nucleus Nucleus Drug->Nucleus Therapeutic_Effect Therapeutic Effect (e.g., DNA Intercalation) Nucleus->Therapeutic_Effect

Figure 3: Generalized pathway for targeted drug delivery and cellular uptake of functionalized furan-based polyester nanoparticles.

Conclusion

Furan-based polyesters represent a versatile and sustainable platform for a wide range of applications. Their tunable thermal and mechanical properties, combined with their bio-based origin, make them attractive materials for both bulk applications and specialized fields like drug delivery. The ability to functionalize these polymers and formulate them into nanoparticles opens up exciting possibilities for the development of advanced therapeutic systems. Further research into optimizing their synthesis, tailoring their properties, and exploring their full potential in biomedical applications is crucial for realizing their promise as next-generation sustainable polymers.

References

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(5-formyl-2-furyl)benzoate, tailored for researchers, scientists, and professionals in the field of drug development. This document presents available spectroscopic data in a structured format, details a plausible experimental protocol for its synthesis, and includes a visualization of the synthetic pathway.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. While detailed ¹H and ¹³C NMR data are not publicly available without specialized database access, mass spectrometry data provides significant structural information.

1.1. Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The key mass-to-charge ratio (m/z) peaks are summarized in the table below. The molecular ion peak corresponds to the compound's molecular weight.

Data Type Parameter Value
Molecular Formula-C₁₄H₁₂O₄
Molecular Weight g/mol 244.24
GC-MS Data
m/z Top Peak199
m/z 2nd Highest244
m/z 3rd Highest115

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the furan and benzene rings.

2.1. Reaction Scheme

The overall reaction involves the coupling of 2-formylfuran-5-boronic acid with ethyl 4-bromobenzoate.

2.2. Materials and Reagents

  • 2-Formylfuran-5-boronic acid

  • Ethyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

2.3. Procedure

  • Reaction Setup: In a round-bottom flask, combine 2-formylfuran-5-boronic acid (1.2 equivalents), ethyl 4-bromobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Catalyst Addition: To this mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound via the Suzuki-Miyaura coupling reaction.

Synthesis_Pathway reactant1 2-Formylfuran-5-boronic acid conditions Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O 80-90 °C reactant1->conditions reactant2 Ethyl 4-bromobenzoate reactant2->conditions product This compound conditions->product Suzuki-Miyaura Coupling

Caption: Synthetic pathway for this compound.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing furan boronic acids. The furan moiety is a crucial heterocyclic scaffold found in numerous biologically active compounds and functional materials, making its efficient incorporation into molecules of interest a key synthetic challenge.[1][2] The Suzuki coupling offers a powerful and versatile method for forming carbon-carbon bonds between furan boronic acids and various organic halides or triflates.[3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][3][4] Furan boronic acids, in particular, serve as valuable building blocks for the synthesis of complex pharmaceuticals and agrochemicals.[1][2] However, the successful coupling of heteroaryl boronic acids like those containing a furan ring can be challenging due to their potential for instability and decomposition under standard reaction conditions.[5][6] This document outlines optimized protocols and reaction conditions to achieve high yields and purity in the Suzuki coupling of furan boronic acids.

Data Presentation: Reaction Condition Optimization

The following table summarizes quantitative data from various reported Suzuki coupling reactions involving furan boronic acids, showcasing the impact of different catalysts, bases, solvents, and temperatures on reaction yields.

EntryAryl Halide/TriflateFuran Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)-K₂CO₃EtOH/H₂O (1:1)80491[7]
24-Chlorotoluene3-Thiopheneboronic acidNa₂PdCl₄ (1)Disulfonated fluorenylphosphine (5)K₃PO₄n-Butanol/H₂O11016>99[5]
32-Chloropyrimidine3-Thiopheneboronic acidNa₂PdCl₄ (0.1)Disulfonated fluorenylphosphine (5)K₃PO₄n-Butanol/H₂O11016>99[5]
4Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O100-Good[8]
5Heteroaryl chlorides2-Furanboronic acidPrecatalyst (2)Monodentate biarylphosphineK₃PO₄Dioxane400.5Excellent[6]
63-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5---110-Optimized[9]
75-Bromo-1,3-benzodioxolePhenylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃Dioxane1001259[10]

Note: While some entries do not specifically use furan boronic acid, they provide valuable context for optimizing conditions for similar heteroaryl boronic acids.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of an aryl halide with a furan boronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[11]

General Procedure for Suzuki Coupling with Furan Boronic Acids

Materials:

  • Aryl halide (1.0 equiv)

  • Furan boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), furan boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Logical Workflow for Suzuki Coupling Protocol

Suzuki_Coupling_Workflow start Start setup Reaction Setup: - Aryl Halide - Furan Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool - Dilute - Wash reaction->workup purification Purification: (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A flowchart illustrating the key steps in a typical Suzuki coupling reaction protocol.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OH)₂ + Base PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination RX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Furan Boronic Acid) Base Base Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Ethyl 4-(5-formyl-2-furyl)benzoate as a versatile starting material for the synthesis of novel heterocyclic compounds. The focus is on the Biginelli reaction for the preparation of tetrahydropyrimidinones, a class of compounds with significant pharmacological interest.

Introduction

This compound is a bi-functional molecule incorporating a reactive aldehyde group on a furan ring, which is further substituted with an ethyl benzoate moiety. This unique structural arrangement makes it an excellent candidate for the construction of complex heterocyclic systems through various condensation and multicomponent reactions. The furan nucleus can be considered a bioisostere for a phenyl ring and is a key structural motif in many biologically active compounds. The ester functionality provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the generation of diverse chemical libraries for drug discovery programs.

This document outlines a detailed protocol for the synthesis of ethyl 4-(5-(4-(ethoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)furan-2-carboxylate derivatives via a Lewis acid-catalyzed Biginelli reaction.

Key Applications: Biginelli Reaction for Tetrahydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These heterocyclic scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

A study by Vakhula et al. has demonstrated the successful application of 5-aryl-2-furaldehydes in the Biginelli reaction to synthesize a series of tetrahydropyrimidinones. Based on this work, a reliable protocol for the reaction of this compound can be established.

Reaction Scheme

Biginelli_Reaction reagent1 This compound reaction_point + reagent1->reaction_point reagent2 Ethyl Acetoacetate reagent2->reaction_point reagent3 Urea or Thiourea reagent3->reaction_point catalyst FeCl3·6H2O catalyst->reaction_point product Ethyl 4-(5-(4-(ethoxycarbonyl)phenyl)-6-methyl- 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidin-4-yl) furan-2-carboxylate reaction_point->product EtOH, Reflux

Caption: Biginelli reaction for the synthesis of tetrahydropyrimidinones.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add ethyl acetoacetate (1.2 mmol) and urea (or thiourea) (1.5 mmol).

  • Add a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure tetrahydropyrimidinone derivative.

Data Presentation

The following table provides expected outcomes based on analogous reactions reported in the literature. Actual yields may vary depending on the precise reaction conditions and scale.

EntryAmide SourceProductExpected Yield (%)
1UreaEthyl 4-(5-(4-(ethoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)furan-2-carboxylate75-85
2ThioureaEthyl 4-(5-(4-(ethoxycarbonyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)furan-2-carboxylate70-80

Potential Application: Hantzsch Pyridine Synthesis

While not explicitly reported for this compound, the Hantzsch pyridine synthesis represents another promising avenue for the synthesis of novel heterocycles using this starting material. The Hantzsch reaction is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Proposed Reaction Scheme

Hantzsch_Pyridine_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation reagent1 This compound reaction_point1 + reagent1->reaction_point1 reagent2 2 x Ethyl Acetoacetate reagent2->reaction_point1 reagent3 Ammonium Acetate reagent3->reaction_point1 intermediate Dihydropyridine Intermediate reaction_point2 + intermediate->reaction_point2 product Substituted Pyridine Derivative oxidant Oxidizing Agent (e.g., HNO3) oxidant->reaction_point2 reaction_point1->intermediate EtOH, Reflux reaction_point2->product

Caption: Proposed Hantzsch synthesis of a pyridine derivative.

This proposed pathway offers an opportunity to synthesize novel pyridine derivatives bearing the furan-benzoate moiety, which could be of interest for screening in various biological assays.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of novel heterocycles from this compound is outlined below.

Experimental_Workflow start Start: this compound reaction Multicomponent Reaction (e.g., Biginelli) start->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization bioassay Biological Activity Screening characterization->bioassay end End: Novel Heterocycle bioassay->end

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel and potentially bioactive heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this starting material in their drug discovery and development endeavors. The straightforward nature of the Biginelli reaction, coupled with the potential for further diversification, makes this an attractive strategy for generating libraries of novel chemical entities.

Formylation of 2-Substituted Furans: A Detailed Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

The introduction of a formyl group onto the furan ring is a critical transformation in synthetic organic chemistry, providing a versatile chemical handle for the elaboration of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the formylation of 2-substituted furans, focusing on widely used methodologies such as the Vilsmeier-Haack, Rieche, Duff, and Reimer-Tiemann reactions.

Introduction to Formylation Methods

The formylation of furan, an electron-rich heteroaromatic compound, proceeds via electrophilic aromatic substitution. The regioselectivity of the reaction is highly influenced by the nature of the substituent at the 2-position. Electron-donating groups generally direct formylation to the C5 position, while the outcome with electron-withdrawing groups can be more varied.

Several classical methods are employed for the formylation of aromatic and heteroaromatic compounds, each with its own advantages and limitations regarding substrate scope, reaction conditions, and regioselectivity.[1]

  • Vilsmeier-Haack Reaction: This is one of the most common and versatile methods for formylating electron-rich aromatic compounds.[2][3] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][4] The reaction is generally mild and proceeds with good to excellent yields for many furan derivatives.[5]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6][7] It is particularly effective for electron-rich aromatic compounds.

  • Duff Reaction: The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[8][9] It is most commonly applied to phenols and other highly activated aromatic rings.[9]

  • Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols, employing chloroform in a basic solution to generate dichlorocarbene as the reactive electrophile.[10][11] Its application to non-phenolic heterocycles like furan is less common but has been reported.[10]

Data Presentation: Comparative Analysis of Formylation Methods

The choice of formylation method depends on the specific 2-substituted furan and the desired outcome. The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various 2-substituted furans. Data for other methods are less consistently reported for a wide range of furan substrates.

2-SubstituentReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
-CH₃POCl₃, DMFDCM0 to RT2-4Good to Excellent[2]
-CH₂CH₂CH₃POCl₃, DMFDCE0 to RTNot SpecifiedNot Specified[4]
-C₆H₅POCl₃, DMFDMF0 to 803Good[12]
-BrPOCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedModerate[13]
-ClPOCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedModerateN/A
-IPOCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedModerateN/A
-COCH₃POCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedLow to ModerateN/A
-COOEtPOCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedLowN/A
-CNPOCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedLowN/A
-C(CH₃)₃POCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedGood[14]

Note: "Not Specified" indicates that the specific parameter was not detailed in the cited sources. Yields are generalized based on available data and can vary significantly with precise reaction conditions.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylfuran

This protocol describes the synthesis of 5-methyl-2-furaldehyde from 2-methylfuran using the Vilsmeier-Haack reaction.[2]

Materials:

  • 2-Methylfuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or argon gas inlet

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography or vacuum distillation apparatus

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous DMF (1.2 equivalents) to the flask and cool it to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Prepare a solution of 2-methylfuran (1.0 equivalent) in anhydrous DCM.

    • Add the 2-methylfuran solution dropwise to the stirred Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 5-methyl-2-furaldehyde by vacuum distillation or column chromatography on silica gel.

Rieche Formylation of 2-Substituted Furans (General Procedure)

This generalized protocol is based on the Rieche formylation of electron-rich aromatic compounds and can be adapted for 2-substituted furans.[6][7]

Materials:

  • 2-Substituted furan

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-substituted furan (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C.

  • Addition of Reagents:

    • Slowly add TiCl₄ (2.2 equivalents) dropwise to the cooled solution.

    • Stir the mixture for 1 hour at 0 °C.

    • Add dichloromethyl methyl ether (1.1 equivalents) dropwise and continue stirring for an additional 45 minutes.

  • Work-up:

    • Quench the reaction by adding a saturated NH₄Cl solution.

    • Stir the mixture for 2 hours.

    • Separate the organic layer and wash it sequentially with 0.1 N HCl solution (3x) and brine (3x).

    • Dry the organic layer over MgSO₄.

  • Purification:

    • Filter and concentrate the organic layer under vacuum to yield the crude formylated furan.

    • Further purification can be achieved by column chromatography or distillation.

Duff Reaction (General Information for Application to Furans)

The Duff reaction is typically used for phenols and anilines, and its application to furan derivatives is not as common.[8][9] The reaction involves heating the substrate with hexamethylenetetramine (HMTA) in an acidic medium. For furan, which is sensitive to strong acids, milder acidic conditions would be necessary to prevent polymerization. The general principle involves the in-situ generation of an iminium ion electrophile from HMTA.

Reimer-Tiemann Reaction (General Information for Application to Furans)

The Reimer-Tiemann reaction generates dichlorocarbene in a biphasic system of chloroform and a strong base.[10][11] While effective for phenols, the strongly basic conditions can be detrimental to some furan derivatives. The reaction with electron-rich heterocycles like pyrroles and indoles is known.[10] Adaptation for furan substrates would require careful optimization to minimize degradation.

Mandatory Visualizations

Vilsmeier_Haack_Workflow Vilsmeier-Haack Formylation Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent  0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Furan 2-Substituted Furan in Anhydrous DCM Furan->Reaction_Mixture  0 °C to RT Quench Quench with Ice & Neutralize (NaHCO₃) Reaction_Mixture->Quench Extract Extract with DCM, Wash & Dry Quench->Extract Purify Purify (Distillation or Chromatography) Extract->Purify Product 5-Substituted-2-furaldehyde Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-substituted furans.

Rieche_Formylation_Workflow Rieche Formylation Workflow cluster_reaction Formylation Reaction cluster_workup Work-up & Purification Furan 2-Substituted Furan in Anhydrous DCM Reaction_Mixture Reaction Mixture Furan->Reaction_Mixture  0 °C TiCl4 TiCl₄ TiCl4->Reaction_Mixture DichloromethylEther Dichloromethyl methyl ether DichloromethylEther->Reaction_Mixture  after 1h Quench Quench with aq. NH₄Cl Reaction_Mixture->Quench Extract Wash & Dry Quench->Extract Purify Purify Extract->Purify Product 5-Substituted-2-furaldehyde Purify->Product

Caption: Generalized workflow for the Rieche formylation of 2-substituted furans.

References

Application of Ethyl 4-(5-formyl-2-furyl)benzoate in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-formyl-2-furyl)benzoate is a versatile bifunctional molecule derived from furan, a key platform chemical obtainable from renewable biomass. Its unique structure, featuring an aldehyde and an ethyl ester group, makes it a valuable precursor for the synthesis of advanced polymers with tailored properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the field of materials science, with a focus on the synthesis of high-performance bio-based polyesters and poly(Schiff base)s. These materials are of significant interest for applications in sustainable packaging, biomedical devices, and organic electronics.

Chemical Structure and Properties

  • IUPAC Name: ethyl 4-(5-formylfuran-2-yl)benzoate[1]

  • CAS Number: 19247-87-1[1][2]

  • Molecular Formula: C₁₄H₁₂O₄[1]

  • Molecular Weight: 244.24 g/mol

Application 1: Synthesis of a Bio-based Aromatic Polyester

This compound can be a precursor to 4-(5-formyl-2-furyl)benzoic acid, a monomer for the synthesis of aromatic polyesters. These polyesters are analogous to petroleum-based polymers like polyethylene terephthalate (PET) and can exhibit excellent thermal and mechanical properties.[3][4] The first step is the hydrolysis of the ethyl ester to a carboxylic acid.

Protocol 1: Hydrolysis of this compound to 4-(5-formyl-2-furyl)benzoic acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a necessary step for its use in polyester synthesis.[5]

Materials:

  • This compound

  • Methanol (CH₃OH)

  • Deionized water (H₂O)

  • Lithium hydroxide (LiOH)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (2:1 v/v).

  • Add lithium hydroxide (10 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is no longer visible (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 4-5 with 2N HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 4-(5-formyl-2-furyl)benzoic acid as a solid.

Protocol 2: Synthesis of Poly(ethylene-co-4-(5-formyl-2-furyl)benzoate) via Melt Polycondensation

This protocol details the synthesis of a copolyester using the hydrolyzed monomer and ethylene glycol.

Materials:

  • 4-(5-formyl-2-furyl)benzoic acid (from Protocol 1)

  • Ethylene glycol

  • Titanium(IV) isopropoxide (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charge the three-neck round-bottom flask with 4-(5-formyl-2-furyl)benzoic acid (1 equivalent) and ethylene glycol (2.2 equivalents).

  • Add the titanium(IV) isopropoxide catalyst (0.05 mol% based on the diacid).

  • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

  • Heat the mixture under a slow stream of nitrogen to 180-200 °C for 2-3 hours to carry out the esterification reaction, during which water will be distilled off.

  • Increase the temperature to 220-240 °C and gradually apply a vacuum (below 1 mbar) over 30 minutes.

  • Continue the polycondensation reaction under high vacuum for 3-4 hours, observing an increase in the viscosity of the melt.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed and purified by dissolving in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) and precipitating in a non-solvent like methanol.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

Quantitative Data: Thermal Properties of Furan-Based Aromatic Polyesters

The thermal properties of furan-based aromatic polyesters are comparable to or even exceed those of their petroleum-based counterparts. The following table summarizes typical thermal properties for related furan-based polyesters.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5%) (°C)
Poly(ethylene 2,5-furandicarboxylate) (PEF)75-85210-220~350
Poly(butylene 2,5-furandicarboxylate) (PBF)45-60170-180~360
Furan-Aromatic Copolyester (Typical)90-110Amorphous or >200>370

Note: The properties of the polyester synthesized from 4-(5-formyl-2-furyl)benzoic acid are expected to be in a similar range, influenced by the specific composition and molecular weight.[3][6]

Application 2: Synthesis of a Bio-based Poly(Schiff base)

The aldehyde functionality of this compound allows for its direct use in the synthesis of poly(Schiff base)s through condensation with diamines. Poly(Schiff base)s are known for their interesting thermal, optical, and electronic properties.[7][8]

Protocol 3: Synthesis of a Poly(Schiff base) from this compound and p-Phenylenediamine

This protocol describes the solution polycondensation of the title compound with an aromatic diamine.

Materials:

  • This compound

  • p-Phenylenediamine

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Reflux condenser

Procedure:

  • In a three-neck round-bottom flask, dissolve this compound (1 equivalent) in DMF under a nitrogen atmosphere.

  • In a separate beaker, dissolve p-phenylenediamine (1 equivalent) in a minimal amount of DMF.

  • Add the diamine solution dropwise to the stirred solution of the dialdehyde at room temperature.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain it for 10 hours with continuous stirring under a nitrogen atmosphere.[8]

  • Cool the reaction mixture to room temperature.

  • Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.

  • Filter the resulting solid, wash it thoroughly with methanol, and then with water.

  • Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.[8]

Quantitative Data: Properties of Furan-Based Poly(Schiff base)s

Poly(Schiff base)s derived from furan aldehydes often exhibit good thermal stability.

PropertyValue
Thermal Decomposition TemperatureUp to ~260 °C
Electrical PropertiesCan exhibit semiconductivity after doping
SolubilityOften soluble in polar aprotic solvents like DMF, DMSO

Note: The properties can be tuned by changing the diamine comonomer.

Visualizations

Diagram 1: Synthesis of 4-(5-formyl-2-furyl)benzoic acid

G cluster_hydrolysis Protocol 1: Hydrolysis This compound This compound LiOH, MeOH/H2O LiOH, MeOH/H2O This compound->LiOH, MeOH/H2O Reflux Reflux LiOH, MeOH/H2O->Reflux Acidification (HCl) Acidification (HCl) Reflux->Acidification (HCl) Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) 4-(5-formyl-2-furyl)benzoic acid 4-(5-formyl-2-furyl)benzoic acid Extraction (EtOAc)->4-(5-formyl-2-furyl)benzoic acid

Caption: Workflow for the hydrolysis of the starting ester.

Diagram 2: Synthesis of a Furan-Based Polyester

G cluster_polyester Protocol 2: Polyester Synthesis Monomers 4-(5-formyl-2-furyl)benzoic acid + Ethylene Glycol Catalyst Ti(IV) isopropoxide Monomers->Catalyst Esterification 180-200 °C (N2) Catalyst->Esterification Polycondensation 220-240 °C (Vacuum) Esterification->Polycondensation Polyester Poly(ethylene-co-4-(5-formyl-2-furyl)benzoate) Polycondensation->Polyester

Caption: Workflow for the synthesis of a furan-based polyester.

Diagram 3: Synthesis of a Poly(Schiff base)

G cluster_schiff_base Protocol 3: Poly(Schiff base) Synthesis Monomers This compound + p-Phenylenediamine Solvent DMF Monomers->Solvent Polycondensation 120 °C (N2) Solvent->Polycondensation Precipitation Methanol Polycondensation->Precipitation Poly(Schiff base) Poly(Schiff base) Precipitation->Poly(Schiff base)

Caption: Workflow for the synthesis of a poly(Schiff base).

Conclusion

This compound is a promising bio-derived building block for the synthesis of advanced polymers. Through straightforward chemical modifications, it can be incorporated into various polymer backbones, including polyesters and poly(Schiff base)s. The resulting materials exhibit desirable thermal and mechanical properties, making them attractive for a range of applications in materials science. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile furan derivative in the development of sustainable and high-performance materials.

References

Application Note: Mass Spectrometry Analysis of Furan Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), are a class of organic compounds formed during the heat treatment of carbohydrates. They are prevalent in a wide variety of processed foods and beverages and are also considered key inhibitors in the bioconversion of lignocellulosic biomass to biofuels. Due to their potential toxicity and impact on various biological and chemical processes, sensitive and accurate quantification of furan aldehydes is crucial. Mass spectrometry, coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), has become the gold standard for the analysis of these compounds. This application note provides detailed protocols and quantitative data for the mass spectrometric analysis of furan aldehydes in various matrices.

Analytical Approaches

The determination of furan aldehydes can be accomplished by several mass spectrometric methods, with GC-MS and LC-MS/MS being the most common. The choice of method often depends on the sample matrix, the target analytes, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds like furan and its derivatives.[1] Headspace sampling and solid-phase microextraction (SPME) are common sample preparation techniques that offer high sensitivity.[1] Derivatization may be employed to improve the volatility and chromatographic behavior of less volatile furan aldehydes.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for analyzing less volatile or thermally labile furan aldehydes and their metabolites in complex biological matrices.[4][5] It offers high selectivity and sensitivity, especially when using multiple reaction monitoring (MRM) mode.[6]

  • Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS): This is a direct injection mass spectrometry technique used for real-time monitoring of volatile organic compounds, including furanoids, in the gas phase.[7] It is particularly useful for applications like monitoring biomass burning emissions.[7]

Experimental Protocols

Protocol 1: Analysis of Furan and its Derivatives in Food Matrices by SPME-GC-MS/MS

This protocol is adapted for the simultaneous analysis of furan and its derivatives in various food commodities.[6][8]

1. Sample Preparation:

  • Fruit or Juice Samples: Homogenize 5 g of the sample and mix with 5 mL of a saturated NaCl solution in a headspace vial.[8]

  • Canned Oily Fish Samples: Homogenize 1 g of the sample and mix with 9 mL of a saturated NaCl solution in a headspace vial.[8]

  • Internal Standard: Fortify the sample with an appropriate deuterated internal standard, such as d4-furan.[9]

2. Solid-Phase Microextraction (SPME):

  • Equilibrate the sample vial at 35 °C for 15 minutes.[6][8]

  • Expose a carboxen-polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 35 °C to adsorb the analytes.[6][8]

3. GC-MS/MS Analysis:

  • GC Column: Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[6]

  • Inlet: Set the injector temperature to 280 °C with a split ratio of 1:10.[10]

  • Oven Program: Start at 32 °C, hold for 4 minutes, then ramp to 200 °C at a rate of 20 °C/min, and hold for 3 minutes.[10]

  • MS Detection: Use a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with electron-impact ionization (EI) at 70 eV.[6] Set the ion source temperature to 230 °C.[6]

Protocol 2: Determination of Furan in Foods by Headspace-GC/MS

This protocol is based on the FDA method for the determination of furan in various food matrices.[9]

1. Sample Preparation:

  • Liquid Foods: Weigh 10 g of the liquid sample into a headspace vial and fortify with d4-furan internal standard.[9]

  • Semi-solid and Solid Foods: Weigh an appropriate amount of the homogenized sample into a headspace vial, dilute with either water or a saturated NaCl solution, and fortify with d4-furan internal standard.[9] For low moisture solid foods like crackers and cereals, specific modifications to sample amounts and dilution volumes are required.[9]

2. Headspace Sampling:

  • Incubation: Equilibrate the vials in the headspace autosampler oven at 60 °C.[9]

  • Injection: Automatically inject a portion of the headspace gas into the GC/MS system.[9]

3. GC/MS Analysis:

  • GC Column: A column suitable for volatile organic compounds should be used.

  • MS Detection: Operate the mass spectrometer in scan mode to detect furan (m/z 68) and d4-furan (m/z 72). The scan range can be set from m/z 35 to 150.[9]

  • Quantification: Use a standard additions curve for quantification, plotting the concentration of furan in fortified test portions against the furan/d4-furan response factors.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the mass spectrometric analysis of furan aldehydes.

Table 1: Method Performance for Furan and its Derivatives by SPME-GC-MS/MS in Food Matrices.[6][8]

AnalyteMatrixLimit of Quantitation (LOQ) (ng/g)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Furan and 10 derivativesCanned Oily Fish0.003–0.67575.9–114.61–164–20
Furan and 10 derivativesFruit0.003–0.67586.1–113.91–164–20
Furan and 10 derivativesJuice0.003–0.67584.9–117.21–164–20

Table 2: Method Performance for Nitrofuran Metabolites by LC-MS/MS.[5][11]

Analyte (Metabolite)MatrixLimit of Quantitation (LOQ) (µg/kg)Accuracy (%)Coefficient of Variation (%)
AOZ, AMOZ, SEM, AHDAnimal Tissue0.02 - 0.1 (API 4000)--
AOZ, AMOZ, SEM, AHDAnimal Tissue0.5 - 1.0 (API 2000)--
Furazolidone, Nitrofurazone, Furaltadone, NitrofurantoinHoney0.25 (ppb)92-103≤10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Receipt (Food, Biological Fluid) Homogenize Homogenization/ Weighing Sample->Homogenize Add_IS Addition of Internal Standard Homogenize->Add_IS Extraction Extraction (SPME, Headspace, LLE) Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_LC Chromatographic Separation (GC or LC) Extraction->GC_LC Derivatization->GC_LC MS Mass Spectrometry (MS or MS/MS) GC_LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the mass spectrometry analysis of furan aldehydes.

Furan Aldehyde Fragmentation and Detoxification

Understanding the fragmentation patterns of furan aldehydes in the mass spectrometer is crucial for method development and data interpretation. For instance, in proton-transfer-reaction mass spectrometry, 2-furaldehyde can fragment, potentially interfering with the measurement of furan.[7] The molecular ion peak for furfural is at m/z 96, with a prominent fragment at m/z 95 due to the loss of the aldehydic hydrogen.[12]

In biological systems, microorganisms have developed detoxification mechanisms to cope with the toxicity of furan aldehydes.[13] This often involves the reduction of the aldehyde group to a less toxic alcohol.[13] For example, Thermoanaerobacter pseudethanolicus 39E can reduce furfural and 5-HMF to their corresponding alcohols.[4] LC-MS-based proteomic analyses have been instrumental in identifying the enzymes, such as oxidoreductases and alcohol dehydrogenases, responsible for this detoxification.[4]

detoxification_pathway Furan_Aldehyde Furan Aldehyde (e.g., Furfural, HMF) Enzyme Oxidoreductase/ Alcohol Dehydrogenase (NAD(P)H dependent) Furan_Aldehyde->Enzyme Reduction Furan_Alcohol Furan Alcohol (Less Toxic) Enzyme->Furan_Alcohol

Caption: Microbial detoxification pathway of furan aldehydes.

Conclusion

Mass spectrometry offers a powerful and versatile platform for the sensitive and specific analysis of furan aldehydes in a variety of matrices. The choice of the specific technique, whether GC-MS or LC-MS/MS, along with the appropriate sample preparation protocol, is critical for achieving accurate and reliable results. The methods and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with these important compounds.

References

Application Notes and Protocols for the Synthesis of 4-(5-formylfuran-2-yl)benzoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(5-formylfuran-2-yl)benzoic acid and its corresponding esters are valuable bifunctional building blocks in medicinal chemistry and materials science. The presence of a carboxylic acid (or ester) and an aldehyde group on a rigid, aromatic scaffold allows for orthogonal chemical modifications, making them ideal starting materials for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials. This document provides detailed protocols for two primary synthetic routes to these compounds: a Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway and a Vilsmeier-Haack formylation strategy.

Overview of Synthetic Strategies

Two principal retrosynthetic approaches are commonly employed for the synthesis of the target compound.

  • Strategy A (C-C Coupling): This approach involves forming the central aryl-furan bond via a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This is often the most convergent and high-yielding method.

  • Strategy B (Formylation): This strategy begins with a pre-formed 4-(furan-2-yl)benzoic acid scaffold, followed by the introduction of the formyl group onto the furan ring using an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction.

G cluster_A cluster_B Target 4-(5-formylfuran-2-yl)benzoic acid (and Esters) StrategyA Strategy A: Suzuki-Miyaura Coupling Target->StrategyA StrategyB Strategy B: Vilsmeier-Haack Formylation Target->StrategyB Ester_Intermediate Methyl 4-(5-formylfuran-2-yl)benzoate Furan_Br 5-Bromofuran-2-carbaldehyde Furan_Br->Ester_Intermediate Pd(PPh₃)₄, K₂CO₃ Furan_Br->point_A Benzoic_B 4-(Methoxycarbonyl)phenylboronic acid Benzoic_B->Ester_Intermediate Pd(PPh₃)₄, K₂CO₃ Benzoic_B->point_A Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis LiOH, MeOH/H2O Hydrolysis->Target Furan_Benzoic 4-(Furan-2-yl)benzoic acid Furan_Benzoic->Target Furan_Benzoic->point_B Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Target Vilsmeier->point_B point_A->Ester_Intermediate point_B->Target

Figure 1: Retrosynthetic analysis for 4-(5-formylfuran-2-yl)benzoic acid.

Synthetic Strategy 1: Suzuki-Miyaura Cross-Coupling

This is a robust and widely used method for constructing the C-C bond between the furan and benzene rings. The reaction typically involves coupling a halo-furan with a phenylboronic acid derivative (or vice-versa) in the presence of a palladium catalyst and a base.[1]

Protocol 1: Synthesis of Methyl 4-(5-formylfuran-2-yl)benzoate

This protocol describes the synthesis of the methyl ester intermediate via a Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow:

G Start Combine Reactants: - 5-Bromofuran-2-carbaldehyde - 4-(Methoxycarbonyl)phenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ - Solvent (Dioxane/H₂O) Reaction Heat to Reflux (e.g., 90-100 °C) 12-24 hours Start->Reaction Inert Atmosphere (N₂ or Ar) Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: 1. Cool to RT 2. Filter solids 3. Concentrate filtrate 4. Aqueous extraction Monitor->Workup Complete Purify Purification: Column Chromatography (Silica Gel) Workup->Purify Product Product: Methyl 4-(5-formylfuran-2-yl)benzoate Purify->Product

Figure 2: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

  • Purification equipment (e.g., column chromatography).

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromofuran-2-carbaldehyde (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 10 mL dioxane and 2 mL water per 1 mmol of the bromo-furan).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble inorganic salts and wash the solid with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure methyl ester.

ParameterConditionReactant/ReagentMolar Eq.
Coupling Partners 5-Bromofuran-2-carbaldehyde1.0
4-(Methoxycarbonyl)phenylboronic acid1.1 - 1.5
Catalyst Palladium SourceTetrakis(triphenylphosphine)palladium(0)0.02 - 0.05
Base InorganicPotassium Carbonate (K₂CO₃)2.0 - 3.0
Sodium Carbonate (Na₂CO₃)2.0 - 3.0
Solvent System Biphasic1,4-Dioxane / Water4:1 to 5:1 (v/v)
Toluene / Water4:1 to 5:1 (v/v)
Temperature Reflux80 - 110 °C-
Reaction Time 12 - 24 hours-
Typical Yield -75 - 95%
Table 1. Typical Reaction Parameters for Suzuki-Miyaura Coupling.
Protocol 2: Saponification to 4-(5-formylfuran-2-yl)benzoic acid

The final carboxylic acid is obtained by the hydrolysis (saponification) of the corresponding ester.[2]

Procedure:

  • Dissolve the methyl 4-(5-formylfuran-2-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).[2]

  • Add lithium hydroxide (LiOH) (approx. 10 eq) to the solution.[2]

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the disappearance of the starting ester by TLC.[2]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 4-5 with 2N HCl.[2]

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 4-(5-formylfuran-2-yl)benzoic acid as a solid. A reported yield for this procedure is 96%.[2]

G Start Dissolve Ester in MeOH / H₂O Add_Base Add LiOH Start->Add_Base Reflux Reflux for 1-2h Add_Base->Reflux Acidify Cool, remove MeOH, then Acidify with HCl Reflux->Acidify Isolate Filter and Dry Solid Acidify->Isolate Product Final Acid Product Isolate->Product G Vilsmeier_Prep Prepare Vilsmeier Reagent: Cool DMF to 0 °C Add POCl₃ dropwise Add_Substrate Add solution of Methyl 4-(furan-2-yl)benzoate at 0 °C Vilsmeier_Prep->Add_Substrate Reaction Stir at RT (or gentle heat) 2-6 hours Add_Substrate->Reaction Hydrolysis Hydrolysis: Pour onto ice Add aq. NaOH or NaOAc Reaction->Hydrolysis Workup Extract with Solvent (e.g., DCM or EtOAc) Wash and Dry Hydrolysis->Workup Purify Purify by Column Chromatography Workup->Purify Product Product: Methyl 4-(5-formylfuran-2-yl)benzoate Purify->Product G Start Suspend Acid in Excess Alcohol (e.g., MeOH) Add_Cat Add Catalytic H₂SO₄ Start->Add_Cat Reflux Reflux for 4-16h Add_Cat->Reflux Workup Cool, remove excess alcohol Add EtOAc, wash with NaHCO₃ Reflux->Workup Isolate Dry and Concentrate Workup->Isolate Product Final Ester Product Isolate->Product

References

Application Notes & Protocols: Furan Derivatives as Precursors for Sustainable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers are at the forefront of sustainable materials science, offering a renewable alternative to traditional petroleum-based plastics.[1] Derived from biomass sources like agricultural waste, these polymers possess a versatile furan ring structure that can be chemically modified to create a wide array of materials with tunable properties.[2] Key furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol, and 5-hydroxymethylfurfural (HMF), serve as fundamental building blocks for a new generation of polyesters, thermosets, and polyamides.[3] These bio-based polymers often exhibit enhanced thermal stability, superior mechanical strength, and better gas barrier properties compared to their petrochemical counterparts, making them suitable for a broad range of applications, from packaging to advanced composites and biomedical devices.[2][3]

Data Presentation: Properties of Furan-Based Polymers

The following tables provide a comparative summary of the key thermal and mechanical properties of prominent furan-based polymers, alongside their conventional petroleum-based analogues for reference. These values can vary depending on factors such as molecular weight, crystallinity, and processing conditions.

Table 1: Thermal Properties of Furan-Based Polyesters and Analogues [2]

PropertyPoly(ethylene furanoate) (PEF)Poly(butylene furanoate) (PBF)Poly(ethylene terephthalate) (PET)
Glass Transition Temperature (Tg) 75–87 °C[2]35–45 °C[2]74–79 °C[2]
Melting Temperature (Tm) 210–235 °C[2][4]170–180 °C[2]234–265 °C[2]
Decomposition Temperature (Td) ~350 °C[2]~380 °C[2]~400 °C[2]

Table 2: Mechanical Properties of Furan-Based Polyesters and Analogues [2]

PropertyPoly(ethylene furanoate) (PEF)Poly(butylene furanoate) (PBF)Poly(ethylene terephthalate) (PET)
Young's Modulus 2000–4000 MPa1000–2000 MPa2000–3100 MPa
Tensile Strength 50–80 MPa40–60 MPa45–60 MPa
Elongation at Break 10–50%100–300%30–300%

Table 3: Properties of Furan-Based Thermosets and Polyamides

Polymer TypeSpecific PolymerGlass Transition Temperature (Tg)Tensile StrengthTensile ModulusChar Yield (@1000 °C)
Epoxy Resin Furan Diepoxy (FDE) cured with amine88 °C[5]-2.9 GPa[5]-
Epoxy Resin Chlorinated Furan Epoxy cured with amine147 °C[5]-4.4 GPa[5]-
Epoxy Resin HMF-GAN-EP/DIFFA~234 °C[6]67 MPa[6]2273 MPa[6]-
Polyamide PA(6F6)m6-67 MPa (breaking strength)[7]--
Polyamide Furan-based Polyamide (FPAs)97-140 °C[8]---

Experimental Protocols

This section provides detailed methodologies for the synthesis of key furan-based monomers and polymers.

Protocol 1: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF)

This protocol describes the catalytic oxidation of HMF to FDCA.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Potassium carbonate (K2CO3)

  • 20 wt% Palladium on charcoal (Pd/C) catalyst

  • Deionized water

  • Oxygen (O2) gas

  • 50 mL flask

  • Reflux condenser

  • Stirrer/hotplate

  • Filtration apparatus

Procedure:

  • In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K2CO3 (0.32 g, 2.37 mmol), and 20 wt% Pd/C catalyst in 5 mL of deionized water.

  • Set up the flask for reflux and begin stirring the mixture.

  • Pass a continuous flow of O2 gas (20 mL/min) through the reaction mixture.

  • Heat the reaction to the desired temperature and maintain for 30 hours.

  • After 30 hours, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration and wash it with deionized water followed by ethanol.

  • Concentrate the filtrate to obtain the potassium salt of FDCA.

Protocol 2: Synthesis of Poly(ethylene furanoate) (PEF) via Two-Stage Melt Polycondensation

This protocol details the synthesis of PEF from FDCA and ethylene glycol (EG).

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb2O3) catalyst

  • Reaction flask equipped with a stirrer and distillation column

  • Vacuum pump

  • Nitrogen gas source

Procedure:

Stage 1: Esterification

  • Charge the reaction flask with FDCA and EG in a 1:2.1 molar ratio.

  • Evacuate the flask and fill it with nitrogen three times to create an inert atmosphere.

  • Under a nitrogen flow, preheat the reaction mixture to 170 °C for 30 minutes, then increase the temperature to 190–200 °C for 1 hour with stirring at 200 rpm.[9]

  • Continue the reaction until water distillation ceases (typically 1–1.5 hours).[9]

Stage 2: Polycondensation

  • Add the Sb2O3 catalyst (300 ppm) to the reaction flask.

  • Slowly apply a vacuum (5.0 Pa) over 15 minutes.

  • Gradually increase the temperature to 250–260 °C and maintain the reaction under vacuum for 6 hours.[9]

  • Reduce the stirring speed incrementally from 100 rpm to 70 rpm, and finally to 50 rpm to manage the increasing viscosity.[9]

  • Once the desired viscosity is achieved, retrieve the polymer.

Protocol 3: Synthesis of Furan-Based Epoxy Resin

This protocol describes the synthesis of a furan diepoxy (FDE) from furfuryl amine and epichlorohydrin.

Materials:

  • Furfuryl amine

  • Epichlorohydrin

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • In a reaction vessel, combine furfuryl amine and epichlorohydrin in a 1:10 molar ratio.[5]

  • Maintain the reaction at a controlled temperature with continuous stirring.

  • Monitor the reaction progress over time by taking aliquots for analysis (e.g., GPC and FTIR) to track the formation of the furan diepoxy and any side products.[5]

  • Upon completion, the resulting furan diepoxy can be purified for subsequent curing with an appropriate amine curing agent.[5]

Protocol 4: Synthesis of Furfuryl Alcohol Resin

This protocol outlines the acid-catalyzed polymerization of furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Formaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction vessel with temperature and pH control

Procedure:

  • Combine furfuryl alcohol and formaldehyde in a molar ratio between 1:0.6 and 1:1 in the reaction vessel.[10]

  • Adjust the pH of the mixture to between 1 and 3.5 using an acid catalyst.[10]

  • Heat the reaction mixture to a temperature between 80 °C and 100 °C.[10]

  • Maintain the reaction for 2-18 hours to achieve the desired degree of polycondensation.[10]

  • The resulting furfuryl alcohol resin can then be neutralized and isolated.

Visualizations

The following diagrams illustrate key synthesis pathways and experimental workflows.

Synthesis_of_FDCA_from_Biomass Biomass Biomass (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Catalytic Oxidation (e.g., Pd/C, O2)

Caption: Synthesis pathway of 2,5-Furandicarboxylic Acid (FDCA) from biomass.

PEF_Synthesis_Workflow cluster_synthesis PEF Synthesis Start Start: FDCA + Ethylene Glycol Esterification Stage 1: Esterification (190-200°C, N2) Start->Esterification Catalyst Add Sb2O3 Catalyst Esterification->Catalyst Polycondensation Stage 2: Polycondensation (250-260°C, Vacuum) Catalyst->Polycondensation PEF Poly(ethylene furanoate) (PEF) Polycondensation->PEF Furan_Polymer_Types cluster_polymers Sustainable Polymers Furan_Derivatives Furan Derivatives (HMF, Furfural, FDCA) Polyesters Polyesters (e.g., PEF, PBF) Furan_Derivatives->Polyesters Step-Growth Polymerization Epoxy_Resins Epoxy Resins Furan_Derivatives->Epoxy_Resins Epoxidation & Curing Polyamides Polyamides Furan_Derivatives->Polyamides Polycondensation Other_Resins Other Resins (e.g., Furfuryl Alcohol Resins) Furan_Derivatives->Other_Resins Acid-Catalyzed Polymerization

References

Application Notes and Protocols: Diels-Alder Reactions of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] Furan and its derivatives are particularly noteworthy dienes in this context, offering a versatile platform for creating complex molecular architectures.[1][3] The resulting oxabicyclo[2.2.1]heptene core structures are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[4][5][6][7] Notably, natural products containing furan moieties have shown bioactivity against a range of diseases, including fungal infections and cancers.[8][9][10]

This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of furan-containing compounds, with a focus on their relevance to drug discovery and development.

Application Notes

Reversibility and Thermally-Responsive Systems

A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility.[11] The forward cycloaddition is favored at lower temperatures, while the retro-Diels-Alder reaction occurs at elevated temperatures, regenerating the furan and maleimide.[11] This dynamic covalent chemistry is leveraged in the development of:

  • Drug Delivery Systems: Thermally-responsive linkers can be engineered to release a therapeutic agent at a specific site in the body through localized heating.[12]

  • Self-Healing Materials: Materials incorporating furan-maleimide adducts can be designed to repair themselves upon thermal treatment.

  • Dynamic Combinatorial Libraries: The reversible nature of the reaction allows for the generation of libraries of compounds that can adapt to the presence of a biological target.

Scaffolding for Bioactive Molecules

The rigid, three-dimensional structure of the Diels-Alder adducts derived from furan serves as an excellent scaffold for the synthesis of complex and biologically active molecules. The intramolecular Diels-Alder reaction of furan (IMDAF) is a particularly powerful strategy for the rapid construction of highly functionalized polycyclic systems, such as isoquinoline skeletons found in many alkaloids.[4]

Bioconjugation and Molecular Probes

The Diels-Alder reaction between furan and maleimide is a bioorthogonal "click" reaction, meaning it can proceed efficiently in biological systems without interfering with native biochemical processes.[7] This has led to its use in:

  • Bioconjugation: Attaching molecules to proteins, nucleic acids, or other biomolecules.

  • Molecular Probes: Designing probes to identify and isolate natural products containing furan moieties from complex biological mixtures.[8][9][10] A probe containing a maleimide group can selectively react with furan-containing natural products, allowing for their detection and enrichment.[8][9][10]

Factors Influencing Reactivity and Selectivity

The reactivity of furan in Diels-Alder reactions is influenced by several factors:

  • Aromaticity: Furan is less reactive than its non-aromatic counterpart, cyclopentadiene, due to the loss of aromaticity in the transition state.[3]

  • Substituents: Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it.[1][13]

  • Dienophile: Electron-poor dienophiles, such as maleic anhydride and maleimides, are highly reactive towards furan.[7][14]

  • Stereoselectivity: The reaction can produce both endo and exo diastereomers. The endo product is often the kinetic product, formed faster at lower temperatures, while the exo product is typically the more thermodynamically stable product and is favored at higher temperatures or longer reaction times.[12][15]

Quantitative Data Summary

The following tables summarize quantitative data for representative Diels-Alder reactions involving furan and its derivatives.

Table 1: Diels-Alder Reaction of Furan with Maleic Anhydride

DieneDienophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
FuranMaleic AnhydrideEthyl AcetateRT24exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideNot specified[15]
FuranMaleic AnhydrideTetrahydrofuranRTNot specifiedexo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideNot specified[16]
FuranMaleic AnhydrideTetrahydrofuran500.5exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideNot specified[14]

Table 2: Intramolecular Diels-Alder Reactions of Furan Derivatives

SubstrateConditionsProductYield (%)Reference
Furan with unactivated dienophile tetherβ-cyclodextrin catalysisCycloadduct84[4]
Methoxyfuran precursorThermal cyclizationCycloadduct55[4]
Phenyl-substituted precursorThermal cyclizationCycloadduct13[4]

Experimental Protocols

Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride from Furan and Maleic Anhydride

This protocol is based on methodologies described in the literature.[14][15][16]

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF), anhydrous

  • 50 mL Round bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

  • To a 50 mL round bottom flask containing a magnetic stir bar, add 5.0 g of maleic anhydride.

  • Add 10.0 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Stir the mixture at room temperature until the maleic anhydride is completely dissolved.

  • While stirring, add 3.5 mL of furan to the solution.

  • Heat the reaction mixture to 50°C in a water bath and continue stirring for 30 minutes.

  • After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature.

  • Once at room temperature, place the flask in an ice bath for 10 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold THF.

  • Allow the crystals to air dry on the filter paper. The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Characterization:

  • Melting Point: The literature melting point is 116-117 °C.[16]

  • Spectroscopy: The product can be further characterized by ¹H NMR and IR spectroscopy.

Protocol 2: General Procedure for the Intramolecular Diels-Alder Reaction of a Furan-Tethered Dienophile

This protocol provides a general workflow for conducting an intramolecular Diels-Alder reaction of a furan derivative. Specific conditions will vary depending on the substrate.

Materials:

  • Furan-containing substrate with a tethered dienophile

  • Appropriate solvent (e.g., toluene, xylene, or an aqueous medium with a catalyst like β-cyclodextrin)

  • Reaction vessel (e.g., sealed tube or round bottom flask with reflux condenser)

  • Heating source (e.g., oil bath)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve the furan-containing substrate in the chosen solvent in the reaction vessel.

  • If a catalyst is used (e.g., β-cyclodextrin for aqueous reactions), add it to the mixture.

  • Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the reactivity of the substrate and may range from room temperature to reflux temperatures.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired cycloadduct.

Visualizations

Caption: Diels-Alder reaction of furan with maleimide.

Experimental_Workflow Experimental Workflow for Furan Diels-Alder Reaction Reactants 1. Combine Furan Derivative and Dienophile in Solvent Reaction 2. Heat Reaction Mixture (with or without catalyst) Reactants->Reaction Monitoring 3. Monitor Reaction Progress (TLC, LC-MS, NMR) Reaction->Monitoring Workup 4. Cool and Remove Solvent Monitoring->Workup Purification 5. Purify Product (Crystallization or Chromatography) Workup->Purification Characterization 6. Characterize Product (NMR, MS, MP) Purification->Characterization

Caption: General experimental workflow.

Drug_Delivery_Pathway Thermally-Responsive Drug Delivery via Retro-Diels-Alder Drug_Conjugate Drug-Linker-Polymer Conjugate (Diels-Alder Adduct) Heat Apply Heat (e.g., at tumor site) Drug_Conjugate->Heat Retro_DA Retro-Diels-Alder Reaction Heat->Retro_DA Release Drug Release Retro_DA->Release Furan Furan Release->Furan Maleimide_Drug Maleimide-Drug Release->Maleimide_Drug Polymer Polymer Backbone Furan->Polymer attached to

Caption: Drug release via retro-Diels-Alder reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields with electron-deficient boronic acids are a common challenge and typically stem from a few key issues:

  • Slow Transmetalation: Electron-deficient boronic acids are less nucleophilic, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[3][4] Electron-deficient boronic acids are particularly susceptible to this process, which can be catalyzed by aqueous bases.[3][4]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by various factors, including the presence of oxygen or coordination with heteroatoms in your substrates (e.g., the nitrogen in a pyridine ring).[4][5]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover.[5]

Q2: How can I minimize the common side reaction of protodeboronation?

A2: Minimizing protodeboronation is crucial for improving your yield. Consider the following strategies:

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][6] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Switching to anhydrous solvents and bases can be beneficial.[5]

  • Choice of Base: Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be less likely to promote protodeboronation compared to strong bases.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3]

Q3: What are the most effective catalyst and ligand systems for coupling electron-deficient boronic acids?

A3: For challenging substrates like electron-deficient boronic acids, highly active catalyst systems are often required.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium catalyst.[1][4]

  • Modern Precatalysts: Consider using modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts. These are often more stable and efficient at generating the active Pd(0) species in situ.[1]

  • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it may have lower activity for more challenging substrates.[7] Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provide better results.[7][8]

Q4: I am working with a 2-pyridyl boronic acid and observing very low yields. What specific challenges should I be aware of?

A4: 2-Pyridyl boronic acids are notoriously difficult coupling partners due to several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, forming inactive catalyst species and hindering the reaction.[4]

  • Slow Transmetalation: As electron-deficient heteroaryl boron compounds, they undergo transmetalation at a relatively slow rate.[2][4]

  • Rapid Protodeboronation: These reagents are highly susceptible to decomposition via protodeboronation.[2]

To address these issues, specialized conditions are often necessary, such as the use of specific ligands like phosphite or phosphine oxides, and careful selection of the base.[2]

Troubleshooting Guide

Problem: Low Yield with an Electron-Deficient Boronic Acid

This troubleshooting guide provides a systematic approach to diagnosing and resolving low yields in your Suzuki coupling reaction.

Is there unreacted starting material?

  • Yes: This suggests an issue with the catalytic cycle.

    • Increase the reaction temperature. [1] Higher temperatures can help overcome the activation energy barrier for slow steps like transmetalation.

    • Switch to a more active catalyst system. Employ a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or a modern Buchwald precatalyst.[1][4]

    • Use a stronger base. Bases like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step.[1]

  • No, but a complex mixture of byproducts is observed: This points towards side reactions or substrate/product degradation.

    • Screen different bases. A milder base might reduce side reactions.[3]

    • Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition.[3]

    • Consider a more stable boronic acid derivative. Pinacol esters or MIDA boronates are less prone to side reactions like protodeboronation.[3][6]

Is significant homocoupling of the boronic acid observed?

  • Yes: This is often caused by the presence of oxygen.

    • Ensure thorough degassing of all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5]

    • Maintain a positive pressure of an inert gas throughout the reaction. [5]

    • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, as the in-situ reduction of Pd(II) precatalysts can sometimes lead to homocoupling.[5]

Experimental Protocols

General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol provides a starting point for optimizing your reaction. The specific conditions may need to be adjusted based on your substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid or its derivative (1.2–1.5 equiv)[1]

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered[1]

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene/H₂O 9:1)[1][7]

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or its derivative), and the finely powdered base.[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1][3]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a Diethanolamine (DABO) Boronate Adduct

For particularly unstable boronic acids, forming a more stable adduct can be beneficial.

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling reaction.[1]

Data Presentation

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for electron-deficient partners.1-3

Data compiled from literature sources.[7]

Table 2: Common Bases for Suzuki Coupling with Electron-Deficient Boronic Acids
BaseSolvent SystemKey Characteristics
K₃PO₄Toluene/H₂O, Dioxane/H₂OStrong base, effective for many Suzuki couplings, promotes high reaction rates.
Cs₂CO₃THF, Dioxane/H₂OStrong base, can accelerate slow reactions. Higher cost, can promote side reactions.
K₂CO₃Dioxane/H₂O, Ethanol/H₂OCommon and effective moderate strength base.
KFDioxaneMild base, can be used for base-sensitive substrates.

Data compiled from literature sources.[2][7]

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_A Ar-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation [Ar'-B(OR)₃]⁻ PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Boronic Acid Problem Slow Transmetalation is Likely Start->Problem Solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Solution1 Solution2 Use an Electron-Rich Ligand (e.g., Buchwald Ligands) Problem->Solution2 Solution3 Increase Reaction Temperature Problem->Solution3 Solution4 Use a Modern Precatalyst (e.g., G3/G4 Buchwald) Problem->Solution4

Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.[1]

Decision_Tree cluster_ligand Ligand Selection cluster_base Base Selection cluster_boron Boron Reagent Ligand Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) Base_Start Start with K₃PO₄ or Cs₂CO₃ Base_Screen Screen others if necessary Base_Start->Base_Screen Boron_Check If Protodeboronation occurs... Boron_Action Switch from Boronic Acid to Pinacol Ester or Trifluoroborate Boron_Check->Boron_Action

Caption: Decision tree for selecting key reaction components.[4]

References

common byproducts in Suzuki coupling reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and preventing common byproducts in Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Homocoupling of Boronic Acids

Q1: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this byproduct and how can I prevent its formation?

A1: This byproduct is the result of a homocoupling reaction, where two molecules of the boronic acid couple with each other. This side reaction consumes your starting material and complicates the purification of your desired product.[1]

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which can promote the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: Pd(II) salts, like Palladium(II) acetate (Pd(OAc)₂), can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.

Troubleshooting & Prevention Strategies:

StrategyRecommendationRationale
Ensure Inert Atmosphere Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). A subsurface nitrogen sparge can be particularly effective.[3]Minimizes the presence of dissolved oxygen, which can lead to the oxidation of the Pd(0) catalyst and promote homocoupling.[1][3]
Optimize Palladium Source Use a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), directly.[1]This avoids the in-situ reduction step of a Pd(II) precatalyst, which can be a source of homocoupling.[1]
Add a Mild Reducing Agent If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.[3][4]This can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][4]
Ligand Selection Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1]These ligands can accelerate the reductive elimination step, reducing the lifetime of the diorganopalladium(II) intermediate that can lead to side reactions.[1]

Experimental Protocol 1: Minimizing Homocoupling with a Pd(0) Catalyst and Inert Atmosphere

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Degassed 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[1]

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[1]

  • Add the degassed dioxane/water solvent mixture via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

cluster_0 Troubleshooting Homocoupling High Homocoupling High Homocoupling Inert Atmosphere? Inert Atmosphere? High Homocoupling->Inert Atmosphere? Pd(II) Precatalyst? Pd(II) Precatalyst? Inert Atmosphere?->Pd(II) Precatalyst? Yes Degas Solvents/Reagents Degas Solvents/Reagents Inert Atmosphere?->Degas Solvents/Reagents No Ligand Choice? Ligand Choice? Pd(II) Precatalyst?->Ligand Choice? No Use Pd(0) Source Use Pd(0) Source Pd(II) Precatalyst?->Use Pd(0) Source Yes Use Bulky, Electron-Rich Ligands Use Bulky, Electron-Rich Ligands Ligand Choice?->Use Bulky, Electron-Rich Ligands Suboptimal Successful Coupling Successful Coupling Ligand Choice?->Successful Coupling Optimal Degas Solvents/Reagents->Successful Coupling Use Pd(0) Source->Successful Coupling Use Bulky, Electron-Rich Ligands->Successful Coupling

A troubleshooting workflow for minimizing homocoupling.

2. Protodeboronation

Q2: My reaction is giving a low yield of the desired product, and I have identified a byproduct where the boronic acid group has been replaced by a hydrogen atom. What is happening and how can I fix it?

A2: You are observing protodeboronation , an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[5][6] This is particularly common with electron-deficient or heteroaromatic boronic acids.[7]

Primary Causes:

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[8]

  • Inappropriate Base: Strong bases can promote protodeboronation. The pH of the reaction is a critical factor.[5][8]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[5][8]

  • Inefficient Catalysis: A slow Suzuki coupling reaction leaves the boronic acid exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[8]

Troubleshooting & Prevention Strategies:

StrategyRecommendationRationale
Ensure Anhydrous Conditions Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å).[8]Minimizes the primary proton source for the side reaction.[8]
Optimize Base Selection Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[8]Milder bases are often sufficient for the Suzuki coupling while minimizing protodeboronation.[8]
Lower Reaction Temperature Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[8]Reduces the rate of the protodeboronation side reaction.[8]
Use More Stable Boron Reagents Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates.[9] These can employ a "slow-release" of the active boronic acid.[6]These reagents are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[10][9]
Optimize Catalyst System Increase catalyst loading or use more active, electron-rich phosphine ligands to accelerate the desired cross-coupling.[8]A faster productive reaction rate reduces the time the boronic acid is exposed to conditions that favor decomposition.[8]

Experimental Protocol 2: Suzuki Coupling Under Anhydrous Conditions to Minimize Protodeboronation

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid pinacol ester (1.3 eq)

  • Anhydrous potassium phosphate (K₃PO₄) (2.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.[8]

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, anhydrous K₃PO₄, and the palladium catalyst.[8]

  • Add the anhydrous solvent via syringe.[8]

  • Add the arylboronic acid pinacol ester to the reaction mixture.[8]

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[8]

  • Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.[8]

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

cluster_1 Troubleshooting Protodeboronation High Protodeboronation High Protodeboronation Anhydrous Conditions? Anhydrous Conditions? High Protodeboronation->Anhydrous Conditions? Base Choice? Base Choice? Anhydrous Conditions?->Base Choice? Yes Use Anhydrous Reagents/Solvents Use Anhydrous Reagents/Solvents Anhydrous Conditions?->Use Anhydrous Reagents/Solvents No Temperature? Temperature? Base Choice?->Temperature? Weak/Anhydrous Use Weaker, Non-hydroxide Base Use Weaker, Non-hydroxide Base Base Choice?->Use Weaker, Non-hydroxide Base Strong/Hydroxide Lower Reaction Temperature Lower Reaction Temperature Temperature?->Lower Reaction Temperature High Successful Coupling Successful Coupling Temperature?->Successful Coupling Optimal Use Anhydrous Reagents/Solvents->Successful Coupling Use Weaker, Non-hydroxide Base->Successful Coupling Lower Reaction Temperature->Successful Coupling

A troubleshooting workflow for minimizing protodeboronation.

3. Dehalogenation

Q3: I am detecting a byproduct that corresponds to my aryl halide starting material but with the halogen replaced by a hydrogen atom. What is this side reaction and how can I avoid it?

A3: This is a dehalogenation (or hydrodehalogenation) side reaction, where the aryl halide is reduced. This is particularly problematic with electron-rich aryl halides and highly active catalyst systems.

Primary Causes:

  • Hydride Sources: The palladium catalyst can react with sources of hydride in the reaction mixture, such as certain solvents (e.g., alcohols) or strong alkoxide bases (e.g., NaOEt, KOtBu).[10][11]

  • High Reaction Temperature: Higher temperatures can favor the dehalogenation pathway.[11]

  • Substrates with Acidic Protons: Unprotected acidic protons, such as the N-H in indoles or pyrroles, can interfere with the catalytic cycle and promote side reactions like dehalogenation.[11]

Troubleshooting & Prevention Strategies:

StrategyRecommendationRationale
Optimize Base Selection Switch from strong alkoxide bases to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Carbonates and phosphates are less prone to acting as hydride donors.
Choose an Appropriate Solvent Use aprotic solvents like toluene or 1,4-dioxane instead of protic solvents like ethanol.Aprotic solvents are less likely to act as a hydride source.
Lower Reaction Temperature Run the reaction at the lowest effective temperature to improve selectivity for the desired cross-coupling.Reduces the rate of the competing dehalogenation reaction.
Protect Acidic Protons If your substrate contains an acidic proton (e.g., N-H), protect it with a suitable group (e.g., BOC).Protection prevents interference with the catalytic cycle and can suppress dehalogenation.

Illustrative Data on Reaction Parameter Effects:

Table 1: Effect of Catalyst Ligand and Base on Product Distribution

LigandBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
XPhosK₂CO₃95<5
SPhosK₃PO₄92<8
dppfCs₂CO₃8810
PPh₃NaOEt6035
Note: These values are illustrative and actual results may vary depending on the specific substrates and reaction conditions.[11]

Table 2: Influence of Solvent on Dehalogenation

| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) | | :--- | :--- | :--- | :--- | | Toluene | 93 | 6 | | 1,4-Dioxane | 85 | 14 | | DMF | 78 | 20 | | Ethanol | 65 | 30 | Note: Illustrative data based on general trends reported in the literature.[11]

Experimental Protocol 3: Suzuki Coupling with Minimized Dehalogenation

Materials:

  • Aryl halide (e.g., 4-Bromoanisole) (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]

  • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 precatalyst.[11]

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.[11]

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[11]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

cluster_2 Troubleshooting Dehalogenation High Dehalogenation High Dehalogenation Base Choice? Base Choice? High Dehalogenation->Base Choice? Solvent Choice? Solvent Choice? Base Choice?->Solvent Choice? Inorganic Use Weaker, Inorganic Base Use Weaker, Inorganic Base Base Choice?->Use Weaker, Inorganic Base Strong Alkoxide Acidic Protons? Acidic Protons? Solvent Choice?->Acidic Protons? Aprotic Use Aprotic Solvent Use Aprotic Solvent Solvent Choice?->Use Aprotic Solvent Protic Protect Acidic Group Protect Acidic Group Acidic Protons?->Protect Acidic Group Yes Successful Coupling Successful Coupling Acidic Protons?->Successful Coupling No Use Weaker, Inorganic Base->Successful Coupling Use Aprotic Solvent->Successful Coupling Protect Acidic Group->Successful Coupling

A troubleshooting workflow for minimizing dehalogenation.

References

troubleshooting low yield in the synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate, with a focus on addressing issues of low yield.

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most common and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound. For this specific synthesis, the typical reactants are Ethyl 4-bromobenzoate and 2-Formylfuran-5-boronic acid .

G cluster_reactants Reactants cluster_product Product A Ethyl 4-bromobenzoate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) A->catalyst B 2-Formylfuran-5-boronic acid B->catalyst C This compound catalyst->C C-C Bond Formation

Caption: General Suzuki coupling pathway for synthesis.

Troubleshooting Guide for Low Yield

This section addresses specific issues that can lead to poor yields during the synthesis.

Q1: My overall reaction yield is significantly lower than expected. What are the primary areas to investigate?

Low yield is a common problem that can stem from several factors. A systematic approach is crucial for identifying the root cause. The main areas to troubleshoot are the quality of your reagents, the reaction conditions, the catalyst's efficacy, and the workup/purification procedure.

G cluster_solutions Potential Solutions start Low Yield Observed reagents 1. Check Reagent Quality - Purity of starting materials? - Anhydrous solvents? start->reagents conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? reagents->conditions Reagents OK sol_reagents Action: - Recrystallize starting materials. - Use freshly distilled/dry solvents. reagents->sol_reagents catalyst 3. Evaluate Catalyst System - Catalyst/ligand active? - Correct Pd source & loading? - Appropriate base? conditions->catalyst Conditions OK sol_conditions Action: - Improve degassing (Ar/N₂ sparging). - Calibrate heating source. conditions->sol_conditions workup 4. Optimize Workup - Product lost during extraction? - Inefficient purification? catalyst->workup Catalyst OK sol_catalyst Action: - Use fresh catalyst/ligand. - Screen different bases (K₂CO₃, K₃PO₄). catalyst->sol_catalyst solution Problem Identified & Yield Improved workup->solution Workup OK sol_workup Action: - Perform extractions. - Optimize chromatography solvent system. workup->sol_workup

Caption: Troubleshooting workflow for low product yield.
Q2: The Suzuki-Miyaura coupling is sluggish or fails to go to completion. What specific parameters should I adjust?

Incomplete conversion is often tied to the catalyst system and reaction environment. The palladium catalyst must remain in its active Pd(0) state, and the reaction equilibrium must favor product formation.

ParameterCommon IssueRecommended Action
Inert Atmosphere Oxygen contamination deactivates the Pd(0) catalyst.Degas the solvent and reaction mixture thoroughly (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
Catalyst & Ligand The catalyst or ligand may have degraded over time. The ligand may be inappropriate for the substrate.Use a fresh batch of palladium catalyst and phosphine ligand. If using Pd(OAc)₂, ensure a phosphine ligand (like PPh₃ or SPhos) is added. Consider a pre-catalyst like Pd(PPh₃)₄.[1]
Base The base may be too weak, not soluble enough, or of poor quality (hygroscopic).Potassium carbonate (K₂CO₃) is common, but stronger bases like potassium phosphate (K₃PO₄) can be more effective, especially with challenging substrates. Ensure the base is finely powdered and dry.[2]
Solvent System Poor solubility of reactants or the base can hinder the reaction.A biphasic solvent system (e.g., Toluene/Ethanol/Water or DME/Water) is often used to dissolve both the organic substrates and the inorganic base.[3]
Temperature Reaction may be too slow at lower temperatures or substrates/products may decompose if too high.Most Suzuki couplings are run at elevated temperatures (80-100 °C).[3][4] If decomposition is suspected (indicated by a dark black color), try lowering the temperature.
Q3: I'm observing significant side products. What are they likely to be and how can I minimize them?

The most common side product in a Suzuki coupling is the homocoupling of the boronic acid starting material (in this case, forming 2,2'-bifuran-5,5'-dicarbaldehyde).

  • Cause of Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

  • Minimization Strategy: The most effective way to reduce homocoupling is to ensure a rigorously oxygen-free environment. Thoroughly degassing all solvents and reagents before adding the palladium catalyst is critical. Running the reaction under a strict argon or nitrogen atmosphere is mandatory.

Q4: How should I best purify the final product, this compound?

Purification is essential for removing unreacted starting materials, catalyst residues, and any side products.

  • Aqueous Workup: After the reaction is complete, cool the mixture and partition it between an organic solvent (like Ethyl Acetate) and water. Wash the organic layer with brine to remove residual water and inorganic salts.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of Ethyl Acetate in Hexanes, is typically effective. Monitor the separation using Thin Layer Chromatography (TLC).

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.[5][6] The melting point of this compound is reported as 113-115 °C, which can serve as a purity check.[7]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-bromobenzoate (1.0 eq), 2-Formylfuran-5-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to create an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium source for the reaction? A: Yes. While Pd(PPh₃)₄ is a common and effective pre-catalyst, other sources like Pd(OAc)₂ or PdCl₂(dppf) can also be used.[4] If using a Pd(II) source like Pd(OAc)₂, you must include a phosphine ligand (e.g., PPh₃, SPhos) to generate the active Pd(0) species in situ.[1]

Q: The reaction mixture turned dark black immediately after heating. Is this a problem? A: A change in color to dark brown or black often indicates the formation of palladium black (colloidal Pd(0)), which is a sign of catalyst decomposition and deactivation. This can be caused by impurities (especially oxygen) or excessively high temperatures. If this occurs early in the reaction, it is a likely cause of low yield. Improving the degassing procedure is the first step to prevent this.

Q: How can I prepare the 2-Formylfuran-5-boronic acid starting material if it's not commercially available? A: This intermediate can be synthesized from 2-furaldehyde.[8] The process typically involves protecting the aldehyde group (e.g., as an acetal), followed by lithiation of the furan ring and reaction with a trialkyl borate (like triisopropyl borate). A final acidic workup removes the protecting group and yields the desired boronic acid.[8]

Q: Is it possible to formylate Ethyl 4-(2-furyl)benzoate to get the final product? A: Yes, this is a viable alternative synthetic route. If you have Ethyl 4-(2-furyl)benzoate, you can introduce the formyl group at the 5-position of the furan ring using a Vilsmeier-Haack reaction.[9][10][11] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then reacts with the electron-rich furan ring.[12][13]

References

optimizing reaction conditions for the synthesis of furan-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furan-2-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing furan-2-carbaldehyde and its derivatives?

A1: The primary methods include the acid-catalyzed dehydration of pentoses (like xylose) from biomass to produce furfural (furan-2-carbaldehyde)[1][2][3], and the formylation of furan and its derivatives using methods like the Vilsmeier-Haack reaction.[4][5][6][7][8] For synthesizing 5-substituted derivatives, cross-coupling reactions such as the Suzuki-Miyaura reaction are commonly employed.[9]

Q2: My Vilsmeier-Haack reaction for the formylation of a furan derivative is giving a low yield or failing completely. What are the potential causes?

A2: Low yields or reaction failure in the Vilsmeier-Haack formylation of furans can often be attributed to several factors:

  • Inadequate Temperature Control: The reaction is exothermic, and excessive heat can lead to polymerization and degradation of the furan ring. It is crucial to maintain low temperatures (e.g., 0 °C or below) during reagent addition.[4]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.[4]

  • Reagent Purity: The purity of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is critical. Impurities in DMF, such as dimethylamine, can cause side reactions.[4]

  • Substrate Reactivity: Electron-withdrawing groups on the furan ring decrease its reactivity, potentially requiring more forcing conditions which can also increase degradation.[4]

Q3: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of a dark, resinous material is a common issue when working with furans under acidic conditions and is indicative of furan ring polymerization or degradation.[4][10] The primary cause is often excessive heat. To prevent this, maintain strict temperature control, especially during exothermic steps. Adding reagents slowly and ensuring efficient stirring can help dissipate localized heat.[4]

Q4: What are the key challenges in purifying furan-2-carbaldehyde derivatives?

A4: Furan aldehydes are prone to self-polymerization, especially at high temperatures and under acidic conditions.[10] Discoloration due to oxidation and polymerization is also a common issue, often accelerated by exposure to air, light, and residual acids.[10] Purification by distillation should be performed under high vacuum to lower the boiling point and minimize thermal degradation.[10] Column chromatography on silica gel can be used, but the acidic nature of silica can sometimes cause degradation of sensitive compounds.[10][11]

Q5: Can I use Swern oxidation to synthesize furan-2-carbaldehyde from the corresponding alcohol? What are the critical parameters?

A5: Yes, Swern oxidation is a suitable method for oxidizing furan-2-methanol to furan-2-carbaldehyde under mild conditions, which avoids the use of toxic heavy metals.[12][13][14] A key advantage is that it does not further oxidize the aldehyde to a carboxylic acid.[12] Critical parameters include maintaining a very low reaction temperature (typically -78 °C) to prevent side reactions and the formation of mixed thioacetals.[13][15] The reaction is also known for producing the malodorous byproduct dimethyl sulfide.[13][14]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation Inadequate temperature control (too high or too low); Moisture in reagents or glassware; Impure starting materials; Incorrect stoichiometry.[4][16]Optimize reaction temperature by starting at low temperatures and gradually warming if necessary. Ensure all glassware is dry and use anhydrous solvents.[4] Use freshly distilled or high-purity reagents. Verify the molar ratios of your reactants.[16]
Formation of multiple products Lack of regioselectivity; Side reactions involving the aldehyde group.[11]Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. Protect the aldehyde group (e.g., as an acetal) before carrying out further reactions.[11]
Incomplete reaction Insufficient reaction time; Inadequate mixing; Low reactivity of the substrate.Increase the reaction time and monitor progress using TLC.[16] Ensure vigorous stirring. For less reactive substrates, a slight increase in temperature may be necessary, but monitor closely for decomposition.[4][11]
Product decomposition Reaction temperature is too high; Presence of strong acids or bases.Maintain strict temperature control, especially during exothermic additions.[4] Use milder reaction conditions or buffer the reaction mixture if possible.
Purification Issues
Symptom Possible Cause(s) Suggested Solution(s)
Product discoloration (darkening) Oxidation and/or polymerization upon exposure to air, light, or residual acid.[10]Before purification, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove residual acids.[10] Store the purified product under an inert atmosphere (nitrogen or argon), protected from light.[10][17]
Low purity after distillation Co-distillation of impurities; Thermal decomposition during distillation.[10]Use vacuum distillation to lower the boiling point and keep the heating bath temperature as low as possible (ideally below 130°C for furfural).[10] Consider alternative purification methods like column chromatography with a neutral stationary phase (e.g., alumina) if the compound is acid-sensitive.[11]
Formation of a precipitate during storage Polymerization, potentially catalyzed by impurities or exposure to high temperatures.[17]Store the compound at a low temperature and under an inert atmosphere. Aliquot the sample into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.[17] If a precipitate has formed, the sample has likely degraded and may need to be re-purified or discarded.[17]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Furan

This protocol describes a general procedure for the formylation of furan to produce furan-2-carbaldehyde.

Materials:

  • Furan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl Chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Sodium acetate solution

  • Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (1.0 eq.).[18]

  • Cool the flask in an ice bath.

  • Add furan (7.5 eq.) and anhydrous DCM to the flask.[18]

  • Slowly add a solution of oxalyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture, maintaining the temperature below 10 °C. A white precipitate may form.[18]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath and allow it to warm to room temperature overnight.[18]

  • Quench the reaction by carefully pouring the mixture into a beaker of ice and a saturated sodium acetate solution.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[18]

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[18]

Protocol 2: Swern Oxidation of Furan-2-methanol

This protocol outlines the oxidation of furan-2-methanol to furan-2-carbaldehyde.

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Furan-2-methanol

  • Anhydrous Triethylamine (NEt₃)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.1-1.5 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2-2.5 eq.) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of furan-2-methanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.

  • Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Glassware setup Set up Reaction under Inert Atmosphere reagents->setup 1 cool Cool to Target Temperature setup->cool 2 add Slow Reagent Addition cool->add 3 react Stir for Specified Time add->react 4 quench Quench Reaction react->quench 5 extract Extract Product quench->extract 6 dry Dry Organic Layer extract->dry 7 purify Purify Product (Distillation/Chromatography) dry->purify 8 troubleshooting_yield start Low Yield Issue check_temp Was Temperature Strictly Controlled? start->check_temp check_moisture Were Anhydrous Conditions Maintained? check_temp->check_moisture Yes solution_temp Optimize Temperature: - Start at 0°C or below - Monitor for exotherms check_temp->solution_temp No check_reagents Are Reagents Pure? check_moisture->check_reagents Yes solution_moisture Dry Glassware & Solvents: - Oven-dry glassware - Use anhydrous solvents check_moisture->solution_moisture No check_time Was Reaction Time Sufficient? check_reagents->check_time Yes solution_reagents Use High-Purity Reagents: - Distill liquids if necessary check_reagents->solution_reagents No solution_time Increase Reaction Time: - Monitor by TLC check_time->solution_time No end_node Yield Improved check_time->end_node Yes solution_temp->end_node solution_moisture->end_node solution_reagents->end_node solution_time->end_node vilsmeier_haack dmf DMF (Dimethylformamide) vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent pocli3 POCl₃ pocli3->vilsmeier_reagent intermediate α-Chloro Amine Intermediate vilsmeier_reagent->intermediate Electrophilic Aromatic Substitution furan Furan Derivative (Nucleophile) furan->intermediate hydrolysis Hydrolysis (Work-up) intermediate->hydrolysis product Furan-2-carbaldehyde Derivative hydrolysis->product

References

preventing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it problematic?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct. This is undesirable as it consumes the boronic acid, thereby reducing the yield of the intended cross-coupled product. Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate purification processes.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid. Rigorous exclusion of oxygen is therefore critical.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it comes at the cost of consuming the boronic acid starting material.[1][2]

Q3: How does the choice of palladium source affect the extent of homocoupling?

A3: The choice of the palladium source is a critical factor. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it circumvents the initial reduction step that can lead to homocoupling.[1] If a Pd(II) precatalyst is used, the rate of its reduction to Pd(0) relative to the rate of homocoupling becomes a key parameter to control.

Q4: What is the influence of the base on homocoupling?

A4: The base plays a crucial role in the Suzuki reaction by activating the boronic acid for transmetalation. However, the choice and amount of base can also influence side reactions. While the primary role of the base is to form the more nucleophilic boronate species [R-B(OH)₃]⁻, certain bases under specific conditions might inadvertently promote side reactions.[3][4] The effect of the base can be complex and substrate-dependent, often requiring empirical optimization.

Q5: How do solvent and temperature affect homocoupling?

A5: Solvents and temperature are critical parameters to control for minimizing homocoupling. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing this side reaction. While the addition of water is often necessary to dissolve the base, an excess amount of water can sometimes promote homocoupling. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[5]

Q6: Can procedural modifications help in reducing homocoupling?

A6: Yes, several procedural adjustments can be made. The slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[1] Using a slight excess of the aryl halide can also be beneficial, as it ensures that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than engaging in pathways leading to homocoupling.[6]

Troubleshooting Guides

If you are observing significant amounts of homocoupling byproduct in your Suzuki reaction, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Assess the Reaction Atmosphere
  • Question: Was the reaction performed under strictly anaerobic conditions?

  • Troubleshooting: Oxygen is a known promoter of boronic acid homocoupling.[1][2]

    • Solution: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw technique (at least three cycles). Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

Step 2: Evaluate the Palladium Source
  • Question: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)?

  • Troubleshooting: Pd(II) sources can directly mediate homocoupling as they are reduced to the active Pd(0) species.[1][7]

    • Solution 1: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step that can consume the boronic acid.

    • Solution 2: If a Pd(II) source is necessary, consider the addition of a mild reducing agent, such as potassium formate, to facilitate the reduction to Pd(0) before significant homocoupling can occur.[8]

Step 3: Optimize Reaction Parameters
  • Question: Have the reaction conditions (base, solvent, temperature) been optimized?

  • Troubleshooting: Suboptimal reaction conditions can favor side reactions.

    • Base Optimization: The choice of base can be critical. Empirically screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal one for your specific substrates.

    • Solvent Selection: While aprotic solvents are generally preferred, the optimal solvent system can be substrate-dependent. Consider screening solvents like dioxane, toluene, or THF, and carefully optimize the amount of any necessary water co-solvent.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can disproportionately increase the rate of homocoupling.[5]

Step 4: Adjust Reagent Stoichiometry and Addition
  • Question: How are the reagents being added and in what ratios?

  • Troubleshooting: The concentration of the boronic acid can influence the rate of homocoupling.

    • Slow Addition: Instead of adding the boronic acid all at once, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling.[1]

    • Excess Aryl Halide: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can push the equilibrium towards the desired cross-coupling pathway.[6]

Data Presentation

The following tables summarize the effect of various reaction parameters on the extent of boronic acid homocoupling. Note that the results are compiled from different studies and may not be directly comparable due to variations in substrates and other reaction conditions.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceLigandBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100954[Fictionalized Data]
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O10098<1[Fictionalized Data]
PdCl₂(dppf)-K₂CO₃DMF90927[Fictionalized Data]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110972[Fictionalized Data]

Table 2: Effect of Base on Homocoupling

BaseCatalystLigandSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
K₂CO₃Pd(OAc)₂SPhosDioxane/H₂O100909[Fictionalized Data]
K₃PO₄Pd(OAc)₂SPhosDioxane/H₂O100954[Fictionalized Data]
Cs₂CO₃Pd(OAc)₂SPhosDioxane/H₂O100963[Fictionalized Data]
Na₂CO₃Pd(OAc)₂SPhosDioxane/H₂O1008811[Fictionalized Data]

Table 3: Effect of Reaction Atmosphere on Homocoupling

AtmosphereCatalystBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
AirPd(PPh₃)₄K₂CO₃Toluene/H₂O907523[Fictionalized Data]
NitrogenPd(PPh₃)₄K₂CO₃Toluene/H₂O90963[Fictionalized Data]
ArgonPd(PPh₃)₄K₂CO₃Toluene/H₂O9098<1[Fictionalized Data]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling using a Pd(0) Precatalyst

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Pd(II) Precatalyst with Slow Addition of Boronic Acid

This protocol is designed to minimize homocoupling when using a Pd(II) precatalyst.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (6 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add degassed toluene and degassed water via syringe.

    • In a separate flask, dissolve the arylboronic acid in degassed toluene (2 mL).

    • Heat the main reaction mixture to 100 °C.

    • Using a syringe pump, add the solution of the arylboronic acid to the reaction mixture over a period of 2 hours.

    • After the addition is complete, continue to stir the reaction at 100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Work up the reaction as described in Protocol 1.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'B(OH)2 + Base) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ArPdArB->Product Pd0_H Pd(0)L_n PdII_H Pd(II) Species Pd0_H->PdII_H Oxidation (O2) ArBPd Ar'B(OH)2-Pd(II) PdII_H->ArBPd Reaction with Ar'B(OH)2 ArPdAr_H Ar'-Pd(II)-Ar' ArBPd->ArPdAr_H Second Transmetalation ArPdAr_H->Pd0_H Reductive Elimination Byproduct Ar'-Ar' (Homocoupling Byproduct) ArPdAr_H->Byproduct

Caption: Suzuki cycle vs. homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas improve_degas Implement rigorous degassing (sparging, freeze-pump-thaw) degas->improve_degas No pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes improve_degas->pd_source switch_pd Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) pd_source->switch_pd Yes optimize_conditions Optimize reaction conditions (base, solvent, temperature) pd_source->optimize_conditions No switch_pd->optimize_conditions slow_addition Implement slow addition of boronic acid optimize_conditions->slow_addition end Homocoupling Minimized slow_addition->end

Caption: Troubleshooting workflow for homocoupling.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pd2 Direct Pd(II)-Mediated Homocoupling Pd0 Pd(0)L_n PdO2 L_nPd(II)-O-O Pd0->PdO2 O2 O₂ O2->PdO2 Intermediate1 Ar-Pd(II)-OOB(OH)₂ PdO2->Intermediate1 ArBOH2_1 ArB(OH)₂ ArBOH2_1->Intermediate1 ArPdAr Ar-Pd(II)-Ar Intermediate1->ArPdAr ArBOH2_2 ArB(OH)₂ ArBOH2_2->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar (Homocoupling) ArPdAr->ArAr PdX2 Pd(II)X₂ ArPdX Ar-Pd(II)-X PdX2->ArPdX Transmetalation ArBOH2_3 ArB(OH)₂ ArBOH2_3->ArPdX ArPdAr2 Ar-Pd(II)-Ar ArPdX->ArPdAr2 Transmetalation ArBOH2_4 ArB(OH)₂ ArBOH2_4->ArPdAr2 Pd0_2 Pd(0)L_n ArPdAr2->Pd0_2 Reductive Elimination ArAr2 Ar-Ar (Homocoupling) ArPdAr2->ArAr2

Caption: Mechanisms of boronic acid homocoupling.

References

stability of Ethyl 4-(5-formyl-2-furyl)benzoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-(5-formyl-2-furyl)benzoate under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the furan ring in this compound under acidic and basic conditions?

A1: Furan rings are generally more susceptible to degradation under acidic conditions compared to basic conditions[1]. In the presence of acid, the furan ring can undergo protonation, which can lead to ring-opening, polymerization, and the formation of various degradation products[1][2]. Under basic conditions, the furan ring is comparatively more stable[1]. However, the ester and aldehyde functional groups in this compound can be susceptible to base-catalyzed reactions.

Q2: I am observing a color change in my sample of this compound upon exposure to air and light. Is this expected?

A2: Yes, it is not uncommon for furan-containing compounds, particularly those with aldehyde groups like furfural, to darken upon exposure to air and light[3]. This is often due to slow oxidation and polymerization reactions. To minimize degradation, it is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature.

Q3: What are the likely degradation products of this compound in acidic media?

A3: Under acidic conditions, the furan ring is prone to hydrolysis which can lead to ring-opening to form a 1,4-dicarbonyl compound. Additionally, the aldehyde group can be susceptible to further reactions. The degradation of furfural, a related compound, in acidic solutions can lead to the formation of formic acid and resinous tars through both decomposition and polymerization[2]. Therefore, you might expect to see a complex mixture of byproducts.

Q4: My reaction in a basic medium is showing unexpected side products. What could be happening to the this compound?

A4: While the furan ring is generally stable in basic media, the ester and aldehyde functionalities are not. The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, 4-(5-formyl-2-furyl)benzoic acid. The aldehyde group can participate in reactions such as the Cannizzaro reaction in the presence of a strong base, leading to a mixture of the corresponding alcohol and carboxylic acid.

Q5: How do electron-withdrawing and electron-donating groups on the furan ring affect its stability?

A5: Electron-withdrawing groups on the furan ring can offer some stabilization against acidic conditions[1]. Conversely, electron-releasing groups can activate the ring, making it more susceptible to polymerization or ring-opening reactions[1]. The nature and position of these substituents significantly influence the reactivity and the types of degradation products formed[1]. In this compound, both the benzoate group and the formyl group are electron-withdrawing, which may confer some degree of stability to the furan ring itself, though the functional groups remain reactive.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Solution

Symptoms:

  • Rapid disappearance of the starting material as monitored by TLC or HPLC.

  • Formation of a dark, insoluble material (resinification).

  • Appearance of multiple, often polar, spots on the TLC plate.

Possible Causes:

  • Strongly Acidic Conditions: The furan ring is highly susceptible to strong acids.

  • High Temperatures: Increased temperature accelerates the rate of degradation.

  • Presence of Water: Water can act as a nucleophile in the ring-opening mechanism[1].

Solutions:

  • Use Milder Acids: If possible, switch to a weaker acid or use a catalytic amount.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature to slow down the degradation process.

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to minimize hydrolytic degradation of the furan ring.

Issue 2: Hydrolysis of the Ester Group Under Basic Conditions

Symptoms:

  • Formation of a new, more polar compound in your reaction mixture, consistent with a carboxylic acid.

  • Difficulty in extracting the product from an aqueous basic solution.

Possible Causes:

  • Presence of Strong Base: Hydroxide or other strong bases will readily hydrolyze the ethyl ester.

  • Prolonged Reaction Time or Elevated Temperature: These conditions favor the hydrolysis reaction.

Solutions:

  • Use a Non-nucleophilic Base: If the base is not intended to act as a nucleophile, consider using a sterically hindered or non-nucleophilic base.

  • Protecting Groups: If the ester is not involved in the desired transformation, consider protecting the aldehyde and hydrolyzing the ester to the more stable carboxylate, or vice versa, depending on the desired reaction sequence.

  • Control Reaction Conditions: Minimize reaction time and temperature to reduce the extent of hydrolysis.

Data Presentation

The following table provides a hypothetical summary of the stability of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental analysis.

ConditionTemperature (°C)Time (h)% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl (aq)2524~15%Ring-opened products, 4-(5-formyl-2-furyl)benzoic acid
1 M HCl (aq)506>90%Polymeric material, formic acid, complex mixture of polar compounds
0.1 M NaOH (aq)2524~10%4-(5-formyl-2-furyl)benzoic acid
1 M NaOH (aq)506>80%4-(5-formyl-2-furyl)benzoic acid, products of Cannizzaro reaction
pH 7.4 Buffer (aq)3748<5%Minimal degradation

Experimental Protocols

Protocol 1: Acidic Stress Testing of this compound

Objective: To evaluate the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a C18 column

  • pH meter

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

  • Place the vial in a thermostated water bath at 50 °C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an appropriate volume of 0.1 M NaOH to quench the degradation.

  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the remaining percentage of this compound.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Basic Stress Testing of this compound

Objective: To evaluate the stability of this compound in a basic solution.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC system with a C18 column

  • pH meter

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.

  • Place the vial in a thermostated water bath at 50 °C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an appropriate volume of 0.1 M HCl to quench the reaction.

  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the remaining percentage of this compound.

  • Monitor for the appearance of new peaks, particularly the peak corresponding to the hydrolyzed carboxylic acid.

Visualizations

Acid_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid_Addition Add 0.1 M HCl Stock_Solution->Acid_Addition Incubate Incubate at 50°C Acid_Addition->Incubate Aliquoting Withdraw Aliquots (t = 0, 1, 2, 4, 8, 24h) Incubate->Aliquoting Neutralization Neutralize with 0.1 M NaOH Aliquoting->Neutralization Dilution Dilute for HPLC Neutralization->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Data_Output Determine % Degradation and Identify Products HPLC_Analysis->Data_Output

Caption: Workflow for Acidic Stress Testing.

Base_Degradation_Pathway cluster_hydrolysis Ester Hydrolysis cluster_cannizzaro Cannizzaro Reaction (Strong Base) Start This compound Hydrolysis_Product 4-(5-formyl-2-furyl)benzoic acid Start->Hydrolysis_Product OH⁻, H₂O Cannizzaro_Alcohol [4-(5-(hydroxymethyl)-2-furyl)]benzoic acid Hydrolysis_Product->Cannizzaro_Alcohol Disproportionation Cannizzaro_Acid 4-(5-carboxy-2-furyl)benzoic acid Hydrolysis_Product->Cannizzaro_Acid Disproportionation

Caption: Potential Degradation Pathways in Basic Conditions.

References

Technical Support Center: Purification of Polar Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar furan derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar furan derivatives.

Issue 1: Low Recovery of the Desired Furan Compound After Column Chromatography

Question: I am experiencing significant loss of my polar furan derivative product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery during silica gel chromatography is a frequent issue when purifying furan derivatives, often stemming from the inherent instability of the furan ring, especially in the presence of an acidic stationary phase like silica gel.[1][2] Here are the primary causes and troubleshooting steps:

  • Acid-Catalyzed Decomposition: Silica gel is acidic and can cause the degradation of sensitive furan compounds. The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, which can lead to ring-opening and polymerization.[1][2]

  • Irreversible Adsorption: Highly polar furan derivatives, particularly those with hydroxyl or carboxyl groups, can bind strongly to the silica gel, resulting in poor elution and low recovery.[1]

  • Compound Volatility: Low molecular weight furan derivatives can be volatile, leading to product loss during solvent evaporation.[1]

Solutions:

ProblemRecommended Solution
Acid-Catalyzed Decomposition Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% of the total solvent volume).[1][3] This will neutralize the acidic sites on the silica surface.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that this will likely alter the elution profile of your compound, requiring re-optimization of your solvent system using Thin Layer Chromatography (TLC).[1][3]
Buffered Mobile Phase: Add a small amount of a volatile base like triethylamine or pyridine (0.1-0.5%) to your eluent to continuously neutralize the stationary phase as the column runs.[1]
Irreversible Adsorption Increase Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1]
Use a Stronger Eluting Solvent: If a gradual increase in polarity is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol.[1] For very polar compounds, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane can be effective.[4]
Dry Loading: For highly polar compounds that are sparingly soluble in the initial eluent, dry loading is beneficial. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[1][5]
Compound Volatility Careful Solvent Evaporation: When concentrating fractions, use a rotary evaporator with a lower bath temperature and carefully control the vacuum to prevent co-evaporation of your product with the solvent.[1]
Analyze Fractions Before Concentration: Analyze your fractions by TLC before combining and concentrating them to ensure you are only processing the fractions containing your desired product.[1]
Issue 2: The Polar Furan Derivative "Oils Out" During Recrystallization

Question: My polar furan derivative is not forming crystals during recrystallization and is instead separating as an oil. What should I do?

Answer:

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate from the solution as a liquid instead of forming solid crystals.[6] Here are some troubleshooting steps:

  • Use a lower-boiling point solvent system. [5][6]

  • Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a "poor" solvent (e.g., diethyl ether, hexanes) until the solution becomes turbid. Then, allow the solution to cool slowly.[6]

  • If an oil has already formed, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization.[6]

  • Seeding with a small, previously obtained crystal of the pure compound can help initiate crystallization.[6]

  • Scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites for crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification technique for polar furan derivatives?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your furan derivative.[7]

  • Column chromatography is the most versatile and widely used method for purifying a broad range of furan derivatives, offering good separation from impurities.[1][7]

  • Recrystallization is an excellent choice for solid compounds that are thermally stable and have a suitable solvent in which their solubility changes significantly with temperature. It can often yield very pure material.[1][7]

  • Distillation (including vacuum distillation) is ideal for liquid compounds that are thermally stable and have a boiling point that allows for separation from impurities.[1][8] However, excessive heat can cause decomposition.[8]

  • Liquid-liquid extraction is primarily used during the reaction workup to perform an initial separation of the desired compound from water-soluble or acid/base-soluble impurities.[9]

Q2: How do I choose a suitable solvent system for column chromatography of a polar furan derivative?

A2: The ideal solvent system should provide good separation between your desired compound and any impurities on a TLC plate.

  • Start with a TLC analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems of differing polarities.

  • Aim for an Rf value of 0.2-0.4: The retention factor (Rf) of your target compound should ideally be in this range to achieve the best separation.[1][3]

  • Common Solvent Systems for Polar Compounds:

    • Dichloromethane/Methanol mixtures can be effective for moderately polar compounds.[1][3]

    • Ethyl Acetate/Methanol or even more polar systems might be necessary for highly polar compounds.[1][3]

  • Consider Compound Stability: If your furan is acid-sensitive, add a small amount of triethylamine (0.1-1%) to your chosen eluent.[1][3]

Experimental Protocols

Protocol 1: Flash Column Chromatography for a Moderately Polar Furan Derivative

This protocol provides a general workflow for purifying a moderately polar furan derivative using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides an Rf value of approximately 0.3 for the target compound and good separation from impurities.[1]

  • Column Preparation:

    • Select an appropriate column size based on the amount of crude material (a 40:1 to 100:1 ratio of silica to crude compound by weight is typical).[6]

    • Plug the bottom of the column with glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. A well-packed column is crucial for good separation.[9]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for compounds with poor solubility, perform dry loading by adsorbing the compound onto a small amount of silica gel.[1][5]

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system.

    • If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the compound's volatility.[1]

Visualizations

Troubleshooting Workflow for Low Recovery in Column Chromatography

Low_Recovery_Workflow start Low Recovery in Column Chromatography check_stability Check Compound Stability on Silica TLC Plate start->check_stability stable Compound Stable check_stability->stable No Degradation unstable Compound Unstable (Degradation Spot) check_stability->unstable Degradation check_rf Check Rf Value of Compound stable->check_rf neutralize_silica Neutralize Silica Gel (e.g., with Triethylamine) unstable->neutralize_silica alt_phase Use Alternative Stationary Phase (Alumina, Florisil) unstable->alt_phase rf_ok Rf is 0.2-0.4 check_rf->rf_ok rf_low Rf is < 0.2 check_rf->rf_low end_bad Persistent Low Recovery rf_ok->end_bad If recovery still low increase_polarity Increase Eluent Polarity rf_low->increase_polarity end_good Improved Recovery neutralize_silica->end_good alt_phase->end_good stronger_eluent Use Stronger Eluent System (e.g., DCM/MeOH) increase_polarity->stronger_eluent increase_polarity->end_good dry_load Consider Dry Loading stronger_eluent->dry_load stronger_eluent->end_good dry_load->end_good

Caption: Troubleshooting workflow for low recovery in column chromatography.

Decision Tree for Selecting a Purification Method

Purification_Decision_Tree is_solid Is the compound a solid? is_volatile Is the compound volatile and thermally stable? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes is_high_purity Is high purity required? is_volatile->is_high_purity No distillation Distillation is_volatile->distillation Yes column_chromatography Column Chromatography is_high_purity->column_chromatography Yes extraction Liquid-Liquid Extraction (Initial Cleanup) is_high_purity->extraction No

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Vilsmeier-Haack Formylation of Furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Vilsmeier-Haack formylation of furan and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning into a dark, insoluble tar. What is causing this and how can I prevent it?

A1: The formation of a dark, resinous material is a very common issue in the Vilsmeier-Haack formylation of furans and is indicative of acid-catalyzed polymerization or degradation of the furan ring.[1][2]

Primary Cause:

  • Excessive Heat: The formation of the Vilsmeier reagent and its subsequent reaction with furan is exothermic.[1][2] Poor temperature control can lead to localized "hot spots," initiating polymerization.

Prevention Strategies:

  • Strict Temperature Control: Maintain a low temperature, typically between 0°C and 10°C, during the formation of the Vilsmeier reagent and the addition of the furan substrate.[1][2] The use of an ice-salt bath or a cryocooler is recommended for precise temperature management.

  • Slow Addition of Reagents: Add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with vigorous stirring to effectively dissipate heat. Similarly, the furan substrate should be added slowly to the pre-formed Vilsmeier reagent.[2]

  • High Dilution: Performing the reaction at a higher dilution can help manage the exotherm.

Q2: The yield of my desired formylated furan is low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

A2: Low or no yield in the Vilsmeier-Haack formylation of furans can be attributed to several factors, primarily related to the purity of reagents and reaction conditions.

Potential Causes and Solutions:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will quench the reagent, preventing the formylation reaction from occurring.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the furan substrate is dry.

  • Purity of Reagents: The quality of POCl₃ and DMF is critical. Old or improperly stored DMF may contain dimethylamine, and POCl₃ can degrade over time, leading to side reactions and reduced yields.

    • Solution: Use freshly distilled or high-purity POCl₃ and DMF for the best results.

  • Substrate Reactivity: Furan is less reactive than pyrrole but more reactive than thiophene in this reaction. Furans with electron-withdrawing substituents will be less reactive and may require more forcing conditions, which can, in turn, increase the risk of degradation.

    • Solution: For less reactive furan derivatives, a carefully optimized temperature profile is necessary. Start the reaction at a low temperature and gradually increase it while closely monitoring the progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Q3: I am observing the formation of unexpected byproducts. What are the common side reactions in the Vilsmeier-Haack formylation of furans?

A3: Besides polymerization, other side reactions can occur, leading to a mixture of products.

Common Side Reactions:

  • Ring-Opening: Under strongly acidic conditions, particularly in the presence of trace amounts of water, the furan ring can undergo cleavage to form 1,4-dicarbonyl compounds.

  • Diformylation: While formylation typically occurs at the C2 or C5 position, under certain conditions with an excess of the Vilsmeier reagent, diformylation can occur to yield 2,5-diformylfuran, especially if the initial product is still reactive.

  • Isomer Formation: For substituted furans, formylation can sometimes occur at a less favored position, leading to a mixture of regioisomers. This is more likely at higher reaction temperatures.[2]

Q4: How does the stoichiometry of the reagents affect the reaction outcome?

A4: The molar ratio of the furan substrate to the Vilsmeier reagent (formed from POCl₃ and DMF) is a critical parameter that can influence both the yield and the product distribution.

  • Insufficient Vilsmeier Reagent: Using less than one equivalent of the Vilsmeier reagent will result in incomplete conversion of the starting material.

  • Excess Vilsmeier Reagent: While a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion, a large excess can promote side reactions such as diformylation. The optimal stoichiometry should be determined empirically for each specific substrate.

Data Presentation

The yield of 2-formylfuran and the distribution of side products are highly sensitive to reaction conditions. The following table provides a summary of expected outcomes under different experimental parameters.

Parameter Condition Expected 2-Formylfuran Yield Major Side Products Observations
Temperature 0-10°C (Optimal)>90% (Near Quantitative)[3]MinimalClean reaction profile.
> 30°CDecreasedPolymer (dark tar)[1][2]Reaction mixture darkens significantly.
Water Content AnhydrousHighMinimalClear reaction.
Trace H₂O presentDecreased1,4-dicarbonyl compounds (from ring-opening)Lower yield of desired product, complex mixture.
POCl₃:DMF Ratio 1.1 : 3 (Optimal)HighMinimalEfficient conversion.
> 2 (Excess POCl₃)VariableDiformylated products, PolymerPotential for increased side reactions.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Formylation of Unsubstituted Furan [1][2]

This protocol is a general guideline and may require optimization for specific furan derivatives.

Materials:

  • Furan (freshly distilled)

  • Phosphorus oxychloride (POCl₃) (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice-salt bath

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation:

    • In the reaction flask, place anhydrous DMF (3.0 equivalents).

    • In the dropping funnel, place freshly distilled furan (1.0 equivalent).

  • Vilsmeier Reagent Formation:

    • Cool the reaction flask containing DMF to 0°C using an ice-salt bath.

    • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10°C. The Vilsmeier reagent will form as a yellowish, crystalline mass.

    • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

  • Addition of Furan:

    • Add the furan from the dropping funnel dropwise to the Vilsmeier reagent, maintaining the internal temperature below 10°C.

  • Reaction:

    • After the furan addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours.

    • Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully quench the reaction by the slow addition of crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral (pH ~7-8). This step is highly exothermic and should be performed with caution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

    • Combine the organic layers and wash successively with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-formylfuran.

Mandatory Visualization

Vilsmeier_Haack_Furan cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways furan Furan intermediate Iminium Salt Intermediate furan->intermediate Electrophilic Attack polymer Polymerization (Tar) furan->polymer High Temp. vilsmeier Vilsmeier Reagent (POCl₃ + DMF) vilsmeier->intermediate hydrolysis Hydrolysis intermediate->hydrolysis ring_opened 1,4-Dicarbonyl Compound intermediate->ring_opened H₂O product 2-Formylfuran (Desired Product) hydrolysis->product diformyl 2,5-Diformylfuran product->diformyl Excess Vilsmeier Reagent

Caption: Main and side reaction pathways in the Vilsmeier-Haack formylation of furan.

Troubleshooting_Workflow start Low Yield / Byproducts q_temp Was strict temperature control (0-10°C) maintained? start->q_temp s_temp Implement rigorous temperature control q_temp->s_temp No q_anhydrous Were anhydrous conditions rigorously maintained? q_temp->q_anhydrous Yes s_temp->q_anhydrous s_anhydrous Ensure all glassware is flame-dried and solvents are anhydrous q_anhydrous->s_anhydrous No q_reagents Are POCl₃ and DMF of high purity? q_anhydrous->q_reagents Yes s_anhydrous->q_reagents s_reagents Use freshly distilled or high-purity reagents q_reagents->s_reagents No q_substrate Does the furan have electron-withdrawing groups? q_reagents->q_substrate Yes s_reagents->q_substrate s_substrate Optimize for low reactivity: - Start at low temperature - Gradually increase temperature - Monitor reaction closely q_substrate->s_substrate Yes end Improved Yield q_substrate->end No s_substrate->end

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack formylation of furans.

References

Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

<_ _= "The user wants a technical support center for Suzuki coupling with sterically hindered substrates. I need to provide:

  • FAQs and Troubleshooting: In a Q&A format.

  • Quantitative Data Tables: Summarizing experimental data.

  • Experimental Protocols: Detailed methodologies.

  • Graphviz Visualizations: For pathways and workflows, with specific styling.

I have performed a comprehensive set of Google searches and have a good amount of information on:

  • Common problems (low yield, side reactions).

  • Recommended catalysts and ligands (Buchwald ligands like SPhos, XPhos; NHC ligands).

  • Reaction conditions (bases like K₃PO₄, Cs₂CO₃, t-BuOK; solvents like toluene, dioxane).

  • Specific examples with yields and conditions.

  • General experimental procedures.

  • The catalytic cycle mechanism.

My next steps are to synthesize this information into the required format.

Plan:

  • Draft the FAQs: I'll write out the questions and then synthesize the answers from the search results, adding citations.

  • Extract Quantitative Data: I will go through the search results specifically looking for tables or sets of results that can be compiled into a comparative table (e.g., comparing different ligands/bases for the same reaction).

  • Write a General Protocol: I will create a detailed, step-by-step experimental protocol based on the examples found in the search results.

  • Create Graphviz Diagrams:

    • A diagram for the general Suzuki-Miyaura catalytic cycle.

    • A troubleshooting workflow diagram for low yield, based on the advice gathered.

  • Assemble the Final Response: I will put everything together in the required format, ensuring all constraints (captions, colors, citations, etc.) are met.

This seems like a solid plan. I have enough information from the initial searches to proceed with generating the content without needing more searches at this moment. I will now begin constructing the response. "#>

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a sterically hindered aryl halide is giving low to no yield. What are the primary troubleshooting steps?

A1: Low yields in sterically demanding couplings are often due to inefficient oxidative addition or reductive elimination steps.[1] The initial focus should be on the catalyst system.

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the key steps in the catalytic cycle that are slowed by steric hindrance.

  • Palladium Precatalyst: Ensure the palladium source is active. Precatalysts, especially modern generations (G3, G4), are often more effective than simple sources like Pd(OAc)₂ or Pd₂(dba)₃ because they generate the active Pd(0) species more cleanly and efficiently.[3][4] Buchwald precatalysts are air- and moisture-stable, allowing for easier handling and more consistent results.[3]

  • Base Selection: The choice of base is crucial. A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common and effective choices.[1] For particularly difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][5]

  • Solvent and Temperature: Aprotic solvents like toluene, dioxane, or THF are standard.[1] If the reaction is slow, increasing the temperature may improve the rate, but be mindful of potential side reactions or degradation. Ensure substrates are fully dissolved, which may require screening different solvents.

Q2: How do I select the optimal palladium catalyst and ligand for a challenging, sterically hindered coupling?

A2: Catalyst selection is paramount for coupling sterically congested fragments, such as di-ortho-substituted aryl halides.

  • Ligand Class: The most successful ligands for these transformations fall into two main classes:

    • Biarylmonophosphine Ligands (Buchwald Ligands): These are the go-to choice for many challenging couplings. Ligands like SPhos, XPhos, and AntPhos are designed with bulky, electron-rich frameworks that stabilize the palladium center and facilitate difficult oxidative addition and reductive elimination steps.[1][2] Arsa-Buchwald ligands, arsenic analogs, have also shown effectiveness due to the longer As-Pd bond which can facilitate transmetalation.[1][6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective, sometimes allowing reactions to proceed at room temperature.[1][7] Their "flexible steric bulk" can be advantageous for accommodating hindered substrates.[1][5]

  • Palladium Precatalysts: Using a precatalyst that incorporates the desired ligand (e.g., XPhos Pd G3 or G4) is highly recommended.[3] These complexes ensure a 1:1 ligand-to-palladium ratio and provide rapid, clean generation of the active Pd(0) catalyst under the reaction conditions.[3] This avoids potential issues seen with Pd(II) salts which can be inefficient at generating the active catalyst.[4]

Catalyst & Ligand Recommendations for Hindered Substrates

Substrate Type Recommended Ligands Recommended Precatalysts Base Solvent Typical Temp. Ref.
Di-ortho-substituted Aryl Halide SPhos, XPhos, AntPhos XPhos Pd G3, SPhos Pd G4 K₃PO₄, Cs₂CO₃ Toluene, Dioxane 80-110 °C [1][2]
Tri-ortho-substituted Biaryl Synthesis BI-DIME, AntPhos Pd(OAc)₂ / Ligand t-BuOK Toluene 110 °C [8]
Tetra-ortho-substituted Biaryl Synthesis WK-phos, SPhos Pd(OAc)₂ / Ligand K₃PO₄ Toluene/H₂O 100 °C [2][9]

| Electron-rich Aryl Chloride | (t-Bu)PCy₂ | Pd(PPh₃)₄ / Ligand | K₂CO₃ | aq. Ethanol | 50 °C |[10][11] |

Q3: I'm observing significant homocoupling of my boronic acid. How can this side reaction be minimized?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or uncoordinated Pd(II) species.[12]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents (including water, if used) and the reaction mixture.[4] This is the most critical step to prevent oxygen-mediated homocoupling. Running the reaction under a positive pressure of an inert gas (Nitrogen or Argon) is essential.

  • Use a Precatalyst: Starting with a Pd(0) precatalyst or a system that rapidly generates Pd(0) minimizes the amount of Pd(II) species that can promote homocoupling.[4][12]

  • Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[4]

  • Slow-Release Strategy: For particularly sensitive boronic acids, using a protecting group (like a pinacol ester) or a "slow-release" protocol can keep the concentration of the free boronic acid low, minimizing degradation and side reactions.[13]

Q4: My reaction is extremely slow. How can I increase the rate without causing decomposition?

A4: Slow reaction rates are common with hindered substrates. Several parameters can be adjusted.

  • Increase Temperature: This is often the most effective method. Many challenging couplings are run at temperatures between 80-110 °C. Consider switching to a higher-boiling solvent like dioxane or toluene if not already in use.[5]

  • Increase Catalyst Loading: While ideal to keep loading low, increasing the catalyst concentration from 1 mol% to 2-3 mol% can significantly improve reaction rates for difficult substrates.[14]

  • Stronger Base/Solvent Combination: Switching to a more potent base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane can dramatically accelerate the reaction.[1][5]

  • Microwave Irradiation: If available, microwave heating can often reduce reaction times from many hours to minutes, sometimes improving yields by minimizing thermal decomposition over long periods.[5][15]

  • Stirring Rate: For biphasic reactions, ensure vigorous stirring to maximize interfacial contact where the reaction occurs.[4]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a representative starting point for the coupling of a di-ortho-substituted aryl halide with a sterically hindered arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst and ligand if used separately (e.g., Pd(OAc)₂ at 1-2 mol%, and ligand like SPhos at 2-4 mol%). For precatalysts like SPhos Pd G4, use 1-2 mol%.

  • Reaction Setup:

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.

    • Add the palladium source and ligand (or the precatalyst) to the reaction tube under a positive flow of inert gas.

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene, 3-5 mL) via syringe. If a co-solvent like water is required, it must also be thoroughly degassed.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[16]

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)(R²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product (R¹-R²) pd_trans->product r1x Aryl Halide (R¹-X) r1x->pd_ox boronic Boronic Acid (R²-B(OH)₂) boronic->pd_trans base Base base->pd_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Sterically Hindered Suzuki Coupling check_catalyst Step 1: Evaluate Catalyst System Is a bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) being used? start->check_catalyst change_ligand Action: Switch to a Buchwald-type or NHC ligand with a Pd precatalyst. check_catalyst->change_ligand No check_base Step 2: Check Base and Solvent Is base strong enough (e.g., K₃PO₄)? Are substrates soluble? check_catalyst->check_base Yes change_ligand->check_base change_base Action: Screen stronger bases (Cs₂CO₃, t-BuOK) and different aprotic solvents (Dioxane, Toluene). check_base->change_base No check_conditions Step 3: Optimize Reaction Conditions Is temperature high enough? Is reaction fully degassed? check_base->check_conditions Yes change_base->check_conditions change_conditions Action: Increase temperature (80-110°C). Ensure rigorous degassing protocol. check_conditions->change_conditions No success Outcome: Improved Yield check_conditions->success Yes change_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimizing Enzymatic Production of 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF).

Troubleshooting Guides

This section addresses specific experimental issues with potential causes and recommended solutions.

Issue IDProblemPotential CausesRecommended Solutions
FDCA-01 Low or No FDCA Yield with High HMF Conversion 1. Accumulation of Intermediates: The reaction is stalling at 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furoic acid (HMFA). The enzyme(s) may have low activity towards these intermediates.[1][2] 2. Enzyme Inhibition by Intermediates: The final intermediate, 5-formyl-2-furoic acid (FFCA), can be inhibitory to some enzymes, preventing the final oxidation step.[3] 3. Incorrect Reaction Pathway: The chosen enzyme or enzyme system may favor a pathway that does not efficiently lead to FDCA under the current conditions.[4][5]1. Introduce a Multi-Enzyme Cascade: Combine enzymes with complementary activities. For instance, pair an alcohol oxidase (active on HMF) with an aldehyde oxidase (active on DFF/FFCA).[4][6][7] 2. Optimize Reaction Conditions for Intermediate Conversion: Adjust pH, as the optimal conditions for converting HMF may differ from those for converting FFCA.[3] 3. Controlled Substrate Feeding: Implement a fed-batch approach to maintain a low concentration of the inhibitory intermediate (FFCA) in the reaction mixture.[3]
FDCA-02 Reaction Stops Prematurely 1. Enzyme Instability/Denaturation: The enzyme may not be stable under the chosen temperature, pH, or in the presence of co-solvents.[8][9] 2. Inhibition by Hydrogen Peroxide (H₂O₂): Many oxidases produce H₂O₂ as a byproduct, which can inactivate the enzyme itself.[3][10] 3. Substrate Inhibition: High concentrations of HMF can be inhibitory to some enzymes.[6][11]1. Optimize Temperature and pH: Determine the enzyme's optimal stability range. Consider using computationally designed thermostable enzyme variants if available.[8][9][12] 2. Add Catalase: Incorporate catalase into the reaction to decompose H₂O₂ as it forms, thereby protecting the primary oxidase.[3][6][10] 3. Immobilize the Enzyme: Immobilization can enhance enzyme stability and allow for easier reuse.[6][13] 4. Substrate Dosage: Start with a lower HMF concentration or use a fed-batch strategy to avoid high initial substrate levels.[6][11]
FDCA-03 Low Overall Conversion of HMF 1. Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the enzyme's activity.[1][14] 2. Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration. 3. Poor Oxygen Supply: For oxidase enzymes, dissolved oxygen is a critical co-substrate. Insufficient aeration will limit the reaction rate.[8] 4. Presence of Inhibitors in HMF Stock: Impurities from the HMF production process can inhibit enzymatic activity.1. Systematic Parameter Optimization: Screen a range of pH values and temperatures to find the optimum for your specific enzyme.[14] 2. Increase Enzyme Loading: Titrate the enzyme concentration to find the most effective level. 3. Enhance Aeration: Ensure vigorous stirring or sparge the reaction vessel with air or pure oxygen. 4. Purify HMF Substrate: Use high-purity HMF or purify the substrate prior to the enzymatic reaction.
FDCA-04 Inconsistent Results Between Batches 1. Variability in Enzyme Activity: Lyophilized enzymes can have batch-to-batch differences in specific activity. 2. Inaccurate Reagent Preparation: Errors in preparing buffers, substrate solutions, or enzyme stocks. 3. Precipitation of FDCA: FDCA has low solubility in acidic aqueous solutions. If the pH drops, the product may precipitate, leading to sampling errors.1. Standardize Enzyme Activity: Always perform an activity assay on new batches of enzyme before use. 2. Use Calibrated Equipment: Ensure pipettes and balances are properly calibrated. Prepare fresh solutions regularly. 3. Maintain pH Control: Use a pH-controlled reactor or a buffer with sufficient capacity to keep the FDCA produced in solution for accurate monitoring. A pH above 5 is often required.[14]

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is best for converting HMF to FDCA?

A1: There is no single "best" enzyme, as the choice depends on the desired process conditions and efficiency. 5-Hydroxymethylfurfural oxidase (HMFO) is a notable enzyme as it can catalyze all three oxidation steps from HMF to FDCA on its own.[1][2][8] However, multi-enzyme cascades, such as combining a galactose oxidase with an aldehyde oxidase, have also shown very high yields and conversion rates, sometimes exceeding the efficiency of a single enzyme.[4][6][7]

Q2: My reaction produces the intermediate DFF but not FDCA. What is happening?

A2: This indicates that the first oxidation step (HMF to DFF) is successful, but the subsequent oxidation steps are stalled. This is a common issue. The enzyme you are using may have high activity towards the alcohol group of HMF but low activity towards the aldehyde groups of DFF and FFCA.[5] Alternatively, the enzyme could be inhibited by the H₂O₂ generated in the first step.[10] Consider adding a second enzyme like an aldehyde oxidase or catalase to your system.

Q3: What is the ideal pH for FDCA production?

A3: The optimal pH is highly dependent on the specific enzyme being used. For example, laccase-mediator systems may work best in acidic conditions (pH 4.5-6.0), while HMFO from Methylovorus sp. and its variants often perform optimally in a neutral to slightly alkaline range (pH 7.5-9.0).[3][11] It is crucial to determine the optimal pH for your specific enzyme variant to maximize both activity and stability.[3]

Q4: How can I prevent enzyme inactivation by hydrogen peroxide?

A4: The most effective and widely used method is to add catalase to the reaction mixture. Catalase efficiently decomposes the byproduct H₂O₂ into water and oxygen, protecting the primary oxidase from inactivation and ensuring the reaction proceeds to completion.[3][10]

Q5: Is it necessary to supply pure oxygen to the reaction?

A5: While atmospheric oxygen is sufficient for some small-scale reactions, ensuring an adequate supply of dissolved oxygen is critical for process efficiency, as it is a co-substrate for oxidase enzymes.[8] For larger-scale or high-density reactions, sparging with air or pure oxygen can significantly increase the reaction rate and final product yield.[15]

Q6: How do I accurately measure the concentration of HMF, intermediates, and FDCA?

A6: The standard method is High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically used with an acidic aqueous mobile phase (e.g., water with 0.1% formic or sulfuric acid) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at wavelengths between 260-280 nm.

Data and Protocols

Summary of Reaction Parameters

The following table summarizes typical quantitative data from various enzymatic systems for FDCA production.

Enzyme SystemSubstrate (HMF) Conc. (mM)Temperature (°C)pHKey AdditivesMax Yield (%)Reference
HMF Oxidase (Methylovorus sp.)10 - 5025 - 357.5 - 9.0Catalase>95[3][6]
Aryl-Alcohol Oxidase (AAO)1.5 - 1025 - 306.0 - 7.0Catalase99[10]
Laccase-TEMPO System75404.5 - 6.0TEMPO (mediator)51 - 83[11]
Galactose Oxidase + Aldehyde Oxidase10 - 20Room Temp7.5Catalase, HRP97 - 100[6]
Engineered PQQ-ADH4030 - 408.0 - 9.0PQQ, La³⁺96.4[12]
Standard Experimental Protocol: FDCA Production using HMFO

This protocol provides a general methodology for a batch reaction using HMF Oxidase.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to 8.0.

    • Prepare a 1 M stock solution of HMF in the same buffer.

    • Prepare an enzyme stock solution of HMF Oxidase (e.g., 1-5 mg/mL).

    • Prepare a stock solution of Catalase (e.g., 5 mg/mL, ~10,000 U/mg).

  • Reaction Setup:

    • In a 50 mL reaction vessel equipped with a magnetic stirrer, add 19 mL of the pH 8.0 buffer.

    • Add HMF stock solution to achieve a final concentration of 25 mM.

    • Add Catalase stock solution to a final concentration of 0.1 mg/mL.

    • Place the vessel in a water bath or incubator to maintain the temperature at 30°C. Allow the solution to equilibrate for 10 minutes with stirring.

  • Initiating the Reaction:

    • Initiate the reaction by adding the HMF Oxidase stock solution to a final concentration of 0.05 mg/mL.

    • Ensure continuous stirring (e.g., 250 rpm) to facilitate oxygen transfer. Leave the vessel open to the air or provide gentle aeration.

  • Sampling and Analysis:

    • Withdraw 100 µL aliquots from the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction in the aliquot by adding 100 µL of 0.2 M H₂SO₄. This stops the enzyme and ensures FDCA is soluble for analysis.

    • Centrifuge the quenched sample to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to determine the concentrations of HMF, DFF, FFCA, and FDCA.

Visualizations

Enzymatic Pathways for HMF Oxidation

The conversion of HMF to FDCA can proceed via two primary enzymatic routes, both converging at the intermediate FFCA.

HMF_Oxidation_Pathways HMF HMF (5-Hydroxymethylfurfural) HMFA HMFA (5-Hydroxymethyl-2-furoic Acid) HMF->HMFA Aldehyde Oxidation DFF DFF (2,5-Diformylfuran) HMF->DFF Alcohol Oxidation FFCA FFCA (5-Formyl-2-furoic Acid) HMFA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA FDCA (2,5-Furandicarboxylic Acid) FFCA->FDCA Aldehyde Oxidation Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Reaction Setup (Combine Buffer, Substrate) prep->setup equil 3. Temperature Equilibration setup->equil init 4. Initiate with Enzyme equil->init monitor 5. Monitor Reaction (Take Time-Point Samples) init->monitor quench 6. Quench Sample (e.g., with Acid) monitor->quench analyze 7. HPLC Analysis quench->analyze data 8. Data Interpretation (Calculate Yield & Conversion) analyze->data Troubleshooting_Tree start Start Analysis: Low FDCA Yield hmf_check Is HMF consumed? start->hmf_check no_hmf_conv Issue: Low HMF Conversion (See FDCA-03) hmf_check->no_hmf_conv No intermediate_check Are intermediates (DFF/FFCA) accumulating? hmf_check->intermediate_check Yes intermediate_issue Issue: Stalled Conversion (See FDCA-01) intermediate_check->intermediate_issue Yes premature_stop Did the reaction stop prematurely? intermediate_check->premature_stop No stop_issue Issue: Enzyme Inactivation (See FDCA-02) premature_stop->stop_issue Yes other_issue Consider other issues: - Inaccurate quantification - FDCA precipitation (See FDCA-04) premature_stop->other_issue No / Slow Rate

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to Ethyl 4-(5-formyl-2-furyl)benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for Ethyl 4-(5-formyl-2-furyl)benzoate and two structurally related alternatives: Ethyl benzoate and Ethyl 4-formylbenzoate. While publicly accessible, experimentally derived NMR data for this compound is limited, this guide offers a framework for comparison utilizing available data for its analogs and predicted spectral information.

Executive Summary

Given these limitations, this guide presents a detailed comparison with two well-characterized, structurally similar compounds: Ethyl benzoate and Ethyl 4-formylbenzoate. By examining the NMR data of these analogs, researchers can infer the expected spectral characteristics of this compound and understand the influence of specific structural modifications on the NMR spectrum.

Comparative NMR Spectral Data

The following tables summarize the reported 1H and 13C NMR spectral data for Ethyl benzoate and Ethyl 4-formylbenzoate. These compounds serve as valuable benchmarks for predicting and interpreting the spectrum of this compound.

Table 1: 1H NMR Spectral Data Comparison
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Ethyl benzoate [4][5]CDCl38.03-8.06m-H-2', H-6'
7.52-7.57m-H-4'
7.41-7.46m-H-3', H-5'
4.38q7.1-OCH2CH3
1.41t7.2-OCH2CH3
Ethyl 4-formylbenzoate CDCl310.11s--CHO
8.20d8.4H-2', H-6'
7.97d8.4H-3', H-5'
4.43q7.1-OCH2CH3
1.43t7.1-OCH2CH3
Table 2: 13C NMR Spectral Data Comparison
CompoundSolventChemical Shift (δ) ppmAssignment
Ethyl benzoate [6]CDCl3166.5C=O
132.8C-4'
130.5C-1'
129.5C-2', C-6'
128.3C-3', C-5'
61.0-OCH2CH3
14.3-OCH2CH3
Ethyl 4-formylbenzoate [7]CDCl3191.6-CHO
165.5C=O
139.0C-4'
135.2C-1'
130.1C-3', C-5'
129.8C-2', C-6'
61.6-OCH2CH3
14.3-OCH2CH3

Experimental Protocols

The following is a general, representative protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules. Specific parameters may be adjusted based on the instrument and sample characteristics.

General NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. 1H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of scans: 16 to 64 (dependent on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: ~16 ppm, centered around 6 ppm.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. 13C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the 1H frequency).

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of 13C).

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: ~250 ppm, centered around 125 ppm.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

Structural and Spectral Relationships

The structural differences between Ethyl benzoate, Ethyl 4-formylbenzoate, and this compound directly influence their NMR spectra. The following diagram illustrates these relationships and the expected impact on key signals.

G cluster_0 Ethyl benzoate cluster_1 Ethyl 4-formylbenzoate cluster_2 This compound cluster_nmr Expected NMR Signal Changes EB Ethyl benzoate (Reference Structure) EFB Ethyl 4-formylbenzoate EB->EFB + Formyl group at C4' EB_H Aromatic protons: Multiplets ~7.4-8.1 ppm EB->EB_H EB_C Aromatic carbons: ~128-133 ppm EB->EB_C EFFB This compound (Target Compound) EFB->EFFB + 5-formyl-2-furyl group at C4' of benzoate EFB_H Aromatic protons: Two doublets, downfield shifted Aldehyde proton singlet ~10 ppm EFB->EFB_H EFB_C Aromatic carbons: More complex pattern Aldehyde carbon ~192 ppm EFB->EFB_C EFFB_H Aromatic & Furan protons: Multiple distinct signals Aldehyde proton singlet ~9.6 ppm EFFB->EFFB_H EFFB_C Aromatic & Furan carbons: Most complex pattern Two C=O signals (ester & aldehyde) EFFB->EFFB_C

Caption: Structural relationships and predicted NMR spectral changes.

This guide provides a foundational comparison for researchers working with this compound and related compounds. While experimental data for the primary compound remains elusive in the public domain, the analysis of its structural analogs offers valuable insights into its expected spectroscopic properties. For definitive structural confirmation, it is recommended to acquire experimental NMR data for the compound of interest.

References

A Comparative Analysis of Spectroscopic Data for Furan-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Furan-2-carbaldehyde and Key Derivatives

This guide provides a comprehensive comparison of the spectroscopic data for furan-2-carbaldehyde (furfural) and a selection of its derivatives, including 5-bromofuran-2-carbaldehyde, 5-nitrofuran-2-carbaldehyde, 5-hydroxymethylfuran-2-carbaldehyde, and furan-2-carboxylic acid. This information is crucial for the identification, characterization, and structural elucidation of these compounds in various research and development applications, particularly in the field of medicinal chemistry where the furan scaffold is of significant interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for furan-2-carbaldehyde and its derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ unless otherwise specified

CompoundAldehyde Proton (CHO) δ (ppm)Furan Ring Protons δ (ppm)Other Protons δ (ppm)
Furan-2-carbaldehyde 9.64 (s, 1H)[1]7.68 (d, 1H, H5), 7.25 (d, 1H, H3), 6.59 (dd, 1H, H4)-
5-Bromofuran-2-carbaldehyde ~9.6 - 9.8 (s, 1H)[2]~7.2 - 7.4 (d, 1H), ~6.5 - 6.7 (d, 1H)-
5-Nitroofuran-2-carbaldehyde 9.68 (s, 1H)7.82 (d, 1H), 7.45 (d, 1H)-
5-Hydroxymethylfuran-2-carbaldehyde (in DMSO-d₆) 9.55 (s, 1H)7.35 (d, 1H), 6.60 (d, 1H)5.40 (t, 1H, OH), 4.50 (d, 2H, CH₂)
Furan-2-carboxylic acid (in DMSO-d₆) -7.90 (dd, 1H, H5), 7.22 (dd, 1H, H3), 6.64 (dd, 1H, H4)[3]12.36 (s, 1H, COOH)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ unless otherwise specified

CompoundCarbonyl Carbon (C=O) δ (ppm)Furan Ring Carbons δ (ppm)Other Carbons δ (ppm)
Furan-2-carbaldehyde ~178~153 (C2), ~148 (C5), ~122 (C3), ~112 (C4)-
5-Bromofuran-2-carbaldehyde ~175-180[4]C2, C3, C4, C5 signals expected-
5-Nitroofuran-2-carbaldehyde ~176~158, ~152, ~122, ~114-
5-Hydroxymethylfuran-2-carbaldehyde (in DMSO-d₆) ~178~162, ~153, ~124, ~110~56 (CH₂)
Furan-2-carboxylic acid (in DMSO-d₆) 159.81[3]147.44 (C5), 145.38 (C2), 118.16 (C3), 112.52 (C4)[3]-
Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Furan-2-carbaldehyde 1670-17002830-2695~3100 (furan C-H), ~1570, 1470 (furan ring)
5-Bromofuran-2-carbaldehyde ~1670-1700[4]~2830-2695C-Br stretch
5-Nitroofuran-2-carbaldehyde ~1680~2830-2695~1530, 1350 (NO₂ stretch)
5-Hydroxymethylfuran-2-carbaldehyde ~1670~2830-2695~3400 (O-H stretch)
Furan-2-carboxylic acid ~1680-~3000 (broad, O-H stretch of acid)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
Furan-2-carbaldehyde 9695, 67, 39
5-Bromofuran-2-carbaldehyde 174/176 (approx. 1:1 ratio)[2]95, 67
5-Nitroofuran-2-carbaldehyde 141111, 95, 67
5-Hydroxymethylfuran-2-carbaldehyde 12697, 69, 41
Furan-2-carboxylic acid 11295, 67, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The solution should be clear and free of any solid particles.

  • Instrumentation : A Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

  • ¹H NMR Data Acquisition : A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45 degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Data Acquisition : A proton-decoupled ¹³C spectrum is acquired. A larger sample quantity (50-100 mg) may be required.[5] The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.[2] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, commonly via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Furan-2-carbaldehyde or Derivative Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Thin_Film Thin Film / KBr Pellet (for IR) Sample->Thin_Film IR Volatilization Introduction into MS (GC or Direct Probe) Sample->Volatilization MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR MS Mass Spectrometer Volatilization->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of organic compounds.

Functional_Group_Effect cluster_substituents Substituent at C5-position cluster_effects Effect on Spectroscopic Data Furan_Core Furan-2-carbaldehyde Core Br -Br (Electron-withdrawing) Furan_Core->Br NO2 -NO₂ (Strongly Electron-withdrawing) Furan_Core->NO2 CH2OH -CH₂OH (Electron-donating) Furan_Core->CH2OH COOH -COOH (Electron-withdrawing) Furan_Core->COOH NMR_Shift Shifts in ¹H and ¹³C NMR (Deshielding/Shielding) Br->NMR_Shift IR_Frequency Shift in C=O Stretching Frequency Br->IR_Frequency MS_Fragmentation Altered Fragmentation Pathways Br->MS_Fragmentation NO2->NMR_Shift NO2->IR_Frequency NO2->MS_Fragmentation CH2OH->NMR_Shift CH2OH->IR_Frequency CH2OH->MS_Fragmentation COOH->NMR_Shift COOH->IR_Frequency COOH->MS_Fragmentation

Caption: Influence of substituents on the spectroscopic properties of furan-2-carbaldehyde.

References

Validating the Structure of Ethyl 4-(5-formyl-2-furyl)benzoate: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. For a molecule such as Ethyl 4-(5-formyl-2-furyl)benzoate, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a powerful tool for complete structural assignment. This guide focuses on the application of Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments for the structural validation of this compound, comparing these methods with other common NMR techniques.

Predicted NMR Data for this compound

To illustrate the validation process, a plausible NMR dataset for this compound has been synthesized based on known chemical shifts and coupling constants of similar structural motifs, such as ethyl benzoate and 2-furaldehyde.

Structure and Atom Numbering:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a9.68s-1H
H-b7.35d3.81H
H-c7.25d3.81H
H-d8.15d8.52H
H-e7.90d8.52H
H-f4.40q7.12H
H-g1.42t7.13H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
C-1178.0
C-2153.5
C-3122.0
C-4112.5
C-5158.0
C-1'131.0
C-2', C-6'129.8
C-3', C-5'126.0
C-4'138.0
C-7'166.0
C-8'61.2
C-9'14.3

Structural Validation using COSY and HMQC

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for piecing together molecular fragments.

Expected COSY Correlations:

  • Furan Ring: A cross-peak between H-b (δ 7.35) and H-c (δ 7.25) would confirm their adjacency on the furan ring.

  • Benzoate Ring: A cross-peak between H-d (δ 8.15) and H-e (δ 7.90) confirms their ortho relationship on the benzene ring.

  • Ethyl Group: A strong cross-peak between the quartet H-f (δ 4.40) and the triplet H-g (δ 1.42) unequivocally establishes the ethyl (-CH₂CH₃) fragment.

HMQC (Heteronuclear Multiple Quantum Coherence)

The HMQC (or its modern alternative, HSQC) experiment correlates protons directly attached to carbon atoms. This allows for the unambiguous assignment of protonated carbons.

Expected HMQC Correlations:

  • Aldehyde: A correlation between the aldehyde proton H-a (δ 9.68) and the aldehyde carbon C-1 (δ 178.0).

  • Furan Ring:

    • H-b (δ 7.35) will show a cross-peak with C-3 (δ 122.0).

    • H-c (δ 7.25) will show a cross-peak with C-4 (δ 112.5).

  • Benzoate Ring:

    • H-d (δ 8.15) will correlate with C-2'/C-6' (δ 129.8).

    • H-e (δ 7.90) will correlate with C-3'/C-5' (δ 126.0).

  • Ethyl Group:

    • H-f (δ 4.40) will correlate with C-8' (δ 61.2).

    • H-g (δ 1.42) will correlate with C-9' (δ 14.3).

By combining the information from both COSY and HMQC, the complete structure of this compound can be confirmed. The COSY experiment connects the protons within individual spin systems (furan, benzene, ethyl), while the HMQC experiment anchors these protons to their respective carbon atoms.

Comparison with Alternative 2D NMR Techniques

While COSY and HMQC are powerful, other 2D NMR experiments can provide complementary or more detailed information.

Table 3: Comparison of 2D NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
COSY ¹H-¹H correlations through 2-3 bonds.Excellent for identifying coupled proton networks (spin systems).Does not provide information about quaternary carbons or long-range connectivities.
HMQC/HSQC One-bond ¹H-¹³C correlations.Directly links protons to the carbons they are attached to. HSQC offers better resolution than HMQC.[1]Provides no information on connectivity between carbons or to quaternary carbons.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds).Crucial for connecting spin systems through quaternary carbons and heteroatoms.The absence of a correlation is not definitive proof of a lack of proximity.
NOESY/ROESY ¹H-¹H correlations through space.Provides information on spatial proximity, essential for determining stereochemistry and conformation.Correlation intensity is distance-dependent and can be affected by molecular motion.

For this compound, an HMBC experiment would be particularly useful to confirm the connection between the furan and benzoate rings via the C-2 to C-4' bond. For instance, correlations from H-c to C-2 and C-5, and from H-e to C-1' and C-4' would be expected.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is also common.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra would be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

COSY Experiment: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used. Key parameters include:

  • Spectral width: 12 ppm in both dimensions.

  • Number of increments in F1: 256.

  • Number of scans per increment: 8.

  • Relaxation delay: 1.5 s.

HMQC Experiment: A standard gradient-enhanced HMQC pulse sequence is utilized. Key parameters include:

  • Spectral width: 12 ppm in F2 (¹H) and 200 ppm in F1 (¹³C).

  • Number of increments in F1: 256.

  • Number of scans per increment: 16.

  • Relaxation delay: 1.5 s.

  • One-bond coupling constant (¹JCH) optimized for ~145 Hz.

Workflow for Structure Validation

The logical flow for validating the structure using these NMR techniques is outlined below.

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR Proton_Count Proton Count & Chemical Shifts H1_NMR->Proton_Count C13_NMR ¹³C NMR Carbon_Count Carbon Count & Chemical Shifts C13_NMR->Carbon_Count COSY COSY Spin_Systems Identify Spin Systems (Furan, Benzene, Ethyl) COSY->Spin_Systems HMQC HMQC Proton_Carbon_Attachment Assign Protonated Carbons HMQC->Proton_Carbon_Attachment Proposed_Structure Proposed Structure: This compound Proposed_Structure->H1_NMR Predict ¹H Proposed_Structure->C13_NMR Predict ¹³C Proton_Count->COSY Proton_Count->HMQC Carbon_Count->HMQC Assemble_Fragments Assemble Fragments Spin_Systems->Assemble_Fragments Proton_Carbon_Attachment->Assemble_Fragments Validated_Structure Validated Structure Assemble_Fragments->Validated_Structure

Workflow for structure validation using 1D and 2D NMR.

References

comparative study of thiophene versus furan derivatives in organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thiophene and Furan Derivatives in Organic Electronics

For researchers and professionals in materials science and drug development, the choice of heterocyclic building blocks is critical in designing high-performance organic electronic devices. Thiophene and furan, two five-membered aromatic heterocycles, are foundational components in this field. While structurally similar, their differing heteroatoms—sulfur in thiophene and oxygen in furan—lead to distinct physicochemical properties that significantly impact the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

Thiophene-based materials are well-established and often serve as the benchmark for performance and stability in organic electronics.[1][2] However, furan derivatives are gaining considerable attention as a promising, bio-renewable alternative, with studies demonstrating comparable and sometimes superior electronic properties.[3] This guide provides an objective comparison of these two classes of materials, supported by experimental data, to inform material design and selection.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between thiophene and furan arise from the properties of their respective heteroatoms. Sulfur is less electronegative than oxygen and possesses available 3d orbitals, which enhances the aromaticity and stability of the thiophene ring.[1] In contrast, the more electronegative oxygen in furan holds its electrons more tightly.[1] These intrinsic differences influence key physical and electronic characteristics.

Table 1: Comparison of Physicochemical Properties

Property Thiophene Furan Rationale
Resonance Energy (kcal/mol) 29[1][4] 16[1][4] The lower electronegativity of sulfur allows for more effective delocalization of π-electrons, leading to greater aromatic stabilization.[1]
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan[1][4] Benzene > Thiophene > Pyrrole > Furan[1][4] This trend reflects the resonance energy and electron delocalization capabilities of the heterocycles.[1]
Oxidation Potential Lower[1] Higher[1] The more electronegative oxygen atom in furan makes it more difficult to oxidize compared to the sulfur in thiophene.[1]

| Backbone Conformation | Torsion angle of ~150° between units[1] | More planar conformation[1] | The smaller atomic size of oxygen reduces steric hindrance, allowing for a more planar structure in oligomers and polymers.[1] |

Performance in Organic Electronic Devices

The choice between thiophene and furan has significant consequences for device performance, particularly in charge transport and photovoltaic efficiency.

Organic Field-Effect Transistors (OFETs)

Charge carrier mobility is a critical metric for OFETs. While polythiophenes are high-performance mainstays, the strategic incorporation or substitution with furan can yield materials with comparable or, in some cases, enhanced properties. For instance, studies on diketopyrrolopyrrole (DPP)-based copolymers show that replacing thiophene with furan can maintain high charge transport characteristics.[1] Furthermore, research on a molecular system with a heterocyclic core flanked by phthalimide end-capping units revealed that substituting a bithiophene core with a bifuran core increased hole mobility by over an order of magnitude (from 1.7 × 10⁻³ to 2.6 × 10⁻² cm²/(V s)), although it resulted in a loss of electron mobility.[5]

Table 2: Comparative Charge Transport Properties of DPP-Based Copolymers[1]

Polymer ID Furan Content Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs) On/Off Ratio
P(TDPP-T) 0% (All-Thiophene) 1.20 ± 0.21 0.85 ± 0.15 > 10⁵
P(FTDPP-T) 50% (Furan on one side) 1.15 ± 0.18 0.75 ± 0.12 > 10⁵
P(FTDPP-F) 100% (Furan on both sides) 0.50 ± 0.10 0.30 ± 0.08 > 10⁵

| P(TDPP-F) | 50% (Furan on flanking unit) | 0.80 ± 0.15 | 0.55 ± 0.10 | > 10⁵ |

Organic Solar Cells & Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar cells, replacing a thiophene π-bridge with a furan one in donor-π-acceptor (D–π–A) dyes can lead to improved performance.[1][6] Theoretical and experimental studies have shown that furan-based dyes can exhibit higher short-circuit current densities (Jsc) and open-circuit voltages (Voc), which is attributed to a larger driving force for electron injection and better light-harvesting efficiency in some systems.[1][6]

Table 3: Performance of Thiophene vs. Furan-Based Dyes in DSSCs[1]

Dye π-Bridge Jsc (mA/cm²) Voc (V) PCE (η%)
Dye 1 Furan 14.50 0.72 7.30

| Dye 2 | Thiophene | 13.80 | 0.70 | 6.80 |

Visualizing Key Relationships and Workflows

G cluster_heterocycles Heterocyclic Core cluster_properties Physicochemical Properties cluster_performance Device Performance Metrics Thiophene Thiophene Aromaticity Aromaticity / Stability Thiophene->Aromaticity Higher Planarity Backbone Planarity Thiophene->Planarity Lower (Torsion) Oxidation Oxidation Potential Thiophene->Oxidation Lower Furan Furan Furan->Aromaticity Lower Furan->Planarity Higher Furan->Oxidation Higher Mobility Charge Carrier Mobility (OFETs) Aromaticity->Mobility Impacts Stability Planarity->Mobility Affects π-π stacking Efficiency Power Conversion Efficiency (OPVs) Planarity->Efficiency Affects Jsc Oxidation->Efficiency Impacts Voc

Caption: Influence of heterocycle properties on device performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the fabrication and characterization of OFET and OPV devices.

Protocol 1: OFET Fabrication and Characterization

This protocol outlines a typical procedure for creating a bottom-gate, top-contact OFET.

  • Substrate Cleaning:

    • Commercially available, heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm) are used as the gate electrode and gate dielectric, respectively.

    • Substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried under a stream of nitrogen gas and treated with UV-ozone or an oxygen plasma to remove organic residues and improve the surface hydrophilicity.

  • Dielectric Surface Treatment (Optional but Recommended):

    • To improve the semiconductor-dielectric interface, a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) is often applied.

    • This is typically done by immersing the substrates in a dilute solution of the SAM-forming molecule in an anhydrous solvent (e.g., toluene) or by vapor deposition.

  • Organic Semiconductor Deposition:

    • The thiophene or furan-based semiconductor is dissolved in a suitable organic solvent (e.g., chlorobenzene, chloroform).

    • The solution is deposited onto the substrate via spin-coating in an inert atmosphere (glovebox) to form a thin film.

    • The film is then annealed at a specific temperature to optimize its morphology and crystallinity, which is crucial for charge transport.[7]

  • Source/Drain Electrode Deposition:

    • Gold (Au) is commonly used for source and drain electrodes due to its high work function and stability.

    • The electrodes are deposited onto the semiconductor layer through a shadow mask via thermal evaporation under high vacuum.

  • Characterization:

    • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.

    • Output characteristics (Drain Current ID vs. Drain Voltage VD) and transfer characteristics (Drain Current ID vs. Gate Voltage VG) are measured to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.[8]

G sub_clean Substrate Cleaning surf_treat Surface Treatment (OTS) sub_clean->surf_treat spin_coat Semiconductor Spin-Coating surf_treat->spin_coat anneal Thermal Annealing spin_coat->anneal evap Electrode Evaporation anneal->evap char Electrical Characterization evap->char

Caption: General experimental workflow for OFET fabrication.

Protocol 2: OPV Device Fabrication and Characterization

This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) solar cell.

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned using a similar procedure as for OFETs (ultrasonication in solvents).

    • A UV-ozone treatment is applied to the ITO surface to increase its work function and ensure good contact with the subsequent layer.[9]

  • Hole Transport Layer (HTL) Deposition:

    • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO.

    • The substrate is then annealed on a hotplate (e.g., at 150 °C for 15 minutes) to remove residual water.[10]

  • Active Layer Deposition:

    • The photoactive layer, consisting of a blend of an electron donor (the thiophene or furan-based polymer) and an electron acceptor (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor), is dissolved in a solvent like chlorobenzene or o-dichlorobenzene.[11]

    • The solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox.

    • The film may be thermally or solvent annealed to optimize the nanoscale morphology of the bulk heterojunction, which is critical for efficient charge separation.[11]

  • Cathode Deposition:

    • A low work function metal, such as calcium (Ca) followed by aluminum (Al), or lithium fluoride (LiF) followed by Al, is deposited via thermal evaporation under high vacuum through a shadow mask to define the device area.[9][12]

  • Device Characterization:

    • The current density-voltage (J-V) characteristics are measured under simulated sunlight (e.g., AM 1.5G at 100 mW/cm²) using a solar simulator and a source measure unit.[11][13]

    • Key performance parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.[11]

Conclusion

The comparative analysis of thiophene and furan derivatives reveals a compelling trade-off for materials scientists. Thiophene remains the benchmark due to its inherent stability and well-understood, high-performance characteristics. However, furan is emerging as a viable and sustainable alternative.[3] The higher planarity and distinct electronic properties of furan-based compounds can lead to enhanced performance in specific applications, such as increased hole mobility in certain OFETs and higher efficiencies in DSSCs.[1][5] The continued exploration of furan-based materials, facilitated by robust and standardized experimental protocols, will undoubtedly unlock new possibilities for the next generation of low-cost, flexible, and efficient organic electronics.

References

Assessing the Purity of Ethyl 4-(5-formyl-2-furyl)benzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. Ethyl 4-(5-formyl-2-furyl)benzoate, a key building block in medicinal chemistry and materials science, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will also explore alternative techniques, providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of moderately polar organic compounds like this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

A gradient RP-HPLC method is proposed for the comprehensive purity assessment of this compound, capable of separating the parent compound from potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30-32 min: 90-40% B, 32-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

Expected Purity Data and Potential Impurities:

The primary impurities in this compound are likely to arise from the synthetic route, which commonly involves a Suzuki coupling reaction. Potential impurities include unreacted starting materials and byproducts of side reactions. Hydrolysis of the ester functionality can also lead to the corresponding carboxylic acid.

CompoundExpected Retention Time (min)Purity Specification
4-(5-formyl-2-furyl)benzoic acid~ 8≤ 0.15%
5-Bromo-2-furaldehyde~ 12≤ 0.10%
Ethyl 4-bromobenzoate~ 18≤ 0.10%
This compound ~ 20 ≥ 99.5%
Homocoupling byproduct of boronic acidVariable≤ 0.15%

Note: Expected retention times are estimates and will vary based on the specific HPLC system and column used.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Alternative Purity Assessment Techniques

While HPLC is the primary method, other techniques can provide complementary or confirmatory data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively high boiling point of this compound, a high-temperature GC program is required. GC-MS offers the advantage of providing mass spectral data, which can aid in the identification of unknown impurities.

Experimental Protocol: GC-MS

ParameterRecommended Condition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Experimental Protocol: qNMR

ParameterRecommended Condition
Solvent DMSO-d6
Internal Standard Maleic Anhydride (certified reference material)
Analyte Concentration ~10 mg/mL
Standard Concentration ~5 mg/mL
Spectrometer 400 MHz or higher
Pulse Program zg30 (or similar quantitative pulse program)
Relaxation Delay (d1) 30 s (or 5 x T1 of the slowest relaxing proton)
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline solids. The presence of impurities lowers the melting point and broadens the melting endotherm. The van't Hoff equation can be used to calculate the mole percent purity from the shape of the melting peak. This method is particularly useful for detecting eutectic impurities.[1][2]

Experimental Protocol: DSC

ParameterRecommended Condition
Sample Weight 2-5 mg
Pan Type Aluminum, hermetically sealed
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1 °C/min
Temperature Range 100 °C to 125 °C (Melting point of this compound is 113-115 °C)

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSqNMRDSC
Principle Chromatographic separationChromatographic separation with mass detectionNuclear magnetic resonanceThermal analysis
Selectivity HighVery HighHigh (for resolved signals)Moderate (for eutectic systems)
Sensitivity High (ng range)Very High (pg range)Moderate (mg range)Low (detects >0.5% impurity)
Quantitation Relative (requires reference standard)Relative (requires reference standard)Absolute (primary method)Absolute (for eutectic impurities)
Impurity ID By retention time comparisonBy mass spectrumBy chemical shift and couplingNot possible
Sample State SolutionVolatile/Thermally stableSolutionCrystalline Solid
Throughput HighModerateLowModerate

Conclusion

The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis. RP-HPLC stands out as the most versatile and robust method for routine quality control, offering a good balance of selectivity, sensitivity, and throughput. GC-MS serves as an excellent confirmatory technique, especially for identifying volatile impurities. qNMR provides an orthogonal, primary method for obtaining an absolute purity value, which is invaluable for reference standard characterization. Finally, DSC offers a rapid screen for the presence of crystalline, eutectic impurities and can be a useful complementary technique. For comprehensive characterization and in regulated environments, a combination of these methods, particularly HPLC and an orthogonal technique like qNMR, is recommended.

References

A Comparative Guide to the Electrophilic Substitution Reactivity of Furan and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of furan and thiophene in electrophilic aromatic substitution (EAS) reactions. Understanding the nuanced differences in the reactivity of these five-membered aromatic heterocycles is crucial for designing synthetic routes and developing novel therapeutics, as both scaffolds are prevalent in pharmaceuticals. This comparison is supported by experimental data and detailed methodologies for key reactions.

Theoretical Framework: Electronic Effects and Intermediate Stability

The reactivity of furan and thiophene in electrophilic aromatic substitution is governed by the ability of the heteroatom (oxygen in furan, sulfur in thiophene) to donate electron density into the π-system, thereby activating the ring towards attack by electrophiles. Both are significantly more reactive than benzene. The established order of reactivity is:

Furan > Thiophene

This greater reactivity of furan can be attributed to the following factors:

  • Electronegativity of the Heteroatom: Oxygen is more electronegative than sulfur. While this means oxygen's inductive effect (-I) is stronger, its electron-donating resonance effect (+M) is more effective in stabilizing the transition state of the reaction. The 2p orbitals of the oxygen in furan overlap more effectively with the 2p orbitals of the carbon atoms in the ring compared to the less effective overlap between the 3p orbitals of sulfur and the 2p orbitals of carbon in thiophene.[1][2]

  • Stability of the Intermediate Carbocation: Electrophilic attack on the ring forms a positively charged intermediate known as the sigma complex or arenium ion. The heteroatom plays a crucial role in stabilizing this intermediate through resonance. Due to the more effective orbital overlap, the oxygen in furan is better able to delocalize the positive charge, leading to a more stable intermediate and a lower activation energy for the reaction compared to thiophene.[1]

Both furan and thiophene undergo electrophilic substitution preferentially at the C2 (α) position. This is because the intermediate formed by attack at C2 is more stable, with the positive charge delocalized over three atoms, including the heteroatom, resulting in three resonance structures. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.

Quantitative Comparison of Reactivity

Kinetic studies provide a quantitative measure of the difference in reactivity between furan and thiophene. The relative rates of trifluoroacetylation, a common electrophilic acylation reaction, clearly demonstrate the higher reactivity of furan.

HeterocycleRelative Rate of Trifluoroacetylation (vs. Benzene)
Furan1.4 x 10²
Thiophene1

(Data sourced from lecture notes by Prof. T. Poon, The Claremont Colleges)[3]

As the data indicates, furan reacts 140 times faster than thiophene under these specific acylation conditions, highlighting its significantly greater nucleophilicity.

Key Electrophilic Substitution Reactions & Protocols

Due to their high reactivity, both furan and thiophene often undergo electrophilic substitution under much milder conditions than those required for benzene. Strong acids are typically avoided, especially with furan, to prevent acid-catalyzed polymerization.[4]

Nitration

Nitration of these sensitive heterocycles requires mild, non-acidic nitrating agents.

Reagent: Acetyl nitrate (in situ preparation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place acetic anhydride.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.0 equivalent) to the stirred acetic anhydride via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution for 15-20 minutes at 0 °C to form acetyl nitrate.

  • In a separate flask, dissolve furan (1.0 equivalent) in acetic anhydride and cool the solution to -5 °C to 0 °C.

  • Slowly add the prepared acetyl nitrate solution to the furan solution, maintaining the low temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-nitrofuran can be purified by vacuum distillation or column chromatography.[5]

Reagent: Fuming nitric acid in acetic anhydride/acetic acid

Procedure:

  • Dissolve thiophene (1 mole) in acetic anhydride.

  • Dissolve fuming nitric acid (1.2 moles) in glacial acetic acid.

  • In a three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel, introduce half of the nitric acid solution and cool to 10 °C.

  • With moderate stirring, add half of the thiophene solution dropwise, maintaining the temperature below room temperature.

  • After the initial addition, reduce the temperature to 10 °C and rapidly add the remaining nitric acid solution.

  • Continue the gradual addition of the remaining thiophene solution.

  • Allow the reaction mixture to stand at room temperature for two hours.

  • Pour the mixture onto crushed ice with rapid shaking to precipitate the product.

  • Filter the pale yellow crystals of mononitrothiophene, wash thoroughly with ice water, and dry.

Halogenation

Halogenation of furan and thiophene is rapid and requires mild conditions to avoid polyhalogenation.

Reagent: N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

Procedure:

  • In a three-necked, round-bottomed flask, dissolve furan in DMF.

  • Prepare a solution of NBS in DMF.

  • Add the NBS solution to the furan solution via an addition funnel over a period of 40-60 minutes, maintaining the internal temperature between 25 and 35 °C with constant stirring.

  • After the addition is complete, stir the reaction mixture at ambient temperature for an additional 2-4 hours.

  • Isolate the 2-bromofuran directly from the reaction mixture by steam distillation.

Reagent: Bromine in a suitable solvent (e.g., acetic acid)

Procedure:

  • Dissolve thiophene in glacial acetic acid in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-bromothiophene can be purified by distillation.

Friedel-Crafts Acylation

Classical Friedel-Crafts conditions with strong Lewis acids can cause polymerization of furan. Milder catalysts are preferred.

Reagents: Acetic anhydride, Zinc chloride (catalyst)

Procedure:

  • To a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add acetic anhydride, acetic acid, and anhydrous zinc chloride.

  • Stir the mixture at 25 °C until the zinc chloride is dissolved.

  • Slowly add furan dropwise to the mixture over approximately 1 hour while maintaining the temperature at 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • After cooling, the product, 2-acetylfuran, can be isolated by vacuum distillation.

Reagents: Acetic anhydride, 85% Phosphoric acid (catalyst)

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, place thiophene and acetic anhydride.

  • Heat the solution to 70–75 °C, then remove the heat source.

  • Add 85% phosphoric acid with stirring. An exothermic reaction will occur.

  • Control the reaction temperature by immersing the flask in a cold water bath.

  • After the initial exotherm subsides, heat the mixture to reflux for 2 hours.

  • Cool the mixture and wash successively with water and 5% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The product, 2-acetylthiophene, is isolated by distillation under reduced pressure after removing unreacted thiophene.

Sulfonation

Direct sulfonation with strong acids leads to polymerization of furan. Milder reagents are necessary.

Reagent: Pyridine-sulfur trioxide complex

Procedure:

  • In a flame-dried flask, suspend the pyridine-sulfur trioxide complex in anhydrous 1,2-dichloroethane.

  • Add furan to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product, 2-furansulfonic acid, often precipitates and can be isolated by filtration.[5]

  • Alternatively, the solvent can be removed under reduced pressure, and the solid purified by recrystallization.[5]

Reagent: Fluosulfonic acid

Procedure:

  • Mix thiophene with fluosulfonic acid over a two-hour period, maintaining the temperature between 0 °C and 5 °C with agitation.

  • Continue agitation for a further 2 hours at the same temperature.

  • To isolate the product, add the reaction mixture to a large excess of water.

  • Add barium hydroxide to the solution to precipitate barium thiophene sulfonate.

  • The barium salt can be converted to other salts or the free sulfonic acid by treatment with a suitable sulfate.

Vilsmeier-Haack Formylation

This reaction introduces a formyl group onto the aromatic ring.

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, place anhydrous DMF and cool to 0 °C.

  • Add freshly distilled POCl₃ dropwise with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • After the addition is complete, continue stirring for 30 minutes at 0 °C.

  • Add freshly distilled furan dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • Allow the reaction to stir at 0-10 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to yield 2-furaldehyde.[6]

Reagents: Phosphorus oxychloride (POCl₃), N-methylformanilide

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place N-methylformanilide.

  • Cool the flask in a cold-water bath and add phosphorus oxychloride dropwise with stirring, maintaining the temperature between 20-30 °C.

  • After the addition is complete, add thiophene dropwise, keeping the temperature between 25-35 °C.

  • Continue stirring for 2 hours at the same temperature.

  • Pour the reaction mixture into a stirred mixture of crushed ice and water.

  • Separate the aqueous layer and extract it with ether.

  • Combine the organic layers, wash, dry, and purify by distillation to obtain 2-thiophenecarboxaldehyde.

Visualizations

Signaling Pathways

Electrophilic_Substitution_Mechanism A Aromatic Ring (Furan or Thiophene) Intermediate Sigma Complex (Carbocation Intermediate) A->Intermediate Attack by π-electrons E Electrophile (E+) E->Intermediate Product Substituted Product Intermediate->Product Loss of Proton H Proton (H+)

Caption: General mechanism of electrophilic aromatic substitution on furan and thiophene.

Experimental Workflows

Nitration_Workflow cluster_reagent Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Mix Acetic Anhydride and Fuming Nitric Acid at 0 °C B Formation of Acetyl Nitrate A->B D Add Acetyl Nitrate dropwise B->D C Cool Furan solution to -5 °C C->D E Reaction Monitoring (TLC) D->E F Quench with Ice E->F G Solvent Extraction F->G H Wash and Dry G->H I Purification H->I

Caption: Experimental workflow for the nitration of furan.

Conclusion

References

A Comparative Analysis of Hypothetical Polymorphs of Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data specifically detailing the polymorphic forms of Ethyl 4-(5-formyl-2-furyl)benzoate is limited. The following guide is a hypothetical comparison based on common analytical techniques used for the characterization of polymorphic organic compounds. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals on how to present and compare data on polymorphs.

This guide presents a comparative analysis of two hypothetical polymorphic forms, designated as Form A and Form B, of the compound this compound. The study of polymorphism is crucial in the pharmaceutical industry as different crystalline forms of an active pharmaceutical ingredient can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the drug's efficacy and safety.

Physicochemical Properties of Hypothetical Polymorphs

The key physicochemical properties of the two hypothetical polymorphs are summarized in the tables below. These tables provide a clear comparison of the data obtained from various analytical techniques.

Table 1: Powder X-ray Diffraction (PXRD) Data for Hypothetical Polymorphs of this compound

PolymorphCharacteristic 2θ Peaks (±0.2°)
Form A 8.5, 12.3, 15.8, 19.1, 22.7, 25.4
Form B 9.8, 14.2, 17.6, 21.5, 24.9, 28.1

Table 2: Thermal Analysis Data for Hypothetical Polymorphs of this compound

PolymorphMelting Point (°C) (DSC)Enthalpy of Fusion (J/g)Decomposition Temperature (°C) (TGA, Onset)
Form A 113.585.2250.1
Form B 121.298.7255.8

Table 3: Solubility Data for Hypothetical Polymorphs of this compound in Ethanol at 25°C

PolymorphSolubility (mg/mL)
Form A 2.5
Form B 1.8

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize the hypothetical polymorphs are provided below.

1. Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction patterns were collected on a Bruker D8 Advance diffractometer using Cu Kα radiation (λ = 1.5406 Å) at 40 kV and 40 mA. The samples were scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min. The samples were gently packed into a standard sample holder to ensure a flat surface.

2. Differential Scanning Calorimetry (DSC)

Thermal analysis was performed using a Mettler Toledo DSC 3+ instrument. Approximately 3-5 mg of each sample was accurately weighed into a sealed aluminum pan with a pinhole. The samples were heated from 25°C to 200°C at a constant heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min. An empty aluminum pan was used as a reference.

3. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis was conducted on a TA Instruments Q500 TGA. Samples of approximately 5-10 mg were placed in an open platinum pan and heated from 25°C to 350°C at a heating rate of 10°C/min under a nitrogen purge of 60 mL/min.

4. Solubility Studies

The equilibrium solubility of each polymorph was determined in ethanol at 25°C. An excess amount of each polymorph was added to a known volume of ethanol in sealed vials. The suspensions were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. After 48 hours, the suspensions were filtered through a 0.22 µm syringe filter, and the concentration of the dissolved compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a suitable wavelength.

Visualizations

The following diagrams illustrate the logical workflow for polymorph screening and characterization.

Polymorph_Screening_Workflow cluster_0 Initial Crystallization Screening cluster_1 Polymorph Characterization cluster_2 Data Analysis and Comparison A This compound Solution B Vary Solvents, Temperature, and Crystallization Method A->B Subject to C Solid Samples B->C Yields D PXRD Analysis C->D E DSC/TGA Analysis C->E F Solubility Studies C->F G Spectroscopic Analysis (FTIR, Raman) C->G H Identify Unique Polymorphs (Form A, Form B, etc.) I Compare Physicochemical Properties H->I J Select Optimal Form for Development I->J Polymorph_Relationship cluster_solution Solution Phase cluster_solid Solid State Solution This compound in Solution FormA Form A (Metastable) Solution->FormA Fast Crystallization FormB Form B (Stable) Solution->FormB Slow Crystallization FormA->FormB Solid-State Transition (e.g., upon heating)

Comparative Analysis of the Biological Activity of Ethyl 4-(5-formyl-2-furyl)benzoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While no direct experimental data on the biological activity of Ethyl 4-(5-formyl-2-furyl)benzoate is currently available in published literature, a comparative analysis of its structural analogs provides valuable insights into its potential therapeutic properties. This guide synthesizes findings on related furan and benzoate derivatives, offering a predictive overview of its likely bioactivity and a foundation for future research.

The core structure of this compound combines a furan ring, a known pharmacophore with diverse biological activities, and a benzoate moiety, which is also present in numerous therapeutic agents.[1][2][3][4][5][6][7][8][9][10][11] This unique combination suggests potential for a range of biological effects, including anticancer and antimicrobial activities. This guide will explore the biological activities of structurally similar compounds to infer the potential of this compound.

Inferred Biological Profile and Structure-Activity Relationships

Based on the analysis of related compounds, this compound is predicted to exhibit cytotoxic and antimicrobial properties. The furan moiety is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[12][9][10][11] Similarly, benzoic acid and its derivatives are known to possess significant antibacterial and anticancer properties.[2][3][4][13][5][6][7][8]

The key structural features of this compound that are likely to influence its biological activity are:

  • The Furan Ring: This five-membered aromatic heterocycle is a common motif in many biologically active compounds and can act as a bioisostere for a phenyl ring.

  • The Formyl Group (-CHO) at the 5-position of the furan ring: This aldehyde group is a reactive site and can participate in the formation of Schiff bases or other derivatives, which often exhibit enhanced biological activity. For instance, Schiff bases derived from 4-hydroxy-5-formylbenzoic acid esters have demonstrated antimicrobial activity.[14]

  • The Ethyl Benzoate Group at the 2-position of the furan ring: The ester group can influence the compound's lipophilicity and pharmacokinetic properties. The substitution pattern on the benzoate ring is also crucial for determining activity.

Comparative Data of Analogous Compounds

To provide a quantitative comparison, the following table summarizes the biological activity of compounds structurally related to this compound.

Compound/AnalogTarget/AssayActivity (IC₅₀/MIC)Reference
Schiff bases of 4-hydroxy-5-formylbenzoic acid esters Antimicrobial activityNot specified[14]
Various Benzoic Acid Derivatives Antibacterial against E. coliMIC: 1 mg/mL (for Benzoic acid and 2-hydroxybenzoic acid)[2]
Amoxicillin-p-nitrobenzoic acid hybrid Antibacterial against methicillin-resistant S. aureusMIC: 64 µg/ml[5]
Dihydroxybenzoic acid (DHBA) HDAC inhibition, AnticancerNot specified[3]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate Anticancer against MCF-7 cellsIC₅₀: 15.6 µM[6]
Furan-fused chalcones Antiproliferative against HL60 cellsIC₅₀ values vary[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Antimicrobial Activity Assays (General Protocol)

A common method to determine the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays Purification->Antimicrobial Anticancer Anticancer Assays Purification->Anticancer MIC_IC50 Determine MIC/IC₅₀ Antimicrobial->MIC_IC50 Anticancer->MIC_IC50 SAR Structure-Activity Relationship Analysis MIC_IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

mtt_assay_workflow A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Conclusion

While direct biological data for this compound is absent from the scientific literature, a comparative analysis of its structural analogs strongly suggests that it is a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The presence of the furan ring and the reactive formyl group are key features that likely contribute to its bioactivity. Future studies should focus on the synthesis and in vitro evaluation of this compound and its derivatives to validate these predictions and to elucidate its mechanism of action. The experimental protocols and workflows provided in this guide offer a clear roadmap for such investigations.

References

A Comparative Guide to the Thermal Stability of Furan-Based Polymers and Traditional Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable materials has propelled research into bio-based polymers as alternatives to traditional petroleum-derived plastics. Furan-based polymers, synthesized from renewable biomass sources, have emerged as promising candidates, particularly as substitutes for common polyesters like polyethylene terephthalate (PET) and polybutylene succinate (PBS).[1] A critical performance parameter for any polymer is its thermal stability, which dictates its processing conditions and application range.[1] This guide provides an objective comparison of the thermal stability of furan-based polyesters against their conventional counterparts, supported by experimental data.

Experimental Protocols: Assessing Thermal Stability

The thermal properties of polymers are primarily evaluated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]

1. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[4]

  • Instrument Setup: A small, precisely weighed sample (typically 5-10 mg) is placed in a sample pan, often made of platinum or alumina.[5] An empty reference pan is also placed in the furnace.

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, predefined heating rate (e.g., 10 °C/min or 20 °C/min).[5] The experiment is conducted under a continuous purge of an inert gas, such as nitrogen, to prevent oxidative degradation.[6]

  • Data Acquisition & Analysis: The instrument continuously records the sample's mass versus temperature. The resulting plot, known as a thermogram, shows the percentage of initial mass remaining as the temperature increases.[1] Key parameters are extracted from this curve:

    • Onset Decomposition Temperature (Td): Often reported as the temperature at which 5% (Td5%) or 10% (Td10%) of the initial mass is lost. This indicates the beginning of significant thermal degradation.[1]

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve.[1]

    • Char Yield: The percentage of residual mass remaining at the end of the experiment, which indicates the amount of carbonaceous residue formed.

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions in a polymer, such as the glass transition, crystallization, and melting. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[7][8]

  • Instrument Setup: A small sample (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed pan is used as a reference.[7]

  • Experimental Conditions: The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase any prior thermal history. A typical heating rate is 10 °C/min under a nitrogen atmosphere.[9]

  • Data Acquisition & Analysis: The DSC instrument records the heat flow to the sample versus temperature. The resulting thermogram reveals key thermal transitions:

    • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the heat flow curve.[7]

    • Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak on the DSC curve.[7]

Data Presentation: Thermal Properties at a Glance

The following table summarizes key thermal properties for representative furan-based and traditional polyesters, compiled from various studies. It is important to note that thermal properties can be influenced by factors like molecular weight, purity, and specific experimental conditions.[1]

Polymer TypePolymer NameGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td5%) (°C)Char Yield (%)
Furan-Based Poly(ethylene 2,5-furandicarboxylate) (PEF)85 - 95[10][11]~215[10]325 - 373[12][13]Not widely reported
Furan-based Polyimides>280 (Tg for some polyamides)[14]N/A (Amorphous)[14]>425[15]54 - 60[15]
Traditional Poly(ethylene terephthalate) (PET)~75[10]~260[10]~390[10]<1[16]
Poly(butylene succinate) (PBS)-45 to -32[16][17]90 - 120[17]~345[16]1 - 2[16]

Mandatory Visualization

G cluster_input Polymer Classes cluster_analysis Thermal Analysis Techniques cluster_properties Key Thermal Properties Measured cluster_output Comparative Assessment A Furan-Based Polymers (e.g., PEF) TGA Thermogravimetric Analysis (TGA) A->TGA DSC Differential Scanning Calorimetry (DSC) A->DSC B Traditional Polyesters (e.g., PET, PBS) B->TGA B->DSC Td Decomposition Temp. (Td) Char Yield TGA->Td Tg Glass Transition Temp. (Tg) Melting Temp. (Tm) DSC->Tg Comp Performance Comparison (Stability, Processing Window) Td->Comp Tg->Comp

Caption: Workflow for the comparative thermal stability analysis.

Performance Comparison

Glass Transition and Melting Temperatures

The glass transition temperature (Tg) is a crucial indicator of the temperature range in which a polymer can be used as a rigid material. Poly(ethylene 2,5-furandicarboxylate) (PEF), a prominent furan-based polyester, exhibits a Tg between 85-95 °C.[10][11] This is significantly higher than that of PET (around 75 °C) and substantially higher than PBS (-45 to -32 °C).[10][16][17] The higher Tg of PEF is attributed to the rigidity of the furan ring in its backbone, which restricts segmental motion more effectively than the benzene ring in PET.[11][14] This elevated Tg suggests PEF has potential for applications requiring better heat resistance, such as hot-fill packaging.[11]

Conversely, the melting temperature (Tm) of PEF is around 215 °C, which is lower than that of PET (~260 °C).[10] This lower Tm could translate to a wider processing window and potentially lower energy consumption during melt processing.[18]

Thermal Decomposition and Stability

Thermogravimetric analysis indicates that furan-based polyesters like PEF are generally thermally stable, though slightly less so than PET. PEF typically begins to decompose at temperatures between 325 °C and 373 °C.[12][13] In comparison, PET shows a higher onset of decomposition, around 390 °C.[10] The primary decomposition mechanism for these polyesters is believed to be β-hydrogen scission.[6] While the thermal stability of PEF is slightly lower than PET, it is comparable to other traditional polyesters like PBS, which has a Td5% of about 345 °C.[16]

It is noteworthy that other classes of furan-based polymers, such as polyimides, can exhibit exceptional thermal stability, with decomposition temperatures exceeding 425 °C and high char yields (54-60%), making them suitable for high-temperature applications.[15] The high char yield is a result of the furan ring's tendency to form a stable carbonaceous layer upon heating.[19]

Conclusion

Furan-based polyesters, particularly PEF, present a compelling bio-based alternative to traditional polyesters with a distinct set of thermal properties. They offer a higher glass transition temperature than PET, suggesting improved heat resistance for certain applications.[10][11] While their decomposition temperature is slightly lower than that of PET, it remains well within the range required for conventional melt processing and is comparable to other polyesters like PBS.[13][16] The unique combination of a high Tg and a relatively low Tm gives PEF a favorable processing window.[10][18] The versatility of the furan chemical platform also allows for the synthesis of other high-performance polymers, such as furan-based polyimides, which demonstrate outstanding thermal stability.[15] Overall, furan-based polymers show significant promise as sustainable materials with tunable thermal properties suitable for a wide array of applications.

References

A Researcher's Guide to Quantum Chemical Calculations for Furan and Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of quantum chemical calculations is paramount for accurately predicting the properties and reactivity of furan and thiophene derivatives. These five-membered aromatic heterocycles are core scaffolds in numerous pharmaceuticals and functional materials. This guide provides an objective comparison of computational methods, supported by experimental data, to inform the selection of appropriate theoretical approaches.

The fundamental difference between furan and thiophene lies in their heteroatom—oxygen in furan and sulfur in thiophene. This seemingly small change significantly impacts their electronic structure, aromaticity, and reactivity, making the choice of computational methodology critical for reliable predictions. Thiophene is generally considered more aromatic than furan, a distinction that influences the outcomes of various chemical reactions.[1]

Performance of Computational Methods: A Comparative Analysis

The accuracy of quantum chemical calculations is predominantly determined by the chosen level of theory, which encompasses the method (e.g., Density Functional Theory - DFT) and the basis set. Below, we present a comparison of various DFT functionals and basis sets for predicting key electronic properties of furan and thiophene.

Benchmarking DFT Functionals

The selection of a DFT functional is crucial for obtaining accurate results. A recent study on thiophene-based helicenes benchmarked 15 different DFT functionals against high-level CCSD(T) calculations for the prediction of HOMO-LUMO gaps.[2] The ωB97XD functional was found to provide the most accurate results when used for both geometry optimization and single-point energy calculations.[2] A more cost-effective approach with similar accuracy involves geometry optimization with the B3LYP functional followed by a single-point energy calculation with ωB97XD.[2]

For vertical ionization energies, the ΔPBE0(SAOP)/et-pVQZ procedure has been shown to yield excellent agreement with experimental data for a range of molecules, including furan and thiophene, with an average absolute deviation of just 0.21 eV.[3] This level of accuracy is comparable to more computationally expensive ab initio methods like SAC-CI and OVGF.[3]

In the context of excited-state properties of pyridine-thiophene oligomers, range-separated functionals such as CAM-B3LYP, ωB97XD, and M06-2X have demonstrated better performance in reproducing absorption spectra compared to global hybrid functionals like B3LYP and PBE0.[4][5]

The following table summarizes the performance of selected DFT functionals for calculating the HOMO-LUMO gap and ionization potential of furan and thiophene.

PropertyMoleculeMethodCalculated Value (eV)Experimental Value (eV)
HOMO-LUMO GapThiopheneωB97XD/6-311++G(d,p)6.025.9
FuranωB97XD/6-311++G(d,p)6.856.9
Ionization PotentialThiopheneΔPBE0(SAOP)/et-pVQZ8.878.87
FuranΔPBE0(SAOP)/et-pVQZ8.888.89

Note: The calculated HOMO-LUMO gaps are from a study on helicenes and may differ slightly for the parent molecules. The ionization potentials are vertical ionization energies.

The Role of Basis Sets

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, also impacts the accuracy of calculations. For geometry optimizations, the 6-31G* basis set is a commonly used starting point for organic molecules.[6] For higher accuracy, especially when dealing with anions or excited states, diffuse functions (+) and polarization functions (d,p) are often added, leading to basis sets like 6-31+G(d,p) or 6-311++G(d,p).[2][7] For molecules containing sulfur, such as thiophene, basis sets that are specifically parameterized for this element can provide improved results.

A study on pyridine-thiophene oligomers utilized the TZVP basis set for optimizations with the CAM-B3LYP functional.[5] For accurate HOMO-LUMO gap predictions of tellurophene-based helicenes (structurally related to thiophene), the LANL2DZ basis set was used for the heavy tellurium atom, while the 6-311++G(d,p) basis set was employed for other atoms.[2]

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

Here, we outline a general protocol for performing geometry optimization and frequency calculations for a furan or thiophene derivative using the Gaussian software package, a widely used tool in computational chemistry.

  • Molecule Building and Initial Geometry: Construct the 3D structure of the furan or thiophene derivative using a molecular modeling program like GaussView.

  • Input File Creation: Generate a Gaussian input file (.gjf or .com). This file specifies the calculation type, method, basis set, charge, and spin multiplicity. An example for a geometry optimization and frequency calculation of thiophene is provided below.[6][8][9]

  • Route Section (# line): This line defines the main parameters of the calculation.

    • #p: Requests more detailed output.

    • B3LYP/6-31G(d): Specifies the DFT method (B3LYP) and basis set (6-31G(d)).

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical data.

  • Title Section: A brief description of the molecule.

  • Molecule Specification:

    • 0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell singlet).

    • The subsequent lines contain the atomic symbols and their Cartesian coordinates.

  • Job Submission and Analysis: Submit the input file to Gaussian. Upon completion, analyze the output file (.log or .out) to check for convergence, the absence of imaginary frequencies, and to extract the desired properties like optimized geometry, electronic energies (HOMO, LUMO), and vibrational frequencies.

Example Gaussian Input File for Thiophene Optimization and Frequency Calculation:

Visualizing the Computational Drug Discovery Workflow

Quantum chemical calculations are an integral part of modern drug discovery pipelines. They are employed at various stages, from initial hit identification to lead optimization and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Target Target Identification VirtualScreening Virtual Screening Target->VirtualScreening Identified Target QM_MM_Docking QM/MM Docking VirtualScreening->QM_MM_Docking Initial Hits QSPR QSPR Modeling (Quantum Chemical Descriptors) QM_MM_Docking->QSPR Validated Hits BindingAffinity Binding Affinity Prediction (QM-based methods) QSPR->BindingAffinity ReactionMechanisms Synthesis Route Prediction (Reaction Mechanism Studies) BindingAffinity->ReactionMechanisms Optimized Leads ADMET ADMET Prediction (Metabolism, Toxicity) ReactionMechanisms->ADMET Candidate Drug Candidate ADMET->Candidate Preclinical Candidate

A typical computational drug discovery workflow.

This workflow highlights how quantum chemical calculations, often in combination with molecular mechanics (QM/MM), are used to refine docking poses, develop Quantitative Structure-Property Relationship (QSPR) models using quantum-derived descriptors, and predict binding affinities and metabolic pathways.[10][11] These in silico approaches help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-(5-formyl-2-furyl)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-(5-formyl-2-furyl)benzoate (CAS No. 19247-87-1), a compound used in scientific research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the process for the safe disposal of this compound from the point of generation to final disposal.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.

    • Collect these materials in a separate, clearly labeled container for solid chemical waste.

  • Solutions:

    • If the compound is in a solvent, it should be collected in a designated container for liquid organic waste.

    • The container must be clearly labeled with the full chemical name of all components and their approximate concentrations.

    • Do not mix incompatible waste streams.

2. Waste Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: "19247-87-1"

  • The associated hazards (e.g., "Irritant")

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from incompatible materials.

4. Final Disposal:

  • The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[2][3]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Disposal often involves incineration at an approved industrial combustion plant.[2]

Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_generation Waste Generation Point cluster_containment Containment and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound (Solid or Solution) segregate Segregate Waste - Solid - Contaminated Materials - Solutions start->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid or Contaminated collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Solution store Store in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store ehs Contact Environmental Health & Safety (EHS) store->ehs pickup Arrange for Professional Waste Pickup ehs->pickup dispose Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) pickup->dispose ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat)

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-(5-formyl-2-furyl)benzoate. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes and chemical vapors.[2][3] A face shield should be worn over safety goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for general use and provide protection against a variety of solvents and some corrosives.[5] Always inspect gloves before use and remove them immediately if contaminated.[6][7]
Body Protection Laboratory CoatA lab coat should be worn to prevent contamination of personal clothing.[2][6]
Respiratory Protection RespiratorUse of a respirator may be necessary if engineering controls, such as a fume hood, are not sufficient to control airborne concentrations of the powder.[4][7]
Foot Protection Closed-Toe ShoesClosed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[2][6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][8]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[9]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

2. Weighing and Transfer:

  • When weighing the powder, use an enclosed balance if possible to prevent the dispersal of dust.[9]

  • Use a scoop or spatula for transferring the powder; avoid pouring directly from the container to minimize dust generation.[9]

  • Keep the container of this compound closed whenever it is not in use.[9]

3. Dissolving the Compound:

  • When preparing a solution, add the powder to the solvent slowly to avoid splashing.

  • Perform this procedure within the fume hood.[9]

  • Wear appropriate PPE, including a lab coat and gloves, to protect against splashes.[9]

4. Post-Handling:

  • After handling is complete, decontaminate the work area using a wet cleaning method or a HEPA vacuum.[9]

  • Wipe down the exterior of all containers and equipment that may have come into contact with the powder.[9]

  • Wash hands thoroughly with soap and water after removing gloves.[7]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Prepare Fume Hood A->B C Don PPE B->C D Weigh Powder C->D Proceed to Handling E Transfer to Solvent D->E F Cap and Mix E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for safely handling this compound.

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, bench paper) should be placed in a designated, labeled hazardous waste container.

  • Unused or excess this compound should be disposed of as hazardous chemical waste.

  • Solutions containing this compound must also be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

2. Container Labeling and Storage:

  • Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Keep waste containers securely closed and store them in a well-ventilated area, away from incompatible materials.[10][11]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]

Disposal_Plan A Identify Contaminated Materials (Solid & Liquid Waste) B Segregate into Labeled Hazardous Waste Containers A->B C Store Securely in a Designated Area B->C D Arrange for Pickup by EH&S or Licensed Contractor C->D E Document Waste Disposal D->E

Caption: Step-by-step chemical waste disposal plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.